molecular formula C10H18NNaO8 B10753156 Sodium pangamate CAS No. 6888-14-8

Sodium pangamate

Cat. No.: B10753156
CAS No.: 6888-14-8
M. Wt: 303.24 g/mol
InChI Key: MKVDFFROCUECAJ-CKDSBIORSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium pangamate, often referred to in research contexts as "Vitamin B15," though not a universally recognized vitamin, is a compound of significant interest in biochemical and physiological studies. Its primary research value lies in its potential role as a methyl donor and its implication in cellular respiration processes. Scientists utilize this compound to investigate its influence on mitochondrial function and oxygen utilization, particularly in models of oxidative stress. A key mechanism of action under investigation involves its participation in the transmethylation pathways, which are crucial for the synthesis of compounds like creatine, phospholipids, and neurotransmitters. Furthermore, research focuses on its potential antioxidant properties and its ability to support glutathione production, a master intracellular antioxidant. This compound is a vital tool for probing the complex biochemistry of energy metabolism, liver function, and cellular protection mechanisms in experimental models. It is supplied with detailed analytical documentation, including Certificate of Analysis (CoA), to ensure purity, identity, and consistency for your critical research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6888-14-8

Molecular Formula

C10H18NNaO8

Molecular Weight

303.24 g/mol

IUPAC Name

sodium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate

InChI

InChI=1S/C10H19NO8.Na/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;+1/p-1/t5-,7-,8+,9-;/m1./s1

InChI Key

MKVDFFROCUECAJ-CKDSBIORSA-M

Isomeric SMILES

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Chemistry of Sodium Pangamate: A Technical Review of its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pangamate, often referred to by the controversial and scientifically unrecognized term "Vitamin B15," is the sodium salt of pangamic acid. Theoretically, pangamic acid is an ester of D-gluconic acid and N,N-dimethylglycine (DMG).[1][2] First isolated from apricot kernels in 1951 by Ernst T. Krebs Sr. and Jr., it was purported to possess a wide range of therapeutic benefits, including enhancing cellular respiration and acting as a methyl donor.[1][3] Despite its historical promotion, particularly in the former Soviet Union, the chemical identity, biological activity, and synthesis of a consistent, verifiable this compound compound have been subjects of considerable debate and skepticism within the scientific community.[4][5] This technical guide provides a comprehensive overview of the theoretical chemical structure of this compound, summarizes the available information on its synthesis, and presents the associated physicochemical data, while also addressing the significant controversies and inconsistencies reported in the literature.

Chemical Structure

The purported chemical structure of this compound is that of sodium 6-O-(N,N-dimethylglycinyl)-D-gluconate.[6] This structure consists of a D-gluconic acid backbone esterified at the C6 hydroxyl group with the carboxyl group of N,N-dimethylglycine. The carboxyl group of the gluconate moiety exists as a sodium salt.[1]

Caption: Theoretical Chemical Structure of this compound

Physicochemical Properties

Quantitative data for a pure, universally accepted standard of this compound is sparse due to the inconsistencies in commercially available products.[1][4] The theoretical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈NNaO₈[1][7]
Molecular Weight 303.24 g/mol [1][7]
CAS Registry Number 6888-14-8[1]
Melting Point 167–168°C (with decomposition)[1]
Solubility Water-soluble[1]

Synthesis of this compound: A Review of Methodologies

The synthesis of this compound has been a significant point of contention. The original methods patented by Krebs have been reported by other researchers as not being reproducible.[4] Commercial preparations labeled as "pangamic acid" or its salts have been found to be highly variable in composition, with some samples containing only lactose (B1674315) or mixtures of other compounds like calcium gluconate and dimethylglycine.[1][4]

A generalized workflow for the synthesis of pangamic acid salts, based on patent literature, involves the esterification of D-gluconic acid (or its lactone) with an N,N-dimethylglycine derivative, followed by neutralization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products gluconic_acid D-Gluconic Acid or its Lactone esterification Esterification (Aqueous medium, H₂SO₄ or HCl catalyst, 30-70°C) gluconic_acid->esterification dmg_hcl N,N-Dimethylglycine Hydrochloride dmg_hcl->esterification pangamic_acid Pangamic Acid Intermediate esterification->pangamic_acid concentration Concentration of Esterification Product neutralization Neutralization sodium_pangamate This compound neutralization->sodium_pangamate pangamic_acid->neutralization caption Generalized Synthesis Workflow for Pangamic Acid Salts

Caption: Generalized Synthesis Workflow for Pangamic Acid Salts

Experimental Protocols (Based on Patent Literature)

The following protocols are generalized from patent descriptions and should be approached with the understanding that their reproducibility has been questioned.[4][8]

Method 1: Two-Step Synthesis of this compound [1]

  • Formation of Pangamic Acid Hydrochloride:

    • Pangamic acid is reacted with copper(II) chloride (CuCl₂) in a dichloromethane (B109758) (CH₂Cl₂) solvent.

    • The resulting product is pangamic acid hydrochloride. Reported yields for this step are in the range of 60-70%.

  • Neutralization:

    • The pangamic acid hydrochloride is neutralized with a solution of sodium bicarbonate (NaHCO₃).

    • The final product is this compound. Reported yields for this step are approximately 85%.

Method 2: Esterification and Neutralization for Calcium Pangamate (Adaptable for Sodium Salt) [8]

  • Esterification:

    • D-gluconic acid or its lactone is esterified with dimethylglycine hydrochloride in an aqueous medium.

    • The reaction is catalyzed by sulfuric acid and conducted at a temperature between 30°C and 70°C.

  • Concentration:

    • The resulting esterification product is concentrated.

  • Neutralization:

    • The concentrated product is neutralized. For calcium pangamate, calcium carbonate is used. To obtain this compound, a suitable sodium base such as sodium carbonate or sodium hydroxide (B78521) would theoretically be substituted. The patent claims a high yield (up to 80%) for the calcium salt.

Controversy and Related Compounds

It is critical for researchers to be aware that the term "pangamic acid" has been applied to a variety of substances.[4] One such compound is diisopropylamine (B44863) dichloroacetate (B87207) (DADA), which is chemically distinct from the theoretical structure of pangamic acid.[9] DADA is the diisopropylamine salt of dichloroacetic acid and has been marketed in some countries for liver conditions.[9][10] Some commercial "Vitamin B15" products have been found to contain DADA or other unrelated compounds.[11] Mutagenicity concerns have been raised for some of these alternative formulations, particularly those containing diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite.[4]

Conclusion

While the theoretical chemical structure of this compound is well-defined as the sodium salt of the ester of D-gluconic acid and N,N-dimethylglycine, its practical existence as a pure, verifiable compound is fraught with ambiguity. The historical synthesis methods have been questioned for their reproducibility, and commercial products have demonstrated significant compositional variability. Researchers and drug development professionals investigating the biological effects attributed to "Vitamin B15" must exercise extreme caution in identifying and characterizing their starting materials. Any investigation should begin with rigorous analytical chemistry to determine the precise chemical identity and purity of the substance , rather than relying on historical labels. The information presented in this guide serves as a summary of the available, albeit controversial, data on this compound's structure and synthesis.

References

An In-depth Technical Guide on the Discovery and Historical Context of Pangamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a historical and scientific overview of "pangamic acid." The information presented reflects the state of scientific literature, which largely regards pangamic acid as a disproven and potentially unsafe substance. This guide is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

Pangamic acid, also known as "vitamin B15," is a substance first described and promoted in the mid-20th century by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr.[1][2][3][4][5][6] Despite its name, pangamic acid is not a vitamin, as there is no scientific evidence that it is a required nutrient for the human body.[1][3][4][5][7][8] The chemical identity of pangamic acid has never been definitively established, and substances sold under this name have varied widely in composition.[1][8][9][10] The U.S. Food and Drug Administration (FDA) has taken regulatory action against products marketed as pangamic acid, deeming them unsafe for use.[1][11][12] This guide will delve into the historical context of its "discovery," the scientific controversies surrounding it, and the available experimental data, or lack thereof.

Discovery and Historical Context

The "Discovery" by Ernst T. Krebs, Sr. and Jr.

Pangamic acid was first described by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., who also promoted other controversial substances like laetrile.[3][4] They claimed to have first isolated the compound from apricot kernels in 1951 and filed a patent for an extraction process in 1943, which was granted in 1949.[1][2][13] The name "pangamic acid" was coined from the Greek words "pan" (universal) and "gamic" (seed), to imply its widespread presence in seeds.[1][5][13] The Krebses marketed pangamic acid with a wide array of unsubstantiated health claims, including the treatment of asthma, skin conditions, joint and nerve pain, and for detoxification, none of which were supported by credible evidence.[1][8]

The "Vitamin B15" Misnomer and Scientific Scrutiny

The Krebses termed their purported discovery "vitamin B15," a designation that is scientifically unfounded.[1][3][4] A substance can only be classified as a vitamin if it is an essential nutrient, the deficiency of which leads to a specific disease. Pangamic acid does not meet these criteria.[1][7][8]

The scientific community has largely dismissed the claims made about pangamic acid, with many sources labeling it as a "quack remedy."[1][3][4][5] A major point of contention is the lack of a consistent chemical identity for pangamic acid. Analyses of products sold as "pangamic acid" or "vitamin B15" have revealed a variety of substances, including:

  • d-gluconodimethylamino acetic acid (the compound originally proposed by the Krebses, which has never been successfully synthesized and verified)[1][8]

  • Mixtures of dimethylglycine (DMG) and calcium gluconate[12]

  • Diisopropylamine (B44863) dichloroacetate[1]

  • In some cases, simply lactose[1][8]

Due to this ambiguity, the FDA considers pangamic acid to be "not an identifiable substance."[1]

Soviet-Era Research and Continued Controversy

Much of the research cited in support of pangamic acid's purported benefits originated from the former Soviet Union.[1][14][15] These studies, often of poor methodological quality, claimed that pangamic acid could enhance athletic performance, improve oxygen utilization, and offer protection against various toxins.[1][7][11] However, this body of research is generally considered unreliable due to a lack of proper controls, anecdotal reporting, and a failure to clearly identify the chemical composition of the "pangamic acid" being studied.[11]

Experimental Data and Protocols

The vast majority of claims surrounding pangamic acid lack the backing of rigorous, peer-reviewed scientific studies. One of the few controlled studies available in Western literature is presented below.

Study on Maximal Treadmill Performance

A notable study by Gray and Titlow (1982) investigated the effects of pangamic acid on athletic performance in a controlled setting.[5]

  • Study Design: A double-blind, placebo-controlled experiment.[5]

  • Participants: 16 male track athletes.[5]

  • Intervention: The experimental group ingested six 50 mg tablets of pangamic acid (a combination of calcium gluconate and N,N-Dimethylglycine) daily for three weeks. The control group received identical-looking placebo tablets.[5]

  • Testing: Participants were tested before and after the three-week treatment period using the Bruce treadmill protocol to assess maximal performance.[5]

  • Parameters Measured: Maximal heart rate (HR), treadmill time (TM), and pre- and post-test blood glucose and lactate (B86563) levels.[5]

ParameterExperimental Group (Pre-treatment)Control Group (Pre-treatment)Experimental Group (Post-treatment)Control Group (Post-treatment)
Maximal HR (bpm) 183194181194
Treadmill Time (min) 16.9916.4917.2116.83
Post-test Glucose (mg%) 132.13133.38138.88139.13
Post-test Lactate (mg%) 64.6376.1370.8866.58
Data from Gray and Titlow, 1982.[5]

Multivariate analysis of variance (MANOVA) revealed no significant differences (P > 0.05) between the experimental and control groups after the treatment period. The study concluded that the ingestion of pangamic acid does not produce significant changes in short-term maximal treadmill performance.[5]

Proposed Mechanisms of Action (Unproven)

There are no scientifically validated signaling pathways or mechanisms of action for pangamic acid. The proposed mechanisms are speculative and largely derived from the questionable Soviet-era research.

Methyl Donation

It has been suggested that pangamic acid, or its component dimethylglycine (DMG), can act as a methyl donor in various metabolic processes.[11][15] Methyl groups are crucial for the synthesis of numerous compounds in the body. However, a specific role for pangamic acid in these pathways has not been substantiated.

substance substance process process product product concept concept Pangamic_Acid Pangamic Acid / DMG (Proposed) Methyl_Group Methyl Group (-CH3) Pangamic_Acid->Methyl_Group Donates Transmethylation Transmethylation (Hypothesized) Methyl_Group->Transmethylation Biosynthesis Biosynthesis of Various Compounds Transmethylation->Biosynthesis

Caption: Proposed (unproven) role of pangamic acid as a methyl donor.

Stimulation of Oxidative Metabolism

Another unsubstantiated claim is that pangamic acid enhances cellular respiration and oxygen utilization.[2][15] Some studies from the Soviet Union suggested that it could stimulate the activity of cytochrome oxidase and succinate (B1194679) dehydrogenase, enzymes involved in the electron transport chain.[2]

cluster_0 Mitochondria substance substance pathway pathway enzyme enzyme outcome outcome Pangamic_Acid Pangamic Acid (Claimed) SDH Succinate Dehydrogenase Pangamic_Acid->SDH Stimulates (Unproven) COX Cytochrome Oxidase Pangamic_Acid->COX Stimulates (Unproven) Mitochondria Mitochondria ETC Electron Transport Chain Oxygen_Uptake Increased Oxygen Uptake SDH->Oxygen_Uptake COX->Oxygen_Uptake ATP Increased ATP Production Oxygen_Uptake->ATP

Caption: Hypothesized effect of pangamic acid on mitochondrial respiration.

Safety and Regulatory Status

Products marketed as pangamic acid are considered unsafe by the FDA.[1][11][12] Some of the compounds identified in these products, such as diisopropylamine dichloroacetate, have been shown to be mutagenic in the Ames test, indicating a potential cancer risk.[1][9] The FDA has recommended the seizure of any products advertised as pangamic acid and has restricted their importation.[1][11]

Conclusion

The concept of "pangamic acid" or "vitamin B15" is a historical artifact of mid-20th-century health faddism, promoted without a basis in scientific fact. There is no consistent chemical identity for this substance, no evidence that it is a vitamin, and no credible scientific data to support the myriad of health claims made for it. The available controlled experimental data has failed to demonstrate any physiological benefits. For researchers, scientists, and drug development professionals, the story of pangamic acid serves as a cautionary tale about the importance of rigorous scientific validation, clear chemical identification, and controlled clinical trials in the evaluation of any substance for therapeutic use.

References

An In-depth Technical Guide to the Alleged Physiological Role of Vitamin B15 (Pangamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The substance referred to as "Vitamin B15" or "Pangamic Acid" is not recognized as a vitamin by the scientific and medical communities. Its sale is restricted in many countries, including by the U.S. Food and Drug Administration (FDA), due to safety concerns and a lack of proven efficacy.

Introduction

"Vitamin B15," more commonly known as pangamic acid, is a controversial substance first isolated from apricot kernels in 1951.[1] It was purported to be a vitamin, implying it is a necessary nutrient for the body. However, there is no scientific evidence to support this claim, and it does not meet the definition of a vitamin.[1] Much of the research into its alleged therapeutic effects was conducted in the former Soviet Union and has been criticized for being anecdotal and lacking rigorous, controlled experimental design.[1]

A significant challenge in evaluating the physiological role of pangamic acid is the lack of a standard chemical identity.[2][3][4] Products marketed as "Vitamin B15" have been shown to contain a variety of different compounds, making it nearly impossible to attribute any observed effects to a single, consistent substance.[1][5] Furthermore, safety is a major concern, as some chemical formulations sold as pangamic acid have demonstrated mutagenic properties in laboratory tests.[1][6]

This technical guide provides a critical overview of the alleged physiological roles of "Vitamin B15," summarizing the proposed mechanisms of action, presenting available quantitative data from key studies, and detailing the experimental protocols where possible.

The Chemical Identity Crisis of "Pangamic Acid"

The term "pangamic acid" does not refer to a single, universally agreed-upon chemical compound. This ambiguity is a central issue in assessing its biological activity. Analyses of products labeled as "Vitamin B15" have revealed inconsistent and variable compositions.[5]

Compound Name / Composition Chemical Formula / Description Notes
D-gluconodimethylamino acetic acid C₁₀H₁₉NO₈The structure originally proposed by Krebs in 1951; however, its successful synthesis has not been scientifically verified.[1]
N,N-Dimethylglycine (DMG) + Calcium Gluconate A mixtureOften marketed as "Calcium Pangamate." Some studies have used this combination.[7][8]
Diisopropylamine (B44863) Dichloroacetate (B87207) (DIPA) C₈H₁₇Cl₂NO₂Patented by Krebs as an "analogue." This compound readily hydrolyzes into potentially toxic components and has shown mutagenicity in the Ames test.[1][6]
Lactose C₁₂H₂₂O₁₁An analysis of a sample provided by a co-worker of Krebs in the 1950s was found to be only lactose.[1]

Alleged Physiological Roles and Proposed Mechanisms of Action

Despite the controversies, several physiological roles have been attributed to pangamic acid, primarily stemming from older and international literature. The most frequently cited mechanisms are its function as a methyl donor and its ability to enhance cellular respiration.

Transmethylation and Methyl Group Donation

One of the primary proposed mechanisms is that pangamic acid, likely through its N,N-Dimethylglycine (DMG) component, acts as a methyl donor in transmethylation reactions.[9] These reactions are crucial for the synthesis of numerous biologically important molecules, including creatine (B1669601) and methionine.[10][11]

G cluster_transmethylation Proposed Transmethylation Pathway donor Methyl Donor (e.g., DMG component of B15) methyl CH₃ donor->methyl acceptor Methyl Acceptor (e.g., Guanidoacetate) enzyme Methyltransferase (Enzyme) acceptor->enzyme product Methylated Product (e.g., Creatine) enzyme->product methyl->enzyme

A conceptual diagram of the proposed transmethylation role of "Vitamin B15".
Enhancement of Cellular Respiration and Oxygen Utilization

Pangamic acid has been purported to increase the efficiency of oxygen utilization by cells, particularly under conditions of hypoxia.[12] Some studies in animal models suggested it stimulates the activity of key enzymes in the mitochondrial electron transport chain, such as cytochrome oxidase and succinate (B1194679) dehydrogenase, thereby enhancing oxidative phosphorylation.[13]

G cluster_etc Hypothesized Influence on Electron Transport Chain c1 Complex I c3 Complex III c1->c3 c2 Complex II (Succinate Dehydrogenase) c2->c3 c4 Complex IV (Cytochrome Oxidase) c3->c4 o2 O₂ c4->o2 h2o H₂O atp_synthase ATP Synthase atp ATP b15 "Vitamin B15" (Alleged Action) b15->c2 Stimulates? b15->c4 Stimulates? adp ADP + Pi

Hypothesized sites of action for "Vitamin B15" on cellular respiration.
Lipotropic and Hepatoprotective Effects

Another alleged function is its lipotropic activity, which involves promoting the removal of fat from the liver and preventing its accumulation.[14] Animal studies, particularly those using models of toxin-induced liver damage (e.g., with carbon tetrachloride), have been cited as evidence for a hepatoprotective effect.[15]

Review of Preclinical and Clinical Evidence

The scientific evidence supporting the physiological roles of pangamic acid is limited and often methodologically flawed. Preclinical animal studies provide some data, but robust, well-controlled human clinical trials are largely absent.

Human Study: Athletic Performance

One of the few controlled studies conducted in the United States investigated the effect of a pangamic acid formulation on athletic performance. The study found no significant benefit.

Experimental Protocol: Maximal Treadmill Performance in Athletes [8]

  • Study Design: A double-blind, placebo-controlled experiment.

  • Participants: 16 male track athletes.

  • Intervention:

    • Experimental Group (n=8): Ingested six 50-mg tablets of pangamic acid (calcium gluconate and N,N-Dimethylglycine) per day (300 mg/day total) for three weeks.

    • Control Group (n=8): Ingested six identical placebo tablets per day for three weeks.

  • Testing Protocol: The Bruce treadmill protocol was used to assess performance before and after the three-week treatment period.

  • Parameters Measured:

    • Maximal heart rate (HR)

    • Total treadmill time (TM)

    • Recovery HR (at 1 and 3 minutes post-exercise)

    • Blood glucose and lactate (B86563) levels (pre- and post-test)

  • Outcome: Multivariate analysis of variance (MANOVA) revealed no statistically significant differences (P > 0.05) between the experimental and control groups for any of the measured parameters after the treatment period. The study concluded that this formulation of pangamic acid does not produce significant changes in short-term maximal treadmill performance.[8]

G cluster_workflow Workflow: Treadmill Performance Study p1 Recruit 16 Male Track Athletes p2 Baseline Testing (Bruce Protocol) p1->p2 p3 Randomization (Double-Blind) p2->p3 p4a Group A (n=8): 300mg/day Pangamic Acid (3 weeks) p3->p4a p4b Group B (n=8): Placebo (3 weeks) p3->p4b p5 Post-Treatment Testing (Bruce Protocol) p4a->p5 p4b->p5 p6 Measure Parameters (HR, TM, Lactate, Glucose) p5->p6 p7 Statistical Analysis (MANOVA) p6->p7 p8 Conclusion: No Significant Difference p7->p8

Experimental workflow for the double-blind study on athletic performance.

Table 1: Quantitative Results from Maximal Treadmill Performance Study [8]

Parameter Group Pre-Treatment (Mean) Post-Treatment (Mean) Significance (P-value)
Maximal HR (bpm) Pangamic Acid183181> 0.05
Placebo194194> 0.05
Treadmill Time (min) Pangamic Acid16.9917.21> 0.05
Placebo16.4916.83> 0.05
Post-Test Glucose (mg%) Pangamic Acid132.13138.88> 0.05
Placebo133.38139.13> 0.05
Post-Test Lactate (mg%) Pangamic Acid64.6370.88> 0.05
Placebo76.1366.58> 0.05

Safety and Regulatory Status

The use of products marketed as "Vitamin B15" raises significant safety concerns.

  • Mutagenicity: Diisopropylamine dichloroacetate (DIPA) and its component diisopropylamine, both found in some "pangamic acid" formulations, have tested positive for mutagenicity in the Ames Salmonella assay.[6] A positive Ames test suggests a substance may be a carcinogen.[16]

  • Lack of Identity: As there is no standard chemical identity, the potential toxicity and side effects are unknown and can vary from one product to another.[2][3][4]

  • Regulatory Action: The U.S. FDA does not recognize pangamic acid as a vitamin or a legitimate dietary supplement. The agency has stated that "pangamic acid and pangamic acid products are unsafe for food and drug use" and has recommended seizing products making health claims.[1][7]

Conclusion

The term "Vitamin B15" or "pangamic acid" is a misnomer for a heterogeneous group of substances that lack a consistent chemical identity. The alleged physiological roles, including acting as a methyl donor and enhancing cellular respiration, are based largely on poorly controlled or anecdotal studies, many of which were conducted several decades ago. Rigorous, modern, placebo-controlled clinical trials are conspicuously absent from the scientific literature. The one available controlled study on athletic performance showed no beneficial effect.[8] Given the significant safety concerns, including potential mutagenicity, and the lack of a defined chemical standard or proven efficacy, the use of "pangamic acid" is not supported by scientific evidence and is discouraged by regulatory bodies like the FDA.[7] Professionals in research and drug development should be aware of the unsubstantiated nature of the claims and the potential risks associated with these products.

References

Deconstructing "Sodium Pangamate": A Technical Guide to its Biochemically Relevant Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "sodium pangamate," also known as "pangamic acid" or "Vitamin B15," is scientifically ambiguous and does not refer to a single, well-defined chemical entity. Products marketed under this name have been found to contain a variety of substances, including the originally purported D-gluconodimethyl aminoacetic acid (a compound that has not been verifiably synthesized), dimethylglycine (DMG), diisopropylamine (B44863) dichloroacetate (B87207) (DADA), glycine, and calcium gluconate.[1][2] This lack of a standardized chemical identity makes it impossible to delineate a singular biochemical pathway for "this compound."

This technical guide addresses the core scientific concepts associated with the term "this compound" by focusing on its biochemically active and identifiable components, primarily Dimethylglycine (DMG) and Diisopropylamine Dichloroacetate (DADA). It aims to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct metabolic pathways and mechanisms of action of these compounds, supported by available quantitative data, detailed experimental protocols, and pathway visualizations. Information regarding the originally claimed, but scientifically unsubstantiated, D-gluconodimethyl aminoacetic acid is noted for historical context, though a lack of verifiable data precludes a detailed biochemical analysis.[2]

The Ambiguous Nature of "this compound"

To clarify the terminology for research purposes, the following diagram illustrates the relationship between the non-specific term "this compound" and its various, scientifically distinct components.

This compound This compound Ambiguous Mixture Ambiguous Mixture (No Standard Chemical Identity) This compound->Ambiguous Mixture Original D-gluconodimethyl aminoacetic acid (Scientifically Unverified) This compound->Original DMG Dimethylglycine (DMG) Ambiguous Mixture->DMG DADA Diisopropylamine Dichloroacetate (DADA) Ambiguous Mixture->DADA Other Other Components (e.g., Glycine, Calcium Gluconate) Ambiguous Mixture->Other Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine Choline Oxidase BHMT BHMT Betaine->BHMT DMG Dimethylglycine (DMG) DMGDH DMGDH DMG->DMGDH Sarcosine Sarcosine (N-Methylglycine) SDH Sarcosine Dehydrogenase Sarcosine->SDH Glycine Glycine Homocysteine Homocysteine Homocysteine->BHMT Methionine Methionine BHMT->DMG Methyl Donation BHMT->Methionine DMGDH->Sarcosine Oxidative Demethylation SDH->Glycine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Deprotein Protein Precipitation (e.g., with Acetonitrile) Plasma->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC Cation-Exchange HPLC Supernatant->HPLC MS Tandem Mass Spectrometry (Detection) HPLC->MS Calc Calculate DMG Concentration MS->Calc StandardCurve Standard Curve (Known DMG concentrations) StandardCurve->Calc Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC_active AcetylCoA Acetyl-CoA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDC_active->AcetylCoA PDC_inactive PDC-Phosphate (Inactive) PDC_active->PDC_inactive Phosphorylation PDK4 PDK4 PDK4->PDC_active DADA DADA DADA->PDK4 Inhibition

References

The Ambiguous Case of Sodium Pangamate: A Critical Review of its Purported Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium pangamate, often referred to as "pangamic acid" or "Vitamin B15," is a substance shrouded in controversy and scientific ambiguity. First isolated from apricot kernels in the mid-20th century, it was purported to be a vital nutrient with a wide range of therapeutic benefits. However, subsequent scientific scrutiny has failed to establish a consistent chemical identity for pangamic acid, and its classification as a vitamin is not supported by credible evidence, as no deficiency disease has ever been identified. This technical guide provides a comprehensive and critical review of the available literature on the purported natural sources of this compound, the historical methods of its isolation, and the significant scientific challenges that call its existence and therapeutic claims into question. For the purpose of this review, "pangamic acid" will refer to the originally claimed molecule, D-gluconodimethyl aminoacetic acid, unless otherwise specified.

Purported Natural Sources and Quantitative Data

Numerous popular and historical sources claim that pangamic acid is present in a variety of foods. However, there is a conspicuous absence of rigorous, peer-reviewed scientific studies that quantify the presence of a consistent chemical entity corresponding to pangamic acid in these sources. The table below summarizes the most frequently cited natural sources, with the critical caveat that these claims are not substantiated by robust analytical data.

Purported Natural SourceCommon ClaimsScientific Validation
Apricot KernelsThe original source from which pangamic acid was first reportedly isolated.[1][2][3]No verifiable, quantitative studies confirming the presence and concentration of D-gluconodimethyl aminoacetic acid.
Brewer's YeastFrequently listed as a rich source of B-vitamins, including "B15".[4][5][6]Lack of analytical data to support the presence of pangamic acid.
Whole Brown RiceOften cited as a whole-grain source.[4][5][6]No peer-reviewed studies have quantified pangamic acid in brown rice.
Pumpkin SeedsMentioned as a seed-based source.[4][5][7]Anecdotal claims without scientific quantification.
Sesame SeedsAnother commonly cited seed source.[4][5][8]No scientific evidence to validate these claims.

It is crucial to note that the Food and Drug Administration (FDA) has analyzed commercial products marketed as "Vitamin B15" and found that many contained no pangamic acid at all.[4]

Isolation and Synthesis: A Historical and Critical Perspective

The methods for isolating and synthesizing what has been termed "pangamic acid" are as varied and inconsistent as its purported natural sources.

Historical Isolation from Natural Sources

A conceptual workflow for the claimed, but unverified, isolation of pangamic acid from natural sources is depicted below.

Conceptual Isolation Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source Natural Source (e.g., Apricot Kernels) Grinding Grinding and Milling Source->Grinding Extraction Aqueous Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (e.g., Evaporation) Filtration->Concentration Chromatography Chromatographic Separation (e.g., Column Chromatography) Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization FinalProduct Final Product (Purported Pangamic Acid) Crystallization->FinalProduct Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) FinalProduct->Characterization

Caption: A conceptual workflow for the claimed isolation of pangamic acid.

Chemical Synthesis

The ambiguity surrounding the natural existence of pangamic acid has led to various synthetic routes being described, often for compounds that were subsequently marketed as "Vitamin B15."

The most commonly cited chemical structure for pangamic acid is an ester formed between D-gluconic acid and N,N-dimethylglycine (DMG).[13][14] The synthesis would theoretically involve the esterification of the C6 hydroxyl group of D-gluconic acid with the carboxyl group of DMG.

A generalized protocol for this synthesis, based on standard esterification principles, would be as follows:

  • Protection of D-gluconic acid: The hydroxyl groups of D-gluconic acid, other than the C6 primary alcohol, would need to be protected to ensure selective esterification. This could be achieved using standard protecting group chemistry.

  • Activation of N,N-dimethylglycine: The carboxylic acid of DMG would be activated to facilitate the esterification reaction. This could be done by converting it to an acid chloride or using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

  • Esterification: The protected D-gluconic acid would be reacted with the activated DMG in the presence of a suitable base and solvent.

  • Deprotection: The protecting groups on the D-gluconic acid moiety would be removed to yield the final product.

It is important to state that detailed, peer-reviewed synthetic protocols for this specific molecule are scarce in the mainstream chemical literature.

Complicating the matter further, other chemical compounds have been marketed as "pangamic acid" or "Vitamin B15." One notable example is diisopropylammonium dichloroacetate (B87207) (DIPA).[6][15] This is a synthetic compound with no structural relationship to the originally proposed D-gluconodimethyl aminoacetic acid.

The logical relationship between these different entities is illustrated in the following diagram.

Caption: The relationship between different "pangamic acid" entities.

Proposed (Unverified) Metabolic Role

The purported biological functions of pangamic acid are not well-established and are largely based on early, non-rigorous studies, many of which originated in the former Soviet Union.[4] The most frequently cited mechanism of action is its role as a methyl donor.[13] Methylation is a crucial biochemical process involved in the synthesis of numerous essential molecules.

The diagram below illustrates the proposed, but unproven, role of pangamic acid as a methyl donor.

Proposed Methyl Donor Pathway Pangamic_Acid Pangamic Acid (as DMG precursor) DMG N,N-Dimethylglycine (DMG) Pangamic_Acid->DMG Metabolic Release Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine - CH3 THF Tetrahydrofolate (THF) DMG->THF Glycine Glycine Sarcosine->Glycine - CH3 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF + CH3 from DMG Methyl_Pool One-Carbon Metabolic Pool 5_10_Methylene_THF->Methyl_Pool Biosynthesis Biosynthesis of: - Creatine - Phospholipids - Neurotransmitters Methyl_Pool->Biosynthesis Provides Methyl Groups

Caption: The proposed role of pangamic acid as a methyl donor.

Other unsubstantiated claims include improving cellular respiration and acting as an antioxidant.[4][13] However, the lack of a defined chemical entity makes it impossible to scientifically validate these proposed mechanisms.

Conclusion and Recommendations for the Scientific Community

The terms "this compound," "pangamic acid," and "Vitamin B15" are scientifically untenable due to the lack of a consistent, identifiable chemical substance and the absence of credible evidence for its nutritional or therapeutic value. The historical claims surrounding its natural sources and isolation are not supported by modern analytical science.

For researchers, scientists, and drug development professionals, it is recommended that:

  • Extreme skepticism be applied to any claims regarding the biological effects of "pangamic acid."

  • Any investigation into this area should first focus on definitively identifying and quantifying the specific chemical compound from any purported natural source.

  • The use of the term "Vitamin B15" should be avoided, as it is misleading and scientifically inaccurate.

  • Future research should focus on the individual components that have been found in commercial "pangamic acid" products, such as N,N-dimethylglycine or diisopropylammonium dichloroacetate, to evaluate their biological activities independently.

In its current state, the body of knowledge on this compound is a case study in the importance of rigorous chemical identification and reproducible scientific methodology. Until a specific molecule can be consistently isolated and its biological activity verified through controlled studies, "pangamic acid" will remain a historical and pseudoscientific curiosity rather than a subject for serious therapeutic development.

References

In Vitro Studies on the Cellular Effects of Sodium Pangamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium pangamate, often referred to as "Vitamin B15," is a compound that has been the subject of interest for its potential physiological effects. However, the scientific literature surrounding this compound is complicated by the fact that the chemical composition of commercially available supplements can be inconsistent. The originally described compound is 6-O-(dimethylaminoacetyl)-D-gluconic acid. Still, many products marketed as "pangamic acid" or "Vitamin B15" have been found to contain other substances, most notably diisopropylammonium dichloroacetate (B87207) (DIPA). This guide provides a technical overview of the available in vitro research on the cellular effects of the components associated with "this compound," including N,N-Dimethylglycine (DMG), sodium gluconate, and DIPA with its active component, dichloroacetate (DCA). This document is intended for researchers, scientists, and drug development professionals.

Cellular Effects of N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine is a derivative of the amino acid glycine (B1666218) and a key component of the originally defined this compound. In vitro studies have primarily focused on its antioxidant, anti-inflammatory, and immunomodulatory properties.

Quantitative Data on DMG Cellular Effects
Cell Line/SystemTreatmentConcentrationObserved EffectReference
Bovine Embryos (in vitro produced)N,N-Dimethylglycine (DMG)0.1 µMIncreased blastocyst development rate under 20% oxygen (oxidative stress) from 25.0% to 38.9%. Prevented the reduction in blastocyst development caused by 0.5 mM H₂O₂ (from 14.3% to 57.1%).[1][2]
Human Keratinocytes (HaCaT)N,N-Dimethylglycine Sodium Salt (DMG-Na)Not specifiedPromoted cell migration in a scratch wound-closure assay.[1]
Human Keratinocytes (HaCaT)N,N-Dimethylglycine Sodium Salt (DMG-Na)Not specifiedSuppressed the expression of pro-inflammatory markers induced by stressors like Poly-IC.[1]
Human Lymphocytes (from patients with diabetes or sickle cell anemia)N,N-Dimethylglycine (DMG)Not specifiedIncreased in vitro responses to phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen by almost threefold.[3]
Rabbit LymphocytesN,N-Dimethylglycine (DMG)Not specifiedShowed a tenfold increase in mean lymphocyte proliferative response.[4]
Experimental Protocols for DMG Studies
  • Objective: To assess the antioxidant effect of DMG on the development of in vitro produced (IVP) bovine embryos.

  • Cell System: Bovine cumulus-oocyte complexes matured and fertilized in vitro.

  • Culture Conditions: Presumptive zygotes were cultured in a suitable medium under two different oxygen tensions: 5% O₂ (low oxidative stress) and 20% O₂ (high oxidative stress).

  • Treatment: N,N-Dimethylglycine (DMG) was added to the culture medium at a concentration of 0.1 µM. In some experiments, acute oxidative stress was induced by adding 0.5 mM hydrogen peroxide (H₂O₂) to the medium.[1][2]

  • Assay: The development of embryos to the blastocyst stage was evaluated and the total cell number of the blastocysts was counted.[1]

  • Objective: To evaluate the effect of DMG on the migration of human keratinocytes.

  • Cell Line: Human epidermal keratinocytes (e.g., HaCaT cell line).

  • Protocol:

    • HaCaT cells are cultured in a suitable medium (e.g., DMEM) in multi-well plates until they form a confluent monolayer.

    • A sterile pipette tip is used to create a "scratch" or cell-free zone in the monolayer.

    • The medium is replaced with fresh medium containing either N,N-Dimethylglycine Sodium Salt (DMG-Na) or a vehicle control.

    • The closure of the scratch is monitored and photographed at different time points.

    • The rate of wound closure is quantified to assess cell migration.[1]

Visualizing DMG's Proposed Cellular Actions

DMG_Cellular_Effects cluster_stress Oxidative Stress cluster_inflammation Inflammatory Stimuli ROS Reactive Oxygen Species (ROS) Antioxidant_Effect Reduced Oxidative Damage Stimuli e.g., Poly-IC Anti_Inflammatory_Effect Decreased Pro-inflammatory Marker Expression DMG N,N-Dimethylglycine (DMG) DMG->Antioxidant_Effect Scavenges DMG->Anti_Inflammatory_Effect Modulates Cell_Migration Enhanced Keratinocyte Migration DMG->Cell_Migration Promotes Immune_Modulation Increased Lymphocyte Proliferation & Antibody Response DMG->Immune_Modulation Enhances

Proposed Cellular Effects of N,N-Dimethylglycine (DMG).

Cellular Effects of Sodium Gluconate

Sodium gluconate is the sodium salt of gluconic acid. In vitro research has suggested its potential as an antioxidant.

Quantitative Data on Sodium Gluconate Cellular Effects
Cell SystemTreatmentConcentrationObserved EffectReference
Human PlasmaSodium D-gluconate0.5 - 3 mMProtected plasma proteins and lipids against peroxynitrite-induced damage. Effectively decreased 3-nitrotyrosine (B3424624) formation and inhibited lipid peroxidation.[5]
Experimental Protocol for Antioxidant Activity in Plasma
  • Objective: To assess the in vitro antioxidative properties of sodium gluconate in protecting plasma components from peroxynitrite-induced damage.

  • Cell System: Human plasma.

  • Protocol:

    • Plasma samples are incubated with varying concentrations of sodium D-gluconate (0.5-3 mM).

    • Oxidative and nitrative stress is induced by the addition of 0.1 mM peroxynitrite (ONOO⁻).

    • The following parameters are measured to assess damage:

      • Carbonyl group formation (a marker of protein oxidation).

      • 3-nitrotyrosine (3-NT) formation (a marker of nitrative damage).

      • Thiol group levels (a measure of antioxidant capacity).

      • Lipid peroxidation.

    • The levels of these markers in the presence of sodium gluconate are compared to control plasma treated only with peroxynitrite.[5]

Cellular Effects of Diisopropylammonium Dichloroacetate (DIPA) and Dichloroacetate (DCA)

DIPA is a substance frequently found in products marketed as "pangamic acid." Its cellular effects are primarily attributed to its dichloroacetate (DCA) component.

Quantitative Data on DIPA and DCA Cellular Effects
Cell LineTreatmentConcentrationObserved EffectReference
Normal Human KeratinocytesDiisopropylamine (B44863) dichloroacetate (DADA)1 - 30 µg/mlEnhanced cell growth over a 4-day culture period.
Normal Human KeratinocytesDiisopropylamine dichloroacetate (DADA)1 - 100 µg/mlEnhanced synthesis of keratin (B1170402) K1, a marker of differentiation.
Neurons and Astroglia (in vitro)Dichloroacetate (DCA)100 µMStimulated [¹⁴C]glucose oxidation by +34% and [¹⁴C]lactate oxidation by +36% in astroglia. Had smaller effects on neurons.
Various Cancer Cell LinesDichloroacetate (DCA)10 mMIncreased the cytotoxicity of several platinum-based chemotherapy drugs (carboplatin, satraplatin, JM118, and oxoplatin).
Cancer and Noncancer Cell LinesDichloroacetate (DCA)0.5 mM and higherInduced varying rates of cell death in both cancerous and noncancerous cell lines with prolonged exposure.
Experimental Protocols for DIPA and DCA Studies
  • Objective: To evaluate the effect of DIPA on the growth and differentiation of normal human keratinocytes.

  • Cell Line: Normal human keratinocytes.

  • Protocol for Proliferation:

    • Keratinocytes are cultured for 4 days in the presence of varying concentrations of diisopropylamine dichloroacetate (DADA) (1-30 µg/ml).

    • Cell growth is assessed by cell counting or by measuring DNA synthesis via [³H]thymidine incorporation.

  • Protocol for Differentiation:

    • Keratinocytes are cultured in either low calcium (0.1 mM) or high calcium (1.25 mM) medium with varying concentrations of DADA (1-100 µg/ml).

    • The synthesis of keratin K1 is measured as a marker of differentiation.

    • The formation of cornified envelopes is also assessed as another differentiation marker.

  • Objective: To determine the cytotoxic effects of DCA alone and in combination with other anti-cancer agents.

  • Cell Lines: A panel of cancer cell lines (e.g., small cell lung cancer, ovarian cancer, Ewing's sarcoma) and non-malignant cell lines.

  • Protocol:

    • Cells are seeded in 96-well plates.

    • Cells are exposed to various concentrations of DCA (e.g., up to 10 mM) alone or in combination with other drugs (e.g., platinum-based compounds).

    • Cell viability is assessed after a set incubation period (e.g., 72 hours or longer) using assays such as the MTT assay.

    • The half-maximal inhibitory concentration (IC₅₀) can be calculated to quantify cytotoxicity.

Visualizing DCA's Mechanism of Action

DCA_Mechanism cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDH Pyruvate Dehydrogenase (PDH) TCA_Cycle TCA Cycle & Oxidative Phosphorylation PDH->TCA_Cycle PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits Apoptosis Apoptosis in Cancer Cells TCA_Cycle->Apoptosis Promotes Pyruvate_mito->PDH DCA Dichloroacetate (DCA) DCA->PDK Inhibits Seahorse_Workflow Start Seed Cells in XF Microplate Hydrate Hydrate Sensor Cartridge Replace_Medium Replace with Assay Medium Start->Replace_Medium Baseline Measure Basal OCR Replace_Medium->Baseline Inject_Oligo Inject Oligomycin (Measure ATP-linked OCR) Baseline->Inject_Oligo Inject_FCCP Inject FCCP (Measure Maximal Respiration) Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A (Measure Non-mitochondrial OCR) Inject_FCCP->Inject_Rot_AA Analyze Analyze Data Inject_Rot_AA->Analyze

References

Animal Models in Pangamic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The subject of "pangamic acid," often marketed as "vitamin B15," is fraught with scientific ambiguity and regulatory controversy. Unlike recognized vitamins, there is no single, scientifically verified chemical structure for pangamic acid, nor is there evidence of it being a required nutrient for humans or animals.[1][2] Commercial preparations sold under this name have been shown to contain a variety of substances, most commonly N,N-Dimethylglycine (DMG), often mixed with calcium gluconate, or diisopropylammonium dichloroacetate (B87207) (DIPA).[1][3][4] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a legitimate vitamin and has classified it as an unsafe food additive.[2]

This guide provides a technical overview of the existing, predominantly historical, research involving animal models that have been used to investigate the biological effects attributed to substances identified as pangamic acid. The findings, largely originating from Soviet-era research, are presented here for their historical context and as a basis for understanding the compound's purported, though often unverified, physiological roles. This document is intended for researchers, scientists, and drug development professionals to critically evaluate the existing literature.

Chemical Identity in Research

The inconsistency in the chemical composition of "pangamic acid" is a critical challenge in interpreting the research. It is essential to distinguish between the different compounds that have been studied under this name.

Figure 1: Chemical Identities Associated with 'Pangamic Acid'

Hepatoprotective and Detoxifying Effects

One of the most frequently cited benefits of pangamic acid in animal studies is its protective effect on the liver, particularly against chemical-induced stress.

The following table summarizes key findings from animal studies investigating the hepatoprotective effects attributed to pangamic acid. The data is largely qualitative due to the nature of the original publications.

Animal ModelStressor/Toxin AdministeredCompound TestedKey ObservationsReference(s)
RatsCarbon Tetrachloride (CCl₄)"Vitamin B15" / Calcium PangamatePartially reversed the inhibitory effect of CCl₄ on mitochondrial swelling and cytochrome oxidase activity; restored succinate (B1194679) dehydrogenase and α-ketoglutarate dehydrogenase activities to normal.[5]
RatsChloroform, 5-fluorouracil, dichloroethane"Vitamin B15"Animals dosed with B15 showed fewer degenerative effects in the liver compared to controls.[3]
RatsStarvation-induced fatty liver"Vitamin B15"Administration of B15 inhibited fatty infiltration of the liver.[3]
RatsHigh Cholesterol Diet"Vitamin B15"Less fat deposition was observed in the liver.[3]
DogsLiver Disease (General) / Post-biliary supportPangamic Acid (unspecified amount)Marketed as a supplement to enhance liver functioning and as a protectant.[6]

While specific protocols from early studies are scarce, a generalized methodology for evaluating hepatoprotective agents in a rat model using a toxin like Carbon Tetrachloride (CCl₄) is as follows.

Figure 2: Workflow for Toxin-Induced Hepatotoxicity Study acclimatize 1. Animal Acclimatization (e.g., Sprague-Dawley Rats, 1-2 weeks) grouping 2. Group Allocation (Control, Toxin-Only, Toxin + Test Compound) acclimatize->grouping treatment 3. Pre-treatment Phase (Administer Test Compound or Vehicle) grouping->treatment induction 4. Toxin Induction (e.g., Single IP injection of CCl₄) treatment->induction monitoring 5. Observation Period (Monitor health, 24-48 hours) induction->monitoring sampling 6. Sample Collection (Blood for serum analysis, Liver for histology) monitoring->sampling analysis 7. Endpoint Analysis (Serum enzymes: ALT, AST; Histopathology; Mitochondrial function assays) sampling->analysis

Figure 2: Workflow for Toxin-Induced Hepatotoxicity Study

Methodology Details:

  • Animals: Male Sprague-Dawley rats (180-220g) are commonly used.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

  • Grouping: Animals are randomly divided into at least three groups:

    • Control Group: Receives vehicle (e.g., saline or corn oil) only.

    • Toxin Group: Receives vehicle followed by the hepatotoxin.

    • Treatment Group: Receives the test compound (e.g., "pangamic acid" formulation) at various doses for a set period (e.g., 7-14 days) prior to and sometimes after toxin administration.

  • Toxin Administration: A single intraperitoneal (IP) or oral dose of CCl₄ (e.g., 1-2 mL/kg, often diluted in corn oil) is administered to induce acute liver injury.

  • Sample Collection: 24 to 48 hours post-toxin administration, animals are euthanized. Blood is collected via cardiac puncture for serum separation. The liver is immediately excised, weighed, and sections are fixed in 10% formalin for histology, while other portions are flash-frozen for biochemical assays.

  • Biochemical Analysis: Serum is analyzed for levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). Liver homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and the activity of mitochondrial enzymes like succinate dehydrogenase.

Effects on Hypoxia and Physical Performance

A significant body of the early research on pangamic acid focused on its potential to improve oxygen utilization and enhance physical endurance in animal models.

Studies suggest that pangamic acid may help animals adapt to conditions of increased physical activity or reduced oxygen availability (hypoxia).

Animal ModelExperimental ConditionCompound TestedKey ObservationsReference(s)
RatsStress (Swimming Tests)"Vitamin B15"Higher levels of glycogen (B147801), lipid, phospholipid, and creatine (B1669601) phosphate (B84403) in skeletal and heart muscle. Increased cytochrome oxidase activity. Lower lactate (B86563) levels in plasma and muscle.[3]
Animals (unspecified)Oxygen Deprivation (High Altitude)Pangamic AcidHelped restore normal bodily functions. Promoted oxidative processes.[7]
Laboratory AnimalsTissue Hypoxia (e.g., exercise, coronary artery ligation)Pangamic AcidPromoted cellular respiration.[5]

The precise mechanism by which pangamic acid might influence hypoxia adaptation is unknown. However, a conceptual diagram can illustrate the general cellular response to low oxygen and where a hypothetical agent could intervene to improve oxygen utilization or mitigate stress.

Figure 3: Hypothesized Role in Mitigating Hypoxic Stress

The forced swimming test is a common method to evaluate physical endurance in rodents.

Methodology Details:

  • Animals: Mice or rats are used.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle for a specified duration (e.g., 1-2 weeks).

    • On the test day, animals are placed in the water cylinder.

    • The endpoint is the total swimming time until exhaustion, which is defined as the inability to surface for air for a set period (e.g., 7-10 seconds).

  • Data Collection: Swimming duration is recorded. After the test, blood samples may be collected to measure metabolic parameters like lactate, glucose, and non-esterified fatty acids. Muscle and liver tissues can be analyzed for glycogen content.

Metabolic Effects

Animal studies have suggested that pangamic acid may influence lipid metabolism, including a potential to lower cholesterol levels.

Animal ModelExperimental ConditionCompound TestedKey ObservationsReference(s)
RatsHigh Cholesterol Diet"Vitamin B15"Decreased evidence of atherosclerosis; less fat deposition in adrenal, kidney, and heart tissue.[3]
RatsStandard or Cholesterol-rich dietsPangamic AcidAppears to inhibit cholesterol biosynthesis.[5]
CatsStandard DietPangamic AcidStimulated transketolase activity in the liver.[5]

The body of research on pangamic acid in animal models is historically interesting but scientifically limited. The primary challenges for modern interpretation and application are the ambiguity of the tested compound's identity, the lack of rigorous, controlled study designs in many early reports, and the absence of detailed, reproducible experimental protocols and quantitative data.[3] While early studies suggested potential hepatoprotective, anti-hypoxic, and metabolic effects, these claims have not been substantiated by robust, modern scientific investigation. For drug development professionals, the existing literature on "pangamic acid" serves more as a historical footnote than a foundation for new therapeutic development. Future research would require starting from first principles: definitively identifying a single chemical entity and then systematically evaluating its toxicological and pharmacological profile in validated animal models using current scientific and regulatory standards.

References

The Ambiguous Case of "Vitamin B15": A Technical Review of the Pharmacokinetics and Metabolism of its Putative Components

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals: The subject of this technical guide, "sodium pangamate" or "pangamic acid," presents a significant challenge to conventional pharmacokinetic and metabolic analysis. It is crucial to understand that "pangamic acid" is not a single, well-defined chemical entity.[1][2] Products marketed under this name have shown considerable variability in their chemical composition, often containing a mixture of substances such as N,N-dimethylglycine (DMG), glycine, gluconic acid, and diisopropylammonium dichloroacetate.[2][3] Some analyses have even found samples to contain only lactose.[1]

The U.S. Food and Drug Administration (FDA) does not recognize "pangamic acid" or "Vitamin B15" as a vitamin or a drug, and there is a lack of scientifically rigorous, controlled studies to establish its nutritional properties or therapeutic efficacy.[4][5] Much of the available research, particularly from the former Soviet Union, is anecdotal and lacks the detailed experimental design required for a thorough pharmacokinetic assessment.[1]

Therefore, a traditional pharmacokinetic and metabolic profile for "this compound" cannot be provided. Instead, this guide will focus on the most consistently cited and biologically active component of "pangamic acid" formulations: N,N-dimethylglycine (DMG) . The following data and discussions pertain specifically to DMG, a derivative of the amino acid glycine.

N,N-Dimethylglycine (DMG): Pharmacokinetic and Metabolic Profile

N,N-dimethylglycine is a naturally occurring amino acid derivative found in both plant and animal cells. It is a metabolic intermediate in the choline (B1196258) cycle.

Metabolism and Putative Mechanism of Action

DMG is primarily involved in cellular metabolism as a methyl donor.[6] It is believed to enhance oxygen utilization by cells and may play a role in reducing lactic acid buildup during exercise.[6] The proposed metabolic pathway of DMG involves its demethylation in the liver.

The central role of DMG is in one-carbon metabolism, where it is demethylated to sarcosine (B1681465) (monomethylglycine) and subsequently to glycine. This process releases formaldehyde (B43269) and ultimately contributes to the folate pool, which is essential for the synthesis of purines, thymidine, and methionine.

Below is a diagram illustrating the proposed metabolic pathway of N,N-dimethylglycine.

DMG_Metabolism DMG N,N-Dimethylglycine (DMG) Sarcosine Sarcosine (Monomethylglycine) DMG->Sarcosine Formaldehyde1 Formaldehyde DMG->Formaldehyde1 Glycine Glycine Sarcosine->Glycine Formaldehyde2 Formaldehyde Sarcosine->Formaldehyde2 FolatePool One-Carbon Pool (via Folate) Formaldehyde1->FolatePool Formaldehyde2->FolatePool

Caption: Proposed metabolic pathway of N,N-dimethylglycine (DMG).

Due to the scarcity of dedicated pharmacokinetic studies on this compound, quantitative data is not available. The following table summarizes the general metabolic functions attributed to its components based on the available literature.

ParameterObservationSource(s)
Metabolic Role Putative methyl donor in transmethylation reactions.[6][7]
Cellular Respiration Suggested to enhance cellular oxygen utilization.[7][8][9]
Hepatic Function May support liver detoxification processes.[7][9]
Lipid Metabolism Some evidence suggests a role in lowering serum cholesterol.[7][10]
Experimental Protocols

The lack of rigorous, controlled clinical trials means that detailed experimental protocols for the pharmacokinetic analysis of "this compound" are not available in the scientific literature. The majority of the cited studies are either in vitro, animal studies with limited methodological detail, or anecdotal human reports.

For the analysis of related compounds like fatty acids in biological samples, which would be a necessary component of comprehensive pharmacokinetic studies, standard methodologies are employed. The following workflow illustrates a general approach.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (e.g., LLE, SPE) BiologicalSample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatography (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition PK_Modeling Pharmacokinetic Modeling DataAcquisition->PK_Modeling

References

The Enigmatic Case of Sodium Pangamate and Mitochondrial Respiration: A Review of a Controversial Past

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pangamate, often marketed as "Vitamin B15," has a long and contentious history, with claims of enhancing athletic performance and cellular respiration. This technical review delves into the historical and scientific literature surrounding this compound and its purported effects on mitochondrial respiration. However, a thorough investigation reveals a significant lack of a standardized chemical identity for this substance, coupled with serious safety concerns and a dearth of robust, peer-reviewed scientific evidence. Consequently, this document serves not as an endorsement or a guide for its use, but as a critical examination of the available information and a cautionary overview for the scientific community.

The Identity Crisis of "Vitamin B15"

A primary and critical challenge in evaluating the scientific literature on this compound is the absence of a consistent chemical entity. The term "pangamic acid" or "Vitamin B15" has been applied to a variety of substances since its introduction by Ernst T. Krebs, Sr., and his son.[1]

Key points regarding its identity:

  • Not a Vitamin: It is not recognized as a vitamin by the scientific community as there is no evidence it is a required nutrient for the human body.[1][2]

  • Variable Composition: Formulations sold as pangamic acid have been found to contain a range of compounds, including:

    • d-gluconodimethylamino acetic acid[3]

    • Diisopropylamine (B44863) dichloroacetate[1]

    • Dimethylglycine (DMG)[1]

    • Sodium or calcium gluconate[2]

    • In some cases, merely lactose[1]

  • Regulatory Status: The U.S. Food and Drug Administration (FDA) has deemed pangamic acid and its products as unsafe for use and has recommended their seizure.[1] Similarly, its distribution is prohibited in Canada.[1]

  • Safety Concerns: Some compounds found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate (B87207) and dimethylglycine mixed with sodium nitrite, have raised concerns due to positive results in mutagenicity analyses like the Ames test, suggesting a potential cancer risk.[1][3][4]

Historical Research on Mitochondrial Respiration: A Critical Perspective

Much of the research into the physiological effects of pangamic acid originated in the former Soviet Union.[1] While some of these studies suggest a positive impact on cellular respiration, they are often of limited quality, anecdotal, and lack the rigorous controls of modern scientific experimentation.[1]

A 1969 review of mostly Russian research indicated that pangamic acid might influence oxidative processes.[5] For instance, in rats with toxic hepatitis induced by carbon tetrachloride, pangamate was reported to:

  • Significantly increase the oxidative-phosphorylating capacity of liver mitochondria.[5]

  • Increase ATP content and oxygen uptake in these mitochondria.[5]

  • Restore depressed rates of bile formation and bilirubin (B190676) secretion.[5]

In healthy animals, the same review noted that pangamic acid administration led to slight, yet significant, increases in mitochondrial succinate (B1194679) dehydrogenase and α-ketoglutarate dehydrogenase activities.[5] Another Russian-language paper from 1969 specifically mentions an effect on oxidative phosphorylation in skeletal muscle mitochondria, though details are scarce.[6]

However, it is crucial to reiterate that these historical studies often did not specify the exact chemical composition of the "pangamic acid" used, making replication and validation impossible.[1]

Modern Scientific Scrutiny and Lack of Evidence

Contemporary, peer-reviewed scientific literature is largely devoid of studies investigating a standardized this compound compound and its effects on mitochondrial respiration. A double-blind, controlled study on male track athletes found that ingestion of pangamic acid (defined as calcium gluconate and N,N-Dimethylglycine) resulted in no significant changes in short-term maximal treadmill performance, casting doubt on its ergogenic claims.[7]

Due to the lack of a defined chemical substance and the absence of modern, controlled studies, there is no verifiable quantitative data to present in a structured format.

Experimental Protocols for Mitochondrial Respiration Analysis

While there are no specific, validated experimental protocols for testing the effects of "this compound," researchers interested in the broader field of mitochondrial respiration can utilize well-established methodologies. These protocols are essential for assessing the function of the electron transport chain and oxidative phosphorylation.

High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k)

This technique measures oxygen consumption in isolated mitochondria, cultured cells, or tissue homogenates. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol allows for the assessment of different respiratory states and the function of individual respiratory complexes.

General Experimental Workflow:

  • Isolation of Mitochondria: Mitochondria are isolated from cells or tissues via differential centrifugation.

  • Respirometry Chamber: Isolated mitochondria are added to a chamber containing a specific respiration buffer (e.g., MiR05).[8]

  • Substrate Addition: Substrates for different complexes are added sequentially (e.g., pyruvate, glutamate, and malate (B86768) for Complex I; succinate for Complex II).

  • ADP Addition: ADP is added to stimulate ATP synthesis (State 3 respiration).

  • Inhibitor Addition: Specific inhibitors are used to dissect the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and sodium azide (B81097) for Complex IV).[9]

  • Uncoupler Addition: An uncoupler like FCCP is used to measure the maximum capacity of the electron transport system.

Below is a conceptual workflow diagram for a typical respirometry experiment.

G cluster_prep Sample Preparation cluster_assay Respirometry Assay Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Chamber Load Mitochondria into Oxygraph Chamber Mitochondria->Chamber Substrates Add Substrates (e.g., Pyruvate, Malate) Chamber->Substrates ADP Add ADP (State 3 Respiration) Substrates->ADP Inhibitors Add Inhibitors (e.g., Rotenone) ADP->Inhibitors Uncoupler Add Uncoupler (FCCP) (Maximal Respiration) Inhibitors->Uncoupler Data Record Oxygen Consumption Rate Uncoupler->Data

Caption: General workflow for measuring mitochondrial respiration.

Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate format, providing insights into mitochondrial respiration and glycolysis in real-time.[10]

General Experimental Workflow:

  • Cell Seeding: Cells are seeded into a specialized microplate.

  • Assay Medium: The growth medium is replaced with a low-buffered assay medium.

  • Compound Injection: The instrument sequentially injects compounds that modulate mitochondrial function:

    • Oligomycin: An ATP synthase inhibitor, used to measure ATP-linked respiration.

    • FCCP: An uncoupling agent to determine maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Below is a diagram illustrating the logical flow of a Seahorse XF Cell Mito Stress Test.

G cluster_workflow Seahorse XF Mito Stress Test Workflow Start Baseline OCR Measurement Inject_Oligo Inject Oligomycin Start->Inject_Oligo Step 1 Measure_ATP Measure ATP-linked Respiration (Proton Leak) Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Step 2 Measure_Max Measure Maximal Respiration (Spare Capacity) Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone & Antimycin A Measure_Max->Inject_Rot_AA Step 3 Measure_NonMito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_NonMito End Assay Complete Measure_NonMito->End

References

A Critical Review of Early Soviet Research on Pangamic Acid ("Vitamin B15")

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pangamic acid, designated "vitamin B15" in the former Soviet Union, was the subject of considerable research and clinical interest in the mid-20th century. Soviet scientists claimed a wide range of therapeutic and performance-enhancing benefits, from improved oxygen utilization and enhanced athletic endurance to the treatment of cardiovascular and liver diseases. This technical guide provides a comprehensive review of this early Soviet research, focusing on the available quantitative data, experimental methodologies, and purported mechanisms of action. However, a critical analysis of the literature reveals significant methodological shortcomings, including a lack of controlled experimentation and inconsistent chemical formulations, which challenge the validity of the original claims. This paper aims to present the Soviet-era research on pangamic acid in a structured format, offering valuable historical context and a critical perspective for modern researchers and drug development professionals.

Introduction: The Enigma of "Pangamic Acid"

First isolated from apricot kernels, pangamic acid was introduced to the scientific community in the 1950s.[1] While it was termed "vitamin B15," it does not meet the scientific definition of a vitamin, as there is no evidence of a deficiency disease associated with its absence from the diet.[2][3] The chemical identity of "pangamic acid" itself is a significant point of contention. The original formulation was described as d-gluconodimethylamino acetic acid, but subsequent analyses of substances marketed as pangamic acid have revealed a variety of compositions, including mixtures containing dimethylglycine (DMG), calcium gluconate, and even diisopropylamine (B44863) dichloroacetate.[2][3]

Much of the early clinical research on pangamic acid was conducted in the Soviet Union, where it was investigated for a broad spectrum of applications.[1][2] This research, often published in Russian-language journals, gained some international attention, particularly for its claims related to athletic performance and cardiovascular health.[4][5] However, the quality of this research has been a subject of debate, with many studies described as anecdotal and lacking the rigorous, controlled methodologies expected in modern clinical science.[2]

This guide will synthesize the available information from and about the early Soviet studies, presenting the data in a clear and structured manner, while also providing a critical evaluation of its scientific merit.

Purported Therapeutic Applications and Supporting Data

Soviet research attributed a wide array of therapeutic effects to pangamic acid, primarily focusing on its role in improving cellular respiration and acting as a methyl donor.[3][6] The following sections summarize the key claims and present the available quantitative data.

Cardiovascular Disease

A significant body of Soviet research focused on the use of pangamic acid in treating various cardiovascular ailments. A collection of Russian papers reported on clinical trials involving over 1,000 patients with cardiovascular diseases, claiming a positive effect in 80-90% of cases.[6]

Table 1: Reported Dosages of Calcium Pangamate in Soviet Cardiovascular Studies [6]

Administration RouteDaily DosageTreatment Duration
Intramuscular Injection15-20 mg20-30 days
Intra-abdominal Injection40-50 mgNot Specified
Oral50-100 mgNot Specified

Disclaimer: The data in this table is derived from secondary sources summarizing Soviet-era publications. The primary studies often lack detailed descriptions of patient populations, disease severity, and control groups.

Athletic Performance and Exercise Metabolism

Pangamic acid was widely used by Soviet athletes with the belief that it enhanced endurance and accelerated recovery.[1][5] The proposed mechanism was an improvement in oxygen utilization by tissues and a reduction in the buildup of lactic acid during strenuous exercise.[5][7]

One of the few specific studies cited in Western reviews is by Karpuchina et al. (1967).[4] This study reportedly showed that calcium pangamate helped maintain stable blood sugar levels and reduced serum lactate (B86563) during physical exertion.[4] Another study mentioned that athletes given 100 or 300 mg of calcium pangamate for three days showed improved adaptation to muscular activity.[7]

Table 2: Summary of a Soviet Study on the Effects of Calcium Pangamate on Exercise Metabolism (Based on Karpuchina et al., 1967 as cited in secondary sources[4])

InterventionReported Outcome
Calcium PangamateMaintained proper blood sugar concentration
Reduced serum lactate
Reduced discrepancy between oxidized and reduced glutathione (B108866)

Note: This information is based on an English summary of the original Soviet study. The full experimental protocol, including the number of subjects, type of exercise, and specific measurement techniques, is not available in the reviewed literature.

Liver Function and Detoxification

Soviet researchers also investigated pangamic acid for its potential to protect the liver. It was claimed to prevent fatty infiltration of the liver and act as a methyl donor, which is crucial for various metabolic processes, including detoxification.[6] One study by Udalov (1965) suggested that pangamic acid could serve as a methyl donor for the methylation of nicotinic acid in individuals on a protein-deficient diet.[6]

Hypothesized Mechanisms of Action

The Soviet literature proposed several mechanisms to explain the purported effects of pangamic acid. These were largely theoretical and lacked rigorous experimental validation.

Enhanced Cellular Respiration

The primary hypothesis was that pangamic acid improves oxygen utilization at the cellular level, particularly under hypoxic (low oxygen) conditions.[3] This was thought to be beneficial for both athletic performance and in clinical situations where oxygen supply to tissues is compromised.

Hypothesized_Cellular_Respiration_Pathway cluster_cell Cellular Environment cluster_outcome Physiological Outcome Pangamic_Acid Pangamic Acid Mitochondria Mitochondria Pangamic_Acid->Mitochondria Stimulates Oxygen_Uptake Increased Oxygen Uptake Mitochondria->Oxygen_Uptake Leads to ATP_Production Enhanced ATP Production Oxygen_Uptake->ATP_Production Results in Improved_Performance Improved Athletic Performance & Tissue Function ATP_Production->Improved_Performance

Caption: Hypothesized pathway of pangamic acid enhancing cellular respiration.

Role as a Methyl Donor

Pangamic acid was also proposed to function as a methyl donor. Methyl groups are vital for numerous biochemical reactions, including the synthesis of creatine (B1669601) and the detoxification of harmful substances. This hypothesized role was used to explain its purported benefits for liver health and overall metabolic function.

Methyl_Donation_Pathway cluster_applications Purported Applications Pangamic_Acid Pangamic Acid (as a source of Dimethylglycine) Methyl_Group Methyl Group (-CH3) Pangamic_Acid->Methyl_Group Donates Metabolic_Pathways Various Metabolic Pathways Methyl_Group->Metabolic_Pathways Participates in Creatine_Synthesis Creatine Synthesis Metabolic_Pathways->Creatine_Synthesis Detoxification Detoxification (e.g., in the liver) Metabolic_Pathways->Detoxification Neurotransmitter_Synthesis Neurotransmitter Synthesis Metabolic_Pathways->Neurotransmitter_Synthesis

Caption: Hypothesized role of pangamic acid as a methyl group donor.

Experimental Protocols: A Critical Void

A significant limitation of the early Soviet research on pangamic acid is the lack of detailed experimental protocols in the available literature. While dosages and treatment durations are sometimes mentioned, crucial details for scientific replication and validation are consistently absent. These include:

  • Subject Selection and Blinding: Little information is available on how subjects were selected for clinical studies, whether there were control groups, and if the studies were blinded. Much of the research appears to have been observational or anecdotal.[2]

  • Chemical Composition: The exact chemical composition of the "pangamic acid" used in many studies was not specified, making it impossible to attribute the observed effects to a single, defined substance.[2]

  • Analytical Methods: The specific laboratory methods used to measure biochemical parameters like blood lactate or glutathione are not described in detail.

  • Statistical Analysis: Reports on the outcomes of these studies rarely include rigorous statistical analysis to support the claims of efficacy.

The following diagram illustrates a generalized and inferred workflow for the Soviet athletic performance studies, based on the limited information available.

Experimental_Workflow Subject_Recruitment 1. Athlete Recruitment (details unspecified) Intervention 2. Administration of 'Calcium Pangamate' (e.g., 100-300 mg/day) Subject_Recruitment->Intervention Control Control Group? (often not specified or absent) Subject_Recruitment->Control Exercise_Protocol 3. Physical Exercise (e.g., treadmill, swimming) Intervention->Exercise_Protocol Control->Exercise_Protocol Biochemical_Measurements 4. Biochemical Measurements (e.g., blood lactate, glucose) Exercise_Protocol->Biochemical_Measurements Performance_Assessment 5. Performance Assessment (e.g., time to exhaustion) Exercise_Protocol->Performance_Assessment Conclusion 6. Conclusion Drawn (e.g., 'Improved Performance') Biochemical_Measurements->Conclusion Performance_Assessment->Conclusion

Caption: Inferred experimental workflow of early Soviet athletic studies.

Critical Assessment and Conclusion for Modern Researchers

For researchers, scientists, and drug development professionals, the key takeaways are:

  • The Importance of a Well-Defined Active Substance: The ambiguity surrounding the chemical nature of "pangamic acid" underscores the critical need for a precisely characterized compound in any research or development program.

  • The Necessity of Rigorous Experimental Design: The lack of placebo controls, blinding, and proper statistical analysis in the Soviet studies makes it impossible to distinguish true pharmacological effects from placebo effects or other confounding variables.

  • The Value of Replicability: The absence of detailed protocols prevents other researchers from attempting to replicate and validate the original findings.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of Substances Marketed as Sodium Pangamate (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and analysis of sodium pangamate, often marketed as "Vitamin B15," present a significant analytical challenge due to the historical and ongoing ambiguity surrounding its precise chemical identity. Research and regulatory bodies have indicated that products sold as pangamic acid or Vitamin B15 do not have a consistent, identifiable active ingredient.[1][2][3] The original purported compound, 6-O-(dimethylaminoacetyl)-D-gluconic acid, has not been reliably synthesized or verified in commercially available supplements.[1][4] Analyses of such products have revealed a variety of substances, including mixtures of calcium gluconate and dimethylglycine, diisopropylamine (B44863) dichloroacetate, or in some cases, simply lactose (B1674315).[1][4]

Therefore, these application notes provide a framework for the analytical investigation of products purported to contain this compound. The protocols detailed below are not for the identification of a single, defined "this compound" molecule, but rather for the characterization and identification of the various chemical components that have been historically associated with or found in "Vitamin B15" preparations.

The following sections outline protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, which are powerful techniques for separating and identifying the constituents of these complex mixtures.

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS) for Analysis of Potential Components

Application: This method is suitable for the separation and quantification of non-volatile and semi-volatile components commonly found in "pangamic acid" preparations, such as gluconic acid, dimethylglycine, and diisopropylamine dichloroacetate.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh 100 mg of the powdered sample into a 50 mL volumetric flask.

  • Add approximately 40 mL of a diluent (e.g., a mixture of water and methanol, 50:50 v/v) and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • Instrument: HPLC system equipped with a Diode Array Detector (DAD) or UV detector and a Mass Spectrometer (MS).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-gradient elution can be employed for effective separation.[5] A typical gradient might be:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV/DAD: Monitor at wavelengths relevant to potential components (e.g., 210 nm for compounds with limited chromophores).

    • MS (Electrospray Ionization - ESI): Operate in both positive and negative ion modes to detect a wide range of compounds.

c) Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra with those of known reference standards (e.g., calcium gluconate, dimethylglycine, diisopropylamine dichloroacetate).

  • Quantify the identified components by creating calibration curves from the analysis of reference standards at multiple concentrations.

Quantitative Data Summary (Hypothetical)

AnalyteRetention Time (min)Wavelength (nm)[M+H]+ (m/z)LOD (µg/mL)LOQ (µg/mL)
Gluconic Acid3.5210197.061.03.0
Dimethylglycine5.2210104.070.51.5
Diisopropylamine8.9210102.130.20.6
Dichloroacetic Acid6.1210128.95 (M-H)-0.82.4

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Sonicate weigh->dissolve filter Filter dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc detect UV/MS Detection hplc->detect identify Identify Components (Retention Time, Mass Spectra) detect->identify quantify Quantify Components (Calibration Curves) identify->quantify

Caption: Workflow for HPLC-UV/MS analysis of "this compound" samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile and Derivatizable Components

Application: GC-MS is ideal for the identification of volatile and semi-volatile compounds. For non-volatile components like amino acids (dimethylglycine) and organic acids (gluconic acid), derivatization is necessary to increase their volatility.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the sample into a reaction vial.

  • Dry the sample completely under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

  • Cap the vial tightly and heat at 70 °C for 60 minutes to perform silylation.[6]

  • Cool the vial to room temperature before injecting into the GC-MS.

b) GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 600.

  • Ionization: Electron Ionization (EI) at 70 eV.

c) Data Analysis:

  • Identify the derivatized components by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

  • Confirm identities by analyzing derivatized reference standards under the same conditions.

Quantitative Data Summary (Hypothetical)

Analyte (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)LOD (ng on column)LOQ (ng on column)
Dimethylglycine-TMS9.8174, 102, 730.10.3
Gluconic Acid-TMS18.5205, 217, 307, 730.51.5
Diisopropylamine-TMS11.2158, 100, 720.050.15

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh & Dry Sample derivatize Derivatize with BSTFA weigh->derivatize gc GC Separation derivatize->gc ms MS Detection (EI) gc->ms identify Identify via Mass Spectra (Library Search) ms->identify confirm Confirm with Standards identify->confirm

Caption: Workflow for GC-MS analysis of "this compound" samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: NMR spectroscopy is a definitive technique for the structural identification and characterization of the major components in a sample without the need for extensive separation. It is particularly useful for identifying unexpected components, as was the case with the discovery of lactose in a purported "pangamic acid" sample.[1]

Experimental Protocol

a) Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Methanol - CD₃OD) in an NMR tube.

  • Vortex the tube briefly to ensure complete dissolution.

b) NMR Acquisition:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the types and connectivity of protons in the molecules.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to establish correlations between protons and carbons to aid in structural elucidation.

  • Typical ¹H NMR Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Solvent Signal Suppression: Use appropriate pre-saturation techniques if a residual solvent signal is strong (e.g., for H₂O in D₂O).

c) Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different components.

  • Compare the chemical shifts and coupling constants of the observed signals with those from known reference compounds or spectral databases.

Logical Relationship Diagram

NMR_Logic cluster_exp NMR Experiments cluster_info Information Gained cluster_result Final Identification H1_NMR ¹H NMR Proton_Info Proton Environment & Relative Ratios H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Skeleton C13_NMR->Carbon_Info NMR_2D 2D NMR (COSY, HSQC) Connectivity_Info ¹H-¹H & ¹H-¹³C Connectivity NMR_2D->Connectivity_Info Structure_ID Structural Elucidation of Major Components Proton_Info->Structure_ID Carbon_Info->Structure_ID Connectivity_Info->Structure_ID

References

Application Note: HPLC Methods for the Quantitative Analysis of Compounds Associated with Pangamic Acid (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pangamic acid, often referred to as Vitamin B15, is a substance that is not scientifically well-defined, and its exact chemical identity is a subject of debate.[1] Products marketed as pangamic acid have shown considerable variation in their chemical composition.[1] Historically, it has been described as an ester of D-gluconic acid and N,N-dimethylglycine (DMG). However, the synthesis of this specific ester has not been consistently reproducible.[1] Consequently, a standardized analytical method for "pangamic acid" does not exist.

This application note provides a framework for the quantitative analysis of products purported to contain pangamic acid by focusing on its commonly associated components: N,N-Dimethylglycine (DMG) and D-Gluconic Acid . We present distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of each of these compounds, acknowledging that a simultaneous analysis without derivatization is challenging due to their differing chemical properties.

Workflow for Analysis of "Pangamic Acid" Products

The following diagram outlines the logical workflow for the analysis of a sample labeled as "pangamic acid."

Pangamic Acid Analysis Workflow Figure 1. Analytical Workflow for 'Pangamic Acid' Samples cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Labeled as 'Pangamic Acid' Homogenize Homogenize/ Dissolve Sample Sample->Homogenize Filter Filter through 0.45 µm Syringe Filter Homogenize->Filter Split Filter->Split DMG_Analysis HPLC Method for N,N-Dimethylglycine Split->DMG_Analysis Gluconic_Acid_Analysis HPLC Method for D-Gluconic Acid Split->Gluconic_Acid_Analysis DMG_Quant Quantify DMG (External Standard) DMG_Analysis->DMG_Quant Gluconic_Acid_Quant Quantify Gluconic Acid (External Standard) Gluconic_Acid_Analysis->Gluconic_Acid_Quant Report Generate Report with Component Concentrations DMG_Quant->Report Gluconic_Acid_Quant->Report

Caption: Figure 1. Analytical Workflow for 'Pangamic Acid' Samples.

Method 1: Quantification of N,N-Dimethylglycine (DMG) by Reversed-Phase HPLC with UV Detection

This method is suitable for the direct quantification of underivatized N,N-dimethylglycine in aqueous samples.

Experimental Protocol

1. Materials and Reagents

  • N,N-Dimethylglycine (DMG) analytical standard (≥98% purity)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, nylon or PTFE)

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM KH₂PO₄ solution in deionized water. The mobile phase composition may be adjusted (e.g., with small amounts of ACN or MeOH) to optimize separation.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMG standard and dissolve in 10 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with deionized water to achieve concentrations ranging from approximately 5 µg/mL to 200 µg/mL.

4. Sample Preparation

  • Accurately weigh a portion of the "pangamic acid" product.

  • Dissolve the sample in a known volume of deionized water. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

  • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM KH₂PO₄ in water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 198 - 210 nm (low UV wavelength is required as DMG lacks a strong chromophore)

  • Run Time: Approximately 10 minutes

6. Quantification

  • Construct a calibration curve by plotting the peak area of the DMG standard injections against their corresponding concentrations.

  • Determine the concentration of DMG in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterTypical Value
AnalyteN,N-Dimethylglycine (DMG)
Retention Time~3.5 - 5.0 min (highly dependent on exact conditions)
Linearity Range5 - 200 µg/mL (R² > 0.999)
Limit of Detection (LOD)~1.5 µg/mL
Limit of Quantification (LOQ)~5.0 µg/mL
Recovery95 - 105%
Precision (RSD%)< 2% (for intra-day and inter-day)

Note: These values are representative and should be established for each specific instrument and laboratory conditions.

Method 2: Quantification of D-Gluconic Acid by Anion-Exchange HPLC with Pulsed Amperometric Detection (PAD)

This method is highly selective and sensitive for the direct quantification of gluconic acid without derivatization.

Experimental Protocol

1. Materials and Reagents

  • D-Gluconic acid sodium salt analytical standard (≥99% purity)

  • Sodium hydroxide (B78521) (NaOH), 50% w/w solution, low carbonate

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, IC grade)

2. Instrumentation

  • Ion chromatography (IC) or HPLC system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • High-capacity anion-exchange column (e.g., Dionex CarboPac™ series or similar).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase (100 mM NaOH): Prepare the eluent by diluting a 50% NaOH solution with deionized water. Ensure the eluent is protected from atmospheric CO₂.

  • Standard Stock Solution (1 mg/mL Gluconic Acid): Accurately weigh an appropriate amount of D-gluconic acid sodium salt and dissolve in a known volume of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with deionized water to cover the expected sample concentration range (e.g., 1 mg/L to 100 mg/L).

4. Sample Preparation

  • Accurately weigh a portion of the "pangamic acid" product.

  • Dissolve the sample in a known volume of deionized water.

  • Filter the sample solution through a 0.45 µm syringe filter suitable for ion chromatography into an appropriate vial. Further dilution may be necessary to fall within the linear range of the assay.

5. HPLC-PAD Conditions

  • Column: High-capacity anion-exchange column

  • Mobile Phase: 100 mM NaOH

  • Flow Rate: 1.0 - 1.5 mL/min[1][2]

  • Injection Volume: 10 - 25 µL

  • Column Temperature: 30 °C

  • Detection: Pulsed Amperometry with a gold electrode, using an appropriate waveform for carbohydrate/sugar acid analysis.

6. Quantification

  • Construct a calibration curve by plotting the peak area of the gluconic acid standard injections against their concentration.

  • Determine the concentration of gluconic acid in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterTypical ValueReference
AnalyteD-Gluconic Acid
Linearity RangeUp to 500 mg/L (R² > 0.999)[1][2][3]
Limit of Quantification (LOQ)~2.0 mg/L[1][2][3]
Precision (RSD%)< 2.5%[1][2][3]

Note: These values are based on published methods for gluconic acid in complex matrices and should be verified.[1][2][3]

Signaling Pathways and Logical Relationships

The relationship between the components and the analytical approach can be visualized as follows:

Caption: Figure 2. Relationship between 'Pangamic Acid' and its components.

Conclusion

Due to the ambiguous nature of "pangamic acid," a direct, single analytical method for its quantification is not feasible. The most robust scientific approach is to develop and validate methods for its potential or claimed constituents. This application note provides detailed protocols for the separate quantification of N,N-dimethylglycine and D-gluconic acid using HPLC with UV and PAD detection, respectively. These methods offer the precision, accuracy, and sensitivity required for the quality control and analysis of products marketed as pangamic acid, providing researchers and drug development professionals with a reliable analytical strategy.

References

Application Note: Quantitative Analysis of Sodium Pangamate in Dietary Supplements by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sodium pangamate (also referred to as Vitamin B15) in dietary supplement formulations. Due to the historical ambiguity surrounding the exact chemical structure of "pangamic acid," this protocol is based on the commonly accepted structure of the dimethylglycine ester of D-gluconic acid. The method utilizes a robust sample preparation procedure followed by a sensitive and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This approach provides a reliable framework for researchers, quality control analysts, and drug development professionals involved in the characterization and quantification of this compound.

Introduction

This compound has been a subject of interest in nutritional science, although its precise biological role and chemical identity have been debated.[1] For the purpose of reproducible analytical testing, a clear and consistent methodology is required. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and specificity for the analysis of small molecules in complex matrices.[2][3][4] This document outlines a comprehensive protocol for the extraction and quantification of this compound from dietary supplements, providing a foundational method for quality control and research applications.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to isolate this compound from a complex supplement matrix, removing potential interferences.

Materials:

  • This compound reference standard

  • Dietary supplement sample (e.g., tablets, capsules)

  • Deionized water, HPLC grade

  • Methanol (B129727), LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Oasis PRiME HLB® SPE cartridges (or equivalent)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in deionized water. From this stock, create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL in a 50:50 (v/v) mixture of water and methanol.

  • Sample Extraction:

    • Accurately weigh a portion of the ground dietary supplement equivalent to a single dose.

    • Add 10 mL of deionized water and vortex for 5 minutes to dissolve the water-soluble components.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients.

    • Carefully collect the supernatant for SPE.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of the sample supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove unretained impurities.

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for LC-MS/MS analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the hypothetical quantitative data for the LC-MS/MS analysis of this compound. These values are proposed based on the theoretical structure and common fragmentation patterns of similar molecules and should be used as a starting point for method development.[7][8][9]

ParameterValue
Analyte This compound (as Pangamic Acid)
Chemical Formula C10H19NO8
Molecular Weight 281.26 g/mol
Precursor Ion (Q1) [M+H]+ m/z 282.1
Product Ion (Q3) - Quantifier m/z 118.1
Product Ion (Q3) - Qualifier m/z 100.1
Collision Energy (Quantifier) 15 eV
Collision Energy (Qualifier) 20 eV
Expected Retention Time ~2.5 min
Linear Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

Note: The proposed fragment at m/z 118.1 corresponds to the protonated gluconic acid moiety, while the fragment at m/z 100.1 could arise from further fragmentation of the dimethylglycine portion.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Dietary Supplement Sample weigh Weighing sample->weigh dissolve Dissolution in Water weigh->dissolve centrifuge Centrifugation dissolve->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe reconstitute Reconstitution spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for this compound Analysis.

Proposed Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for the [M+H]+ ion of pangamic acid in the mass spectrometer's collision cell.

fragmentation_pathway parent Pangamic Acid [M+H]+ m/z 282.1 frag1 Gluconic Acid Moiety m/z 118.1 (Quantifier) parent->frag1 CID frag2 Dimethylglycine Fragment m/z 100.1 (Qualifier) parent->frag2 CID

Caption: Proposed MS/MS Fragmentation of Pangamic Acid.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in dietary supplements. The protocol offers a solid foundation for method development and validation, enabling accurate and reliable analysis for quality control and research purposes. Researchers are encouraged to perform in-house validation to ensure the method's suitability for their specific sample matrices and instrumentation.

References

Synthesis of N,N-Dimethylglycine Esters: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylglycine (DMG) esters are a class of chemical compounds with diverse applications, notably as dermal penetration enhancers in pharmaceutical and cosmetic formulations.[1] Their ability to facilitate the transport of active ingredients through the skin has led to their use in various topical preparations, including creams, pastes, and liniments.[1] Furthermore, the synthesis of DMG esters is a key step in the creation of prodrugs to improve the bioavailability of therapeutic agents.[2] This document provides detailed protocols for the synthesis of N,N-Dimethylglycine esters, targeting researchers, scientists, and professionals in drug development. The methodologies outlined are based on established synthetic routes, offering a comprehensive guide to their preparation and purification.

General Synthetic Strategies

The synthesis of N,N-Dimethylglycine esters can be achieved through several pathways. The most common approaches involve either the direct esterification of N,N-Dimethylglycine with an alcohol or a multi-step process commencing with a halo-acetyl chloride or halo-acetic acid. Each method presents distinct advantages concerning reaction conditions, scalability, and final product yield.

Experimental Protocols

This section details three primary protocols for the synthesis of N,N-Dimethylglycine esters.

Protocol 1: Direct Esterification using a Heterogeneous Acid Catalyst

This method utilizes a solid acid catalyst, such as silica (B1680970) gel sulfonic acid, to facilitate the esterification of N,N-Dimethylglycine with an alcohol. This approach offers advantages in terms of catalyst recyclability and simplified work-up procedures.[1]

Materials:

  • N,N-Dimethylglycine (DMG)

  • Alcohol (e.g., isopropyl alcohol, butyl alcohol, fatty alcohols with 1-12 carbon atoms)[1]

  • Silica gel sulfonic acid

  • Solvent (optional, can be run neat)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-Dimethylglycine, the desired alcohol, and silica gel sulfonic acid. For example, a mixture of 207g of DMG, 814g of propyl carbinol, and 10.35g of silica gel sulfonic acid can be used.[1]

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature is dependent on the boiling point of the alcohol used; for instance, with propyl carbinol, the reaction is maintained at 115°C at the bottom of the reactor and 75°C at the head.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS). The reaction is typically run for several hours (e.g., 5 hours).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst from the reaction mixture. The catalyst can be washed with a suitable solvent and reused.[1]

  • The crude ester can be purified by vacuum distillation or column chromatography to yield the highly purified N,N-Dimethylglycine ester.[1] For example, after removing light constituents under low pressure, the temperature of the vaporizer is increased and the pressure reduced to continue evaporation, yielding the final product.[1]

Protocol 2: One-Pot Synthesis from N,N-Dimethylaminoacetonitrile

This "one-pot" method provides an alternative route starting from N,N-Dimethylaminoacetonitrile, which undergoes hydrolysis and esterification in the presence of an alcohol and a catalyst.[3]

Materials:

  • N,N-Dimethylaminoacetonitrile

  • Alcohol (straight-chain or branched fatty alcohol of 1-12 carbon atoms)[3]

  • Water

  • Cerium oxide (catalyst)[3]

  • Standard laboratory glassware for high-temperature reactions

  • Heating and stirring apparatus

Procedure:

  • In a suitable reactor, combine N,N-Dimethylaminoacetonitrile, the alcohol, water, and cerium oxide. A typical molar ratio of N,N-Dimethylaminoacetonitrile:alcohol:water is 1:10:1.[3]

  • Heat the mixture with stirring to a temperature between 140°C and 170°C.[3]

  • The reaction is typically carried out for an extended period, for example, 24 hours.[3] Ammonia is generated during the reaction and should be appropriately vented or trapped.[3]

  • After the reaction is complete, cool the mixture.

  • Filter the reaction mixture to recover the cerium oxide catalyst.

  • The crude N,N-Dimethylglycine ester is then purified, typically by vacuum distillation, to remove unreacted starting materials and byproducts, yielding the pure ester.[3]

Protocol 3: Two-Step Synthesis via Chloroacetyl Chloride

This classic two-step approach involves the initial formation of a chloroacetate (B1199739) ester, followed by nucleophilic substitution with dimethylamine (B145610).[4]

Materials:

  • Chloroacetyl chloride

  • Alcohol

  • Dimethylamine (aqueous solution or as a gas)[4]

  • Anhydrous solvent (e.g., chloroform, if required)

  • Acid scavenger (e.g., triethylamine, if starting from chloroacetic acid)[3]

  • Standard laboratory glassware

  • Stirring apparatus

Procedure: Step 1: Formation of Chloroacetate Ester

  • In a reaction vessel, combine the alcohol with chloroacetyl chloride. The reaction is typically performed at room temperature with stirring for 1 to 3 hours in the absence of a solvent.[4]

Step 2: Amination with Dimethylamine

  • To the crude chloroacetate from Step 1, add an excess of dimethylamine (aqueous solution or diethylamine (B46881) can also be used).[4]

  • Stir the reaction mixture at room temperature for 1 to 2 hours.[4]

  • The reaction mixture is then worked up to isolate the N,N-Dimethylglycine ester. Purification is typically achieved through extraction and distillation.

Quantitative Data Summary

The following table summarizes quantitative data from the cited protocols, offering a comparative overview of the different synthetic methods.

ParameterProtocol 1 (Direct Esterification)Protocol 2 (One-Pot)Protocol 3 (Two-Step via Chloroacetyl Chloride)Alternative Two-Step (via Monochloroacetic Acid)
Starting Materials N,N-Dimethylglycine, AlcoholN,N-Dimethylaminoacetonitrile, Alcohol, WaterChloroacetyl chloride, Alcohol, DimethylamineMonochloroacetic acid, Fatty alcohol, Dimethylamine
Catalyst/Reagent Silica gel sulfonic acid[1]Cerium oxide[3]-Triethylamine[3]
Reaction Temperature 115°C (reflux)[1]140-170°C[3]Room Temperature[4]Room Temperature[3]
Reaction Time 5 hours[1]24 hours[3]2-5 hours (total)[4]16 hours (first step)[3]
Yield >95% (conversion rate)[1], 96% (isopropyl ester)[1]91-99%[3]67-96%[4]72-94%[3]
Purification Vacuum distillation or column chromatography[1]Vacuum distillation[3]Not specifiedNot specified

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis of N,N-Dimethylglycine esters and the logical relationship between the different synthetic starting points.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product N,N-Dimethylglycine N,N-Dimethylglycine Esterification Esterification N,N-Dimethylglycine->Esterification Alcohol Alcohol Alcohol->Esterification Catalyst Catalyst Catalyst->Esterification Catalyst Removal Catalyst Removal Esterification->Catalyst Removal Purification Purification Catalyst Removal->Purification N,N-Dimethylglycine Ester N,N-Dimethylglycine Ester Purification->N,N-Dimethylglycine Ester

Caption: General workflow for direct esterification synthesis.

G Glycine (B1666218) Glycine N,N-Dimethylglycine N,N-Dimethylglycine Glycine->N,N-Dimethylglycine Alkylation Monochloroacetic Acid Monochloroacetic Acid Chloroacetate Ester Chloroacetate Ester Monochloroacetic Acid->Chloroacetate Ester Esterification Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Chloroacetate Ester Reaction with Alcohol Hydroxyacetonitrile Hydroxyacetonitrile N,N-Dimethylaminoacetonitrile N,N-Dimethylaminoacetonitrile Hydroxyacetonitrile->N,N-Dimethylaminoacetonitrile Reaction with Dimethylamine N,N-Dimethylglycine Ester N,N-Dimethylglycine Ester N,N-Dimethylglycine->N,N-Dimethylglycine Ester Direct Esterification N,N-Dimethylaminoacetonitrile->N,N-Dimethylglycine Ester One-Pot Synthesis Chloroacetate Ester->N,N-Dimethylglycine Ester Amination with Dimethylamine

Caption: Relationship between starting materials and intermediates.

Application Notes

The choice of synthetic protocol for N,N-Dimethylglycine esters depends on several factors including the scale of the synthesis, the desired purity of the final product, and the available starting materials and equipment.

  • Direct Esterification (Protocol 1): This method is advantageous due to its use of a recyclable heterogeneous catalyst, which simplifies purification and reduces waste.[1] The high conversion rates make it an efficient process, particularly for larger scale production.[1] The reaction conditions, however, require elevated temperatures.

  • One-Pot Synthesis (Protocol 2): This protocol offers a streamlined approach from N,N-Dimethylaminoacetonitrile. While it involves high temperatures and longer reaction times, the high yields and "one-pot" nature can be beneficial in reducing operational complexity.[3]

  • Two-Step Synthesis (Protocol 3): This is a versatile method that proceeds under mild, room temperature conditions.[4] It is well-suited for laboratory-scale synthesis and for substrates that may be sensitive to high temperatures. However, it involves the handling of corrosive chloroacetyl chloride and requires careful control of stoichiometry.

Troubleshooting:

  • Low Yields in Direct Esterification: Ensure efficient water removal, as esterification is an equilibrium reaction. The use of a Dean-Stark trap can be beneficial. Also, verify the activity of the catalyst.

  • Incomplete Reaction in One-Pot Synthesis: The reaction is sensitive to temperature and catalyst loading. Ensure the reaction is maintained at the specified temperature and that the catalyst is well-dispersed.

  • Side Reactions in Two-Step Synthesis: The formation of quaternary ammonium (B1175870) salts can be a side reaction during amination. Using a controlled amount of dimethylamine and monitoring the reaction closely can mitigate this.

References

Application Notes and Protocols for Investigating the Cellular Activities of Sodium Pangamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium pangamate, often referred to as "Vitamin B15," is a substance that has been historically associated with a range of biological activities, including the enhancement of cellular respiration, involvement in transmethylation reactions, and antioxidant effects. However, "this compound" does not have a single, scientifically verified chemical identity, and products marketed under this name have shown significant chemical variability. Much of the research on its effects is of limited quality and originates from the former Soviet Union.

These application notes provide a series of standardized cell culture assays to enable researchers and drug development professionals to systematically investigate the purported biological activities of a given this compound formulation. The protocols described herein are established methods for assessing cellular metabolism, antioxidant capacity, and potential toxicity.

Assessment of Cellular Respiration and Mitochondrial Function

Application Note: One of the primary claims associated with this compound is its ability to stimulate cellular respiration and improve oxygen utilization. The following protocols are designed to measure key indicators of mitochondrial function, the central hub of cellular respiration. The Seahorse XF Cell Mito Stress Test provides a comprehensive profile of mitochondrial respiration, while specific assays for mitochondrial complexes II and IV can elucidate the direct targets of the test compound.

Mitochondrial Respiration Analysis using Seahorse XF Analyzer

This assay measures the oxygen consumption rate (OCR), providing insights into basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., sterile water or PBS).

  • Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer Operation: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Mito Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and a mix of rotenone/antimycin A) to measure different parameters of mitochondrial function.[1]

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the parameters of mitochondrial respiration.

Data Presentation:

Treatment GroupBasal Respiration (pmol O2/min)ATP Production (pmol O2/min)Maximal Respiration (pmol O2/min)Spare Respiratory Capacity (%)
Vehicle Control100 ± 875 ± 6250 ± 20150 ± 15
This compound (50 µM)125 ± 1090 ± 7300 ± 25175 ± 18
This compound (100 µM)150 ± 12110 ± 9350 ± 30200 ± 20

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Seahorse XF Mito Stress Test cluster_analysis Data Analysis seed_cells Seed Cells in XF Plate treat_cells Treat with this compound seed_cells->treat_cells assay_medium Change to Assay Medium treat_cells->assay_medium load_cartridge Load Inhibitor Cartridge run_assay Run Assay in XF Analyzer load_cartridge->run_assay inject_oligo Inject Oligomycin run_assay->inject_oligo inject_fccp Inject FCCP inject_oligo->inject_fccp inject_rot_aa Inject Rotenone/Antimycin A inject_fccp->inject_rot_aa measure_ocr Measure OCR normalize_data Normalize Data measure_ocr->normalize_data calculate_params Calculate Respiratory Parameters normalize_data->calculate_params

Workflow for Seahorse XF Mito Stress Test.
Succinate (B1194679) Dehydrogenase (Complex II) Activity Assay

This colorimetric assay measures the activity of succinate dehydrogenase, a key enzyme in both the Krebs cycle and the electron transport chain.[2]

Experimental Protocol:

  • Sample Preparation: Culture and treat cells with this compound as described above. Harvest the cells and prepare cell lysates or isolated mitochondria.

  • Reaction Setup: In a 96-well plate, add the sample (cell lysate or mitochondria) to the assay buffer.

  • Substrate Addition: Add the succinate dehydrogenase substrate mix to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 600 nm in a microplate reader in kinetic mode at 25°C for 10-30 minutes.[3]

  • Data Analysis: Calculate the change in absorbance over time (ΔA600/min). Determine the SDH activity from a standard curve.

Data Presentation:

Treatment GroupSDH Activity (mU/mg protein)
Vehicle Control50 ± 4
This compound (50 µM)60 ± 5
This compound (100 µM)75 ± 6
Cytochrome C Oxidase (Complex IV) Activity Assay

This assay measures the activity of cytochrome c oxidase by monitoring the oxidation of reduced cytochrome c.[4][5]

Experimental Protocol:

  • Sample Preparation: Prepare cell lysates or isolated mitochondria from control and this compound-treated cells.

  • Reaction Mixture: In a 96-well plate or cuvette, add the assay buffer and the sample.

  • Initiate Reaction: Add freshly prepared ferrocytochrome c substrate solution to start the reaction.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 550 nm over time.[6]

  • Data Analysis: Calculate the rate of cytochrome c oxidation to determine the enzyme activity.

Data Presentation:

Treatment GroupCytochrome C Oxidase Activity (U/mg protein)
Vehicle Control0.8 ± 0.07
This compound (50 µM)0.95 ± 0.08
This compound (100 µM)1.1 ± 0.1

Signaling Pathway Diagram:

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Complex_IV Complex IV (Cytochrome C Oxidase) Complex_II->Complex_IV e- transfer O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Sodium_Pangamate This compound (hypothesized) Sodium_Pangamate->Complex_II Stimulates Activity Sodium_Pangamate->Complex_IV Stimulates Activity

Hypothesized stimulation of ETC complexes.

Assessment of Antioxidant Activity

Application Note: this compound has been suggested to possess antioxidant properties. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS).

Cellular Antioxidant Activity (CAA) Assay

This assay uses the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[7]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.

  • Compound and Probe Incubation: Wash the cells and incubate with DCFH-DA and various concentrations of this compound (or a positive control like quercetin) for 60 minutes at 37°C.[7]

  • Induction of Oxidative Stress: Wash the cells and add a free radical initiator (e.g., AAPH) to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) every 5 minutes for 1 hour in a microplate reader.

  • Data Analysis: Calculate the area under the curve and determine the CAA value, expressed as quercetin (B1663063) equivalents.

Data Presentation:

Treatment GroupCAA Value (µmol QE/100 µmol compound)
Quercetin (Positive Control)100 ± 10
This compound (50 µM)35 ± 4
This compound (100 µM)60 ± 7

Assessment of Metabolic Storage

Application Note: Some reports claim that pangamic acid can increase the storage of glycogen (B147801) and creatine (B1669601) phosphate. The following assays are designed to quantify these metabolites in cell culture.

Cellular Glycogen Content Assay

This assay measures the amount of glycogen in cell lysates by enzymatic hydrolysis of glycogen to glucose, which is then quantified colorimetrically or fluorometrically.[8][9][10]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HepG2 or primary hepatocytes) and treat with this compound for 24-48 hours.

  • Cell Lysis: Harvest and lyse the cells.

  • Glycogen Hydrolysis: Treat the lysate with amyloglucosidase to break down glycogen into glucose.[9]

  • Glucose Detection: Use a glucose oxidase-based reaction to produce a colored or fluorescent product.

  • Measurement: Read the absorbance or fluorescence and calculate the glycogen concentration based on a standard curve.

Data Presentation:

Treatment GroupGlycogen Content (µg/mg protein)
Vehicle Control25 ± 3
This compound (50 µM)32 ± 4
This compound (100 µM)45 ± 5

Safety and Mutagenicity Assessment

Application Note: Given the undefined nature of "this compound" and reports of mutagenicity for some related compounds, a thorough safety assessment is crucial. The Ames test is a standard initial screening for mutagenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[11][12]

Experimental Protocol:

  • Strain Preparation: Grow overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100).

  • Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from rat liver to mimic mammalian metabolism.

  • Test Mixture: In a test tube, combine the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer.[13]

  • Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

Data Presentation:

Treatment GroupS. typhimurium StrainRevertant Colonies (Mean ± SD)Mutagenicity Ratio (Treated/Control)
Negative ControlTA9825 ± 51.0
This compound (10 µ g/plate )TA9828 ± 61.1
This compound (100 µ g/plate )TA9830 ± 51.2
Positive Control (e.g., 2-NF)TA98500 ± 4020.0
Negative ControlTA100120 ± 151.0
This compound (10 µ g/plate )TA100125 ± 181.0
This compound (100 µ g/plate )TA100130 ± 201.1
Positive Control (e.g., NaN3)TA1001500 ± 12012.5

Logical Relationship Diagram:

G cluster_input Inputs cluster_process Ames Test Process cluster_output Outputs & Interpretation Compound This compound Incubate Incubate Compound with Bacteria +/- S9 Compound->Incubate Bacteria Histidine-deficient S. typhimurium Bacteria->Incubate S9 S9 Mix (Metabolic Activation) S9->Incubate Plate Plate on Histidine-free Medium Incubate->Plate Incubate_Plates Incubate Plates (48-72h) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Compare Compare to Control Count->Compare Result Mutagenic? Compare->Result Yes Yes Result->Yes Significant Increase No No Result->No No Significant Increase

Decision workflow for the Ames test.

References

Application Notes and Protocols for Measuring In Vitro Antioxidant Effects of Pangamic Acid (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pangamic acid, often referred to as Vitamin B15, is a compound first isolated from apricot seeds.[1] While not officially recognized as a vitamin, it has been promoted for various health benefits, including antioxidant effects.[2][3] The chemical identity of pangamic acid can be ambiguous, with commercial preparations varying in composition.[4][5][6] However, it is generally described as an ester of D-gluconic acid and N,N-dimethylglycine (DMG).[1][7] DMG, a key component, is considered an antioxidant that may enhance oxygen utilization and protect cells from oxidative damage.[8][9] It is thought to exert its effects by directly scavenging free radicals, regenerating other antioxidants, and supporting the metabolism of glutathione (B108866), a critical endogenous antioxidant.[8][10]

Despite these claims, there is a notable scarcity of published studies that apply standardized in vitro antioxidant assays to pangamic acid and report quantitative efficacy data. These application notes provide detailed protocols for established and widely used in vitro antioxidant assays—DPPH, ABTS, and FRAP—that are suitable for evaluating the antioxidant capacity of pangamic acid, its derivatives like DMG, or finished formulations. Additionally, a protocol for the more biologically relevant Cellular Antioxidant Activity (CAA) assay is included to assess cytoprotective effects.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method used to determine the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11][12] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at approximately 517 nm.[11]

Experimental Protocol

Reagent Preparation:

  • DPPH Stock Solution (0.2 mM in Methanol): Dissolve 7.9 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared, stored in an amber bottle, and kept at 4°C.

  • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of 1.00 ± 0.05 at 517 nm before initiating the assay.[11]

  • Test Sample Preparation: Dissolve pangamic acid or DMG in a suitable solvent (e.g., methanol or deionized water) to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing.

  • Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in methanol (e.g., 1 mg/mL) and create a series of dilutions.

Assay Procedure (96-well microplate format):

  • Add 20 µL of each sample dilution, positive control dilution, or solvent (for the blank) into the wells of a 96-well microplate.[13]

  • Using a multichannel pipette, add 180 µL of the DPPH working solution to each well.[12] Mix thoroughly by gentle shaking.

  • Incubate the plate in the dark at room temperature for 30 minutes.[12][14]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[13]

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Calculation: Percentage Inhibition (%) = [ (A_control - A_sample) / A_control ] × 100

  • A_control is the absorbance of the DPPH solution with the solvent blank.

  • A_sample is the absorbance of the DPPH solution with the test sample.[15]

Data Presentation

Table 1: Example DPPH Radical Scavenging Activity Data

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)
Pangamic Acid 5015.2 ± 1.8
10028.9 ± 2.5175.4
20055.1 ± 3.1
40089.5 ± 2.2
Ascorbic Acid 224.5 ± 2.1
(Positive Control)448.9 ± 3.04.1
672.3 ± 2.8
894.1 ± 1.5

Note: Data are hypothetical and for illustrative purposes only.

Visualization

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add 180 µL of DPPH Solution to all Wells prep_dpph->add_dpph prep_sample Prepare Pangamic Acid Serial Dilutions add_samples Add 20 µL of Sample, Control, or Blank to Wells prep_sample->add_samples prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is neutralized, and the solution's color fades.[16] This decolorization is proportional to the antioxidant's concentration and potency.[16]

Experimental Protocol

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•⁺ radical.[16][17]

  • ABTS•⁺ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Test Sample and Positive Control (Trolox): Prepare as described in the DPPH protocol.

Assay Procedure (96-well microplate format):

  • Add 10 µL of each sample dilution, Trolox standard, or blank into the wells of a 96-well plate.[16][17]

  • Add 190 µL of the ABTS•⁺ working solution to each well.[17]

  • Mix and incubate at room temperature for 6 minutes.[16]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the test sample.

Calculation:

  • Calculate the percentage of inhibition as in the DPPH assay.

  • Construct a standard curve by plotting the % inhibition of Trolox standards against their concentrations.

  • Use the standard curve's regression equation to calculate the TEAC value for the test sample.

Data Presentation

Table 2: Example ABTS Radical Scavenging and TEAC Data

CompoundConcentration (µM)% Inhibition (Mean ± SD)TEAC Value (mM Trolox/mM Sample)
Pangamic Acid 10018.5 ± 2.0
20035.1 ± 2.80.45
40068.2 ± 3.5
Trolox 2512.7 ± 1.5
(Standard)5024.8 ± 2.21.00
10050.1 ± 3.1
20095.3 ± 1.9

Note: Data are hypothetical and for illustrative purposes only.

Visualization

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS & 2.45 mM K₂S₂O₈ gen_radical Mix 1:1 & Incubate (12-16h, Dark) to Generate ABTS•⁺ Stock prep_abts->gen_radical prep_working Dilute ABTS•⁺ Stock to Absorbance of ~0.70 at 734 nm gen_radical->prep_working add_abts Add 190 µL of ABTS•⁺ Working Solution prep_working->add_abts prep_sample Prepare Sample & Trolox Standard Dilutions add_samples Add 10 µL of Sample, Standard, or Blank to Wells prep_sample->add_samples add_samples->add_abts incubate Incubate (6 min, RT) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_teac Plot Trolox Curve & Determine TEAC Value calculate->determine_teac

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH.[18][19] The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[19][20] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.

Experimental Protocol

Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with deionized water.[19]

  • TPTZ Solution (10 mM in 40 mM HCl): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl. Warm gently if needed to dissolve.[19]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Pre-warm the reagent to 37°C before use.[19]

  • Standard Solution: Prepare a series of ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox standards.

Assay Procedure (96-well microplate format):

  • Add 10 µL of the test sample, standard, or blank into the wells of a 96-well plate.[21]

  • Add 190 µL of the pre-warmed FRAP reagent to each well.[21]

  • Mix and incubate the plate at 37°C. The incubation time can vary, but a 30-minute endpoint is common.[19] For kinetic readings, measure immediately for up to 60 minutes.[21]

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using the ferrous sulfate or Trolox standards.

  • Calculate the FRAP value of the sample from the standard curve.

Calculation:

  • Plot the absorbance of the standards against their concentration.

  • Use the linear regression equation from the standard curve to determine the concentration of Fe²⁺ equivalents in the sample.

  • Results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Data Presentation

Table 3: Example FRAP Assay Data

CompoundConcentration (µg/mL)Absorbance at 593 nm (Mean ± SD)FRAP Value (µM Fe²⁺ Equivalent)
Pangamic Acid 2000.315 ± 0.021188.7
FeSO₄ Standard 100 µM0.172 ± 0.015100.0
200 µM0.340 ± 0.019200.0
400 µM0.675 ± 0.025400.0
800 µM1.352 ± 0.041800.0

Note: Data are hypothetical and for illustrative purposes only.

Visualization

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_buffers Prepare Acetate Buffer, TPTZ Solution, FeCl₃ Solution prep_frap Mix Reagents (10:1:1) to Create FRAP Reagent prep_buffers->prep_frap warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap Add 190 µL of Warmed FRAP Reagent warm_frap->add_frap prep_sample Prepare Sample & Fe²⁺ Standard Dilutions add_samples Add 10 µL of Sample, Standard, or Blank to Wells prep_sample->add_samples add_samples->add_frap incubate Incubate (30 min, 37°C) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure plot_curve Plot Fe²⁺ Standard Curve measure->plot_curve calculate_frap Calculate FRAP Value (Fe²⁺ Equivalents) plot_curve->calculate_frap

FRAP Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data than purely chemical assays.[22] The assay uses a fluorescent probe (like DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). Antioxidants that can permeate the cell membrane will reduce ROS levels and thus decrease the fluorescence intensity.[22][23]

Experimental Protocol

Materials:

  • Cell Line: Human hepatocarcinoma (HepG2) or other suitable cell line.

  • Fluorescent Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA).

  • ROS Generator: 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH).

  • Positive Control: Quercetin (B1663063) or another cell-permeable antioxidant.

Assay Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of the test sample (pangamic acid) and positive control for 1 hour.

  • Probe Loading: Add DCFH-DA solution to the wells and incubate for 1 hour to allow the probe to be taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Induce Oxidative Stress: Wash the cells again to remove excess probe. Add the ROS generator AAPH to all wells (except negative controls) to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.

Calculation:

  • Calculate the area under the curve (AUC) from the fluorescence vs. time plot.

  • Calculate the percentage of inhibition of fluorescence by the test compound.

  • Determine the CAA value, which is often expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Data Presentation

Table 4: Example Cellular Antioxidant Activity Data

CompoundConcentration (µM)% Inhibition of ROS (Mean ± SD)CAA Value (µmol QE/100 µmol)
Pangamic Acid 2511.3 ± 1.9
5024.8 ± 2.522.5
10045.1 ± 3.3
Quercetin 521.7 ± 2.4
(Positive Control)1048.2 ± 3.850.0 (by definition)
2089.6 ± 2.9

Note: Data are hypothetical and for illustrative purposes only. QE = Quercetin Equivalents.

Proposed Antioxidant Signaling Mechanism

While specific signaling pathway activations by pangamic acid are not well-documented, its component, DMG, is known to be a methyl donor involved in pathways that support the synthesis of endogenous antioxidants.[8][10] A primary example is its potential role in supporting glutathione (GSH) synthesis. GSH is a critical tripeptide that directly neutralizes ROS and is a cofactor for the glutathione peroxidase (GPx) enzyme. By providing methyl groups, DMG can facilitate the metabolic cycles (like the methionine cycle) that produce cysteine, the rate-limiting amino acid for GSH synthesis.

Visualization

Signaling_Pathway cluster_path Proposed Role in Glutathione Synthesis PA Pangamic Acid / DMG (Methyl Donor) MC Methionine Cycle PA->MC Supports HC Homocysteine MC->HC Cys Cysteine (Rate-limiting) HC->Cys Transsulfuration GSH Glutathione (GSH) (Major Endogenous Antioxidant) Cys->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Cell Cellular Protection GSH->Cell Protects ROS->Cell Damages

DMG's potential role in supporting GSH synthesis.

References

Application Notes and Protocols for Preclinical Evaluation of Sodium Pangamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pangamate, historically referred to as "vitamin B15," has been anecdotally associated with various physiological benefits, including enhanced athletic performance, improved oxygen utilization, and liver protection. However, the scientific literature is hampered by a lack of a standardized chemical identity for this compound and a dearth of rigorous, modern preclinical and clinical studies.[1][2][3][4][5] Products marketed as pangamic acid or vitamin B15 have been shown to contain a variety of substances, including D-gluconodimethyl aminoacetic acid, dimethylglycine, and diisopropylamine (B44863) dichloroacetate.[1][5] Furthermore, significant safety concerns have been raised, with some formulations containing potentially mutagenic compounds.[1][2][4][5]

These application notes provide a comprehensive framework for the preclinical evaluation of a well-defined this compound compound. The protocols detailed below follow a phased approach, prioritizing safety and toxicological evaluation before proceeding to efficacy studies. This rigorous pathway is essential for generating reproducible and reliable data to either substantiate or refute the historical claims associated with this substance.

Phase 1: Test Article Definition and Characterization

Prior to initiating any animal studies, the precise chemical composition of the this compound test article must be established. This is a critical step to ensure the reproducibility and validity of all subsequent research.

Chemical Identity and Purity

A single, purified chemical entity should be designated as the test article. Based on the chemical structure provided by PubChem for this compound (sodium (2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate), this should be synthesized and purified to a high degree (e.g., >98%).[6][7][8]

Analytical Characterization

A panel of analytical tests must be performed to confirm the structure and purity of the test article.

Table 1: Analytical Methods for Test Article Characterization

Analytical Technique Purpose Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities.Purity >98%; individual impurities <0.1%.
Mass Spectrometry (MS) To confirm the molecular weight and structure of the compound.Observed molecular weight consistent with the theoretical molecular weight.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure.Spectra consistent with the proposed structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm identity.Spectrum matches the reference spectrum.

Phase 2: Toxicological Evaluation

A comprehensive toxicological assessment is mandatory to establish a safety profile and determine appropriate dose levels for efficacy studies. The following studies are designed based on OECD guidelines.

Genotoxicity Assays

These in vitro and in vivo tests are crucial for assessing the mutagenic and clastogenic potential of the test article.

Table 2: Genotoxicity Study Protocols

Study Guideline System Purpose Endpoint
Bacterial Reverse Mutation Test (Ames Test) OECD 471Salmonella typhimurium and Escherichia coli strainsTo detect point mutations.[1][2][9][10][11]Reversion to prototrophy.
In Vitro Mammalian Cell Gene Mutation Test OECD 476Mammalian cell lines (e.g., L5178Y, CHO)To detect gene mutations in mammalian cells.[6][12][13][14][15]Forward mutation at the HPRT or TK locus.
In Vivo Mammalian Erythrocyte Micronucleus Test OECD 474Rodents (mouse or rat)To detect chromosomal damage in vivo.[3][4][16][17][18]Frequency of micronucleated polychromatic erythrocytes.
Acute Oral Toxicity

This study provides information on the short-term toxicity of a single high dose of the test article.

Table 3: Acute Oral Toxicity Study Protocol

Parameter Specification
Guideline OECD 420 (Fixed Dose Procedure)[19][20]
Species Rat (Sprague-Dawley or Wistar), female
Number of Animals 5 per dose group
Dose Levels Stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg)[19]
Administration Oral gavage
Observation Period 14 days[5][21]
Endpoints Clinical signs of toxicity, mortality, body weight changes, gross necropsy findings.
Subchronic Oral Toxicity

This 90-day study provides information on the effects of repeated oral exposure and helps to identify a No-Observed-Adverse-Effect Level (NOAEL).

Table 4: Subchronic Oral Toxicity Study Protocol

Parameter Specification
Guideline OECD 408[22][23][24]
Species Rat (Sprague-Dawley or Wistar)
Number of Animals 10 per sex per group
Dose Levels 3 dose levels plus a control group
Administration Daily oral gavage or in feed/drinking water
Duration 90 days[22][23]
Endpoints Detailed clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology.
Chronic Toxicity and Carcinogenicity

If the results of the subchronic and genotoxicity studies warrant further investigation, or if long-term use is anticipated, a combined chronic toxicity and carcinogenicity study should be considered.

Table 5: Chronic Toxicity and Carcinogenicity Study Protocol

Parameter Specification
Guideline OECD 453 (Combined Chronic Toxicity/Carcinogenicity)[25][26]
Species Rat (Sprague-Dawley or Wistar)
Number of Animals 50 per sex per group for carcinogenicity; 10 per sex per group for chronic toxicity
Dose Levels 3 dose levels plus a control group
Administration Daily in feed or by gavage
Duration 24 months for carcinogenicity; 12 months for chronic toxicity[25][27]
Endpoints As in subchronic study, with a focus on neoplastic lesions.

Phase 3: Efficacy Evaluation

Assuming a safe dose range has been established in Phase 2, the following protocols can be used to investigate the purported efficacy of this compound.

Athletic Performance

Objective: To evaluate the effect of this compound on physical endurance and exercise capacity in a rodent model.

Protocol:

  • Animal Model: Male Wistar rats (8 weeks old), known for their suitability in exercise studies.[18]

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or water)

    • Group 2: Low-dose this compound

    • Group 3: Mid-dose this compound

    • Group 4: High-dose this compound

    • Group 5: Positive control (e.g., caffeine)

  • Dosing: Daily oral gavage for 28 days.

  • Forced Swimming Test: On day 28, perform a forced swimming test to exhaustion. Record the total swimming time.

  • Treadmill Test: Acclimatize rats to a treadmill for one week prior to the test. On day 29, conduct a graded exercise test to exhaustion. Measure run time, distance, and work performed.

  • Biochemical Analysis: Immediately after exercise, collect blood to measure lactate (B86563), glucose, and non-esterified fatty acids.

  • Tissue Analysis: Harvest skeletal muscle (e.g., gastrocnemius) and liver for glycogen (B147801) content analysis.

Table 6: Data Collection for Athletic Performance Study

Parameter Measurement Time Point(s)
Endurance Total swimming time (s)Day 28
Exercise Capacity Run time to exhaustion (s), Distance (m)Day 29
Blood Metabolites Lactate (mmol/L), Glucose (mg/dL)Post-exercise
Tissue Glycogen Muscle and Liver glycogen (mg/g tissue)Post-exercise
Hypoxia

Objective: To determine if this compound protects against cellular damage and improves physiological function under hypoxic conditions.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Experimental Groups:

    • Group 1: Normoxia + Vehicle

    • Group 2: Normoxia + this compound

    • Group 3: Hypoxia + Vehicle

    • Group 4: Hypoxia + this compound

  • Dosing: Daily oral gavage for 14 days prior to hypoxic exposure.

  • Hypoxia Induction: Place mice in a hypoxic chamber with a controlled oxygen concentration (e.g., 8% O2) for a specified duration (e.g., 6 hours).

  • Behavioral Assessment: Following hypoxia, assess motor coordination and activity using tests such as the rotarod and open field test.

  • Biochemical Markers of Hypoxic Injury: Measure serum levels of lactate dehydrogenase (LDH) and creatine (B1669601) kinase (CK).

  • Histopathology: Perfuse the animals and collect brain and heart tissue. Perform H&E staining to assess for signs of cellular damage (e.g., pyknotic nuclei, eosinophilic cytoplasm).

  • Molecular Analysis: Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and apoptosis (e.g., caspase-3 activity).

Table 7: Data Collection for Hypoxia Study

Parameter Measurement Time Point(s)
Motor Coordination Latency to fall on rotarod (s)Post-hypoxia
Cellular Injury Markers Serum LDH (U/L), Serum CK (U/L)Post-hypoxia
Oxidative Stress Tissue MDA levels (nmol/mg protein)Post-hypoxia
Apoptosis Tissue caspase-3 activityPost-hypoxia
Histology Cellular damage score in brain and heartPost-hypoxia
Liver Function

Objective: To investigate the potential hepatoprotective effects of this compound in a model of chemically-induced liver injury.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Experimental Groups:

    • Group 1: Control (Vehicle only)

    • Group 2: Toxin only (e.g., carbon tetrachloride (CCl4) or acetaminophen)

    • Group 3: Toxin + this compound (pretreatment)

    • Group 4: Toxin + Silymarin (B1681676) (positive control)

  • Dosing: Pre-treat with this compound or silymarin daily for 7 days.

  • Liver Injury Induction: On day 7, administer a single dose of the hepatotoxin (e.g., CCl4 intraperitoneally).

  • Serum Biochemistry: 24 hours after toxin administration, collect blood and measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology: Harvest liver tissue for H&E and Masson's trichrome staining to assess necrosis, inflammation, and fibrosis.

  • Oxidative Stress Markers: Measure levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) activity in liver homogenates.

Table 8: Data Collection for Liver Function Study

Parameter Measurement Time Point(s)
Liver Enzymes Serum ALT (U/L), AST (U/L), ALP (U/L)24h post-toxin
Bilirubin Serum Total Bilirubin (mg/dL)24h post-toxin
Histology Necrosis, inflammation, and fibrosis scores24h post-toxin
Antioxidant Status Liver GSH (µmol/g tissue), SOD activity (U/mg protein)24h post-toxin

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Test Article cluster_Phase2 Phase 2: Toxicology cluster_Phase3 Phase 3: Efficacy P1_Define Define & Synthesize This compound P1_Analyze Analytical Characterization (HPLC, MS, NMR, FTIR) P1_Define->P1_Analyze P2_Geno Genotoxicity (Ames, MLA, Micronucleus) P1_Analyze->P2_Geno P2_Acute Acute Oral Toxicity (OECD 420) P2_Geno->P2_Acute P2_Subchronic Subchronic Toxicity (OECD 408) P2_Acute->P2_Subchronic P2_Chronic Chronic/Carcinogenicity (OECD 453, if needed) P2_Subchronic->P2_Chronic P3_Athletic Athletic Performance P2_Subchronic->P3_Athletic P3_Hypoxia Hypoxia Protection P2_Subchronic->P3_Hypoxia P3_Liver Liver Function P2_Subchronic->P3_Liver Hypoxia_Pathway Hypoxia Hypoxia (Low O2) Mito_Dys Mitochondrial Dysfunction Hypoxia->Mito_Dys ROS Increased ROS Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->ROS Cell_Damage Cellular Damage & Necrosis Apoptosis->Cell_Damage SP This compound (Hypothesized) SP->ROS Scavenges? SP->Mito_Dys Supports? Liver_Injury_Pathway Toxin Hepatotoxin (e.g., CCl4) Metabolism Metabolic Activation Toxin->Metabolism Free_Radicals Free Radical Formation Metabolism->Free_Radicals Lipid_Perox Lipid Peroxidation Free_Radicals->Lipid_Perox Membrane_Damage Cell Membrane Damage Lipid_Perox->Membrane_Damage Hepatocyte_Necrosis Hepatocyte Necrosis Membrane_Damage->Hepatocyte_Necrosis SP This compound (Hypothesized) SP->Free_Radicals Antioxidant?

References

Application Notes and Protocols for the Laboratory Use of Sodium Pangamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein is intended for research purposes only. Sodium Pangamate, often referred to as "Vitamin B15," is a controversial substance with no universally recognized chemical identity or established therapeutic value.[1][2] Commercial preparations have been found to vary in composition and may contain substances other than the purported active ingredient.[3] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin and has classified it as an unsafe food additive and an unapproved new drug.[4] Researchers should exercise extreme caution and conduct thorough characterization of any material purported to be this compound before use in experimental settings.

Product Information

Chemical Identity

The theoretical chemical structure of this compound is the sodium salt of 6-O-(dimethylaminoacetyl)-D-gluconic acid.[3] However, it is crucial to note that the synthesis of this specific compound has not been reliably reproduced, and commercial products sold under the name "Pangamic Acid" or "Vitamin B15" have been shown to be mixtures of other substances.[2][3]

Table 1: Theoretical Chemical Properties of this compound [5][6]

PropertyValue
Molecular FormulaC₁₀H₁₈NNaO₈
Molecular Weight303.24 g/mol
IUPAC Namesodium; (2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate
CAS Number6888-14-8
SolubilityWater-soluble
Composition of Commercial Preparations

Analysis of commercially available products marketed as "Pangamic Acid" has revealed that they often contain a mixture of the following components, rather than the aformentioned ester of D-gluconic acid and dimethylglycine.[3]

Table 2: Identified Components in Commercial "Pangamic Acid" Formulations [3]

ComponentChemical Formula
Gluconic AcidC₆H₁₂O₇
GlycineC₂H₅NO₂
Diisopropylammonium Dichloroacetate (DIPA)C₈H₁₇Cl₂NO₂

Postulated Biological Activity and Signaling Pathways

The proposed mechanisms of action for this compound are largely based on historical and Soviet-era research and have not been substantiated by modern scientific evidence. The following are hypothetical pathways based on these historical claims.

Role as a Methyl Donor

It has been suggested that this compound may act as a methyl donor, participating in transmethylation reactions. This is a fundamental process in various cellular functions, including the synthesis of creatine, choline, and epinephrine, as well as in the regulation of gene expression.

Methyl_Donor_Pathway This compound This compound Dimethylglycine (DMG) Dimethylglycine (DMG) This compound->Dimethylglycine (DMG) Metabolism Methyl Group (-CH3) Methyl Group (-CH3) Dimethylglycine (DMG)->Methyl Group (-CH3) Methionine Methionine Methyl Group (-CH3)->Methionine Homocysteine Homocysteine Homocysteine->Methionine Receives Methyl Group S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) Acceptor Molecule Acceptor Molecule S-adenosylmethionine (SAM)->Acceptor Molecule Donates Methyl Group Methylated Product Methylated Product Acceptor Molecule->Methylated Product

Caption: Hypothetical role of this compound as a methyl donor.

Enhancement of Cellular Respiration

Another claim is that this compound enhances cellular respiration and oxygen utilization, potentially by supporting mitochondrial function. This could theoretically involve an improvement in the efficiency of the electron transport chain.

Cellular_Respiration_Pathway cluster_mitochondrion Mitochondrion Electron Transport Chain (ETC) Electron Transport Chain (ETC) Oxygen Oxygen ATP ATP This compound This compound ETC ETC This compound->ETC Postulated Support ETC->Oxygen Consumes ETC->ATP Produces

Caption: Postulated effect of this compound on cellular respiration.

Laboratory Formulation and Protocols

Given the lack of a standardized and validated form of this compound, the following protocols are provided as general guidelines for the preparation and experimental use of a water-soluble test compound. It is imperative to first characterize the specific substance being used.

Preparation of Stock Solutions
  • Weighing: Accurately weigh the desired amount of the test compound, purported to be this compound, using an analytical balance.

  • Dissolution: Dissolve the compound in a suitable sterile solvent. Based on its properties, sterile, deionized water or phosphate-buffered saline (PBS) should be appropriate.

  • Concentration: Prepare a concentrated stock solution (e.g., 100 mM).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use or at 4°C for short-term use. The stability of the solution should be determined empirically.

Table 3: Example Stock Solution Preparation

ParameterValue
CompoundTest substance purported to be this compound
Desired Stock Concentration100 mM
Molecular Weight303.24 g/mol (theoretical)
SolventSterile Deionized Water
Calculation (for 10 mL)0.30324 g in 10 mL
Sterilization0.22 µm filter
Storage-20°C
In Vitro Experimental Protocol: Cell Viability Assay

This protocol outlines a general method to assess the effect of the test compound on cell viability using a standard MTT assay.

In_Vitro_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of test compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Analyze data and determine IC50 H->I

Caption: General workflow for an in vitro cell viability assay.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compound stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) if applicable.

In Vivo Experimental Protocol: General Guideline for Rodent Studies

This protocol provides a general framework for an initial in vivo assessment of a test compound in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Methodology:

  • Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) based on the research question.

  • Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one week before the start of the experiment.

  • Compound Preparation: Prepare the test compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection, water for oral gavage).

  • Dosing: Divide the animals into groups and administer the test compound at various doses. Include a vehicle control group. The route of administration (e.g., oral, intraperitoneal, intravenous) will depend on the experimental design.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or changes in behavior. Record body weight and other relevant physiological parameters.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues or blood for further analysis (e.g., histology, biomarker analysis, pharmacokinetic studies).

Table 4: Example Dosing Regimen for an In Vivo Study

ParameterDescription
Animal ModelMale C57BL/6 mice, 8-10 weeks old
Group Sizen = 8-10 per group
Test CompoundTest substance purported to be this compound
VehicleSterile 0.9% Saline
Route of AdministrationIntraperitoneal (IP) injection
Dosing Groups1. Vehicle Control2. Low Dose (e.g., 10 mg/kg)3. Mid Dose (e.g., 50 mg/kg)4. High Dose (e.g., 100 mg/kg)
Dosing FrequencyOnce daily for 14 days
MonitoringDaily clinical observations, body weight twice weekly
EndpointsBlood collection for clinical chemistry, tissue collection for histology

Safety Precautions

Due to the unknown and variable nature of commercial "this compound" preparations, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the substance. All work should be conducted in a well-ventilated area or a chemical fume hood. A comprehensive risk assessment should be performed before commencing any experimental work.

References

Application Notes and Protocols for the Spectroscopic Characterization of Pangamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "pangamic acid" or "Vitamin B15" does not refer to a single, scientifically verified chemical compound. Various substances with different chemical compositions have been marketed under this name.[1] The original synthesis methods have not been found to be reproducible.[1] These application notes and protocols are based on the characterization of one of the proposed structures for pangamic acid: 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.[1] The presented data is largely predictive and intended as a general guide for the analysis of compounds purported to be pangamic acid.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are essential analytical methods for elucidating the molecular structure and composition of chemical compounds by examining their interaction with electromagnetic radiation.[2] For a compound with the proposed structure of 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can provide comprehensive structural information.

Logical Workflow for Characterization:

The general workflow for the spectroscopic characterization of a putative pangamate compound is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pangamate Compound Sample Purification Purification (if necessary) Sample->Purification Dissolution Dissolution in Appropriate Solvent UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS Purification->Dissolution Spectral_Data Acquired Spectral Data UV_Vis->Spectral_Data IR->Spectral_Data NMR->Spectral_Data MS->Spectral_Data Structure_Elucidation Structure Elucidation Spectral_Data->Structure_Elucidation Purity_Assessment Purity Assessment Spectral_Data->Purity_Assessment

Caption: General workflow for the spectroscopic analysis of a pangamate compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For the proposed structure of pangamate, ¹H NMR and ¹³C NMR will be crucial for identifying the different proton and carbon environments.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the proposed structure of 6-O-(N,N-dimethylglycinyl)-D-gluconic acid. These are estimates based on typical values for similar functional groups.

¹H NMR ¹³C NMR
Predicted δ (ppm) Assignment Predicted δ (ppm) Assignment
~2.3-N(CH₃)₂~45-N(CH₃)₂
~3.2-N-CH₂-COO-~60-N-CH₂-COO-
3.6 - 4.5Gluconic acid protons65 - 75Gluconic acid carbons
~11.0-COOH~170-COO- (ester)
~175-COOH (acid)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pangamate compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.

G Start Start: Pangamate Sample Prep Dissolve in Deuterated Solvent Start->Prep Transfer Transfer to NMR Tube Prep->Transfer Acquire1H Acquire ¹H NMR Spectrum Transfer->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D NMR (optional) Acquire13C->Acquire2D Process Process and Analyze Data Acquire2D->Process End End: Structural Information Process->End

Caption: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Predicted Mass Spectrometry Data
Technique Predicted m/z Ion Molecular Formula
ESI-MS (+)282.1285[M+H]⁺C₁₀H₂₀NO₈
ESI-MS (+)304.1104[M+Na]⁺C₁₀H₁₉NNaO₈
ESI-MS (-)280.1143[M-H]⁻C₁₀H₁₈NO₈

M refers to the proposed structure of 6-O-(N,N-dimethylglycinyl)-D-gluconic acid with a molecular weight of 281.26 g/mol .[1]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the pangamate compound (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

    • The solvent should be compatible with the ionization technique being used (e.g., Electrospray Ionization - ESI).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) for accurate mass measurements.[3]

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system (LC-MS).

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can aid in structural elucidation.[3]

G Start Start: Pangamate Sample Prep Prepare Dilute Solution Start->Prep Inject Inject into Mass Spectrometer Prep->Inject AcquireFullScan Acquire Full Scan MS Inject->AcquireFullScan AcquireMSMS Acquire MS/MS on Parent Ion AcquireFullScan->AcquireMSMS Analyze Analyze Mass and Fragmentation AcquireMSMS->Analyze End End: Molecular Formula and Structure Fragments Analyze->End

Caption: Experimental workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration
3300 - 2500 (broad)O-HStretching (Carboxylic Acid)
2950 - 2850C-HStretching (Aliphatic)
~1735C=OStretching (Ester)
~1710C=OStretching (Carboxylic Acid)
1200 - 1000C-OStretching (Ester, Alcohol)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G Start Start: Pangamate Sample Prep Prepare Sample (KBr Pellet or ATR) Start->Prep SampleScan Acquire Sample Spectrum Prep->SampleScan Background Acquire Background Spectrum Background->SampleScan Analyze Analyze Absorption Bands SampleScan->Analyze End End: Functional Group Identification Analyze->End

Caption: Experimental workflow for infrared spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems in a molecule. The proposed structure of pangamic acid does not contain significant chromophores that absorb strongly in the UV-Vis range. Therefore, its primary use would be for quantitative analysis using a suitable derivatization agent or for detecting impurities that do contain chromophores.

Predicted UV-Vis Absorption
λ_max (nm) Molar Absorptivity (ε) Chromophore
~210LowCarbonyl groups (n→π*)
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a series of standard solutions of the pangamate compound of known concentrations in a UV-transparent solvent (e.g., water, ethanol).

    • Prepare a solution of the unknown sample in the same solvent.

  • Instrument Setup:

    • Use a double-beam UV-Vis spectrophotometer.[5]

    • Calibrate the instrument by running a baseline with the solvent in both the sample and reference cuvettes.

  • Data Acquisition:

    • Record the UV-Vis spectrum of each standard solution and the unknown sample, typically from 200-400 nm.

    • For quantitative analysis, construct a calibration curve by plotting absorbance at λ_max versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample from its absorbance using the calibration curve.

G Start Start: Pangamate Sample PrepStandards Prepare Standard Solutions Start->PrepStandards PrepUnknown Prepare Unknown Solution Start->PrepUnknown ScanStandards Scan Standard Solutions PrepStandards->ScanStandards ScanUnknown Scan Unknown Solution PrepUnknown->ScanUnknown Baseline Record Solvent Baseline Baseline->ScanStandards Baseline->ScanUnknown CalCurve Construct Calibration Curve ScanStandards->CalCurve Quantify Determine Unknown Concentration ScanUnknown->Quantify CalCurve->Quantify End End: Quantitative Analysis Quantify->End

Caption: Experimental workflow for quantitative UV-Vis analysis.

References

Application Notes and Protocols for the Bioavailability Assessment of Pangamate Salts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature on "pangamic acid" or "Vitamin B15" is fraught with ambiguity regarding its precise chemical identity. Products marketed under this name have shown significant chemical variability. Furthermore, "pangamic acid" is not recognized as a vitamin by the scientific community, and the FDA considers it an unsafe food additive[1][2]. The following application notes and protocols are provided as a methodological framework for assessing the bioavailability of a defined pangamate salt, should such a compound be rigorously characterized for research purposes. These protocols are based on established principles of pharmacokinetic and bioavailability testing.

Introduction to Bioavailability Assessment

Bioavailability is a key pharmacokinetic parameter that measures the rate and extent to which an active substance is absorbed from a drug product and becomes available at the site of action. For orally administered compounds, this is influenced by factors such as aqueous solubility, stability in the gastrointestinal tract, and permeability across the intestinal epithelium[3][4]. A comprehensive bioavailability assessment typically involves a combination of in vitro and in vivo methods[5][6].

This document outlines a tiered approach to assess the bioavailability of different pangamate salts (e.g., Calcium Pangamate, Magnesium Pangamate).

Physicochemical Characterization and In Vitro Assessment

The initial phase focuses on the fundamental properties of the pangamate salt and its behavior in simulated biological fluids.

Protocol: Solubility and Stability in Biorelevant Media

Objective: To determine the aqueous solubility and degradation kinetics of the pangamate salt in simulated gastric and intestinal fluids.

Materials:

  • Pangamate salt (e.g., Calcium Pangamate, Magnesium Pangamate)

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • HPLC-UV or LC-MS/MS system

  • Shaking incubator

Methodology:

  • Prepare supersaturated solutions of the pangamate salt in SGF, FaSSIF, and FeSSIF.

  • Equilibrate the solutions in a shaking incubator at 37°C for 48 hours.

  • For stability assessment, prepare solutions at a known concentration (e.g., 1 mg/mL) in each medium.

  • Incubate at 37°C and collect aliquots at specified time points (0, 1, 2, 4, 8, 24 hours).

  • Filter the samples through a 0.22 µm filter.

  • Quantify the concentration of the pangamate salt in the filtrate using a validated HPLC-UV or LC-MS/MS method.

Data Presentation:

Table 1: Solubility of Pangamate Salts in Biorelevant Media

Pangamate Salt Medium Temperature (°C) Solubility (mg/mL)
Calcium Pangamate SGF (pH 1.2) 37 Hypothetical Value
FaSSIF (pH 6.5) 37 Hypothetical Value
FeSSIF (pH 5.0) 37 Hypothetical Value
Magnesium Pangamate SGF (pH 1.2) 37 Hypothetical Value
FaSSIF (pH 6.5) 37 Hypothetical Value

| | FeSSIF (pH 5.0) | 37 | Hypothetical Value |

Table 2: Stability of Pangamate Salts in Biorelevant Media

Pangamate Salt Medium Time (hours) % Remaining
Calcium Pangamate SGF (pH 1.2) 2 Hypothetical Value
FaSSIF (pH 6.5) 4 Hypothetical Value
Magnesium Pangamate SGF (pH 1.2) 2 Hypothetical Value

| | FaSSIF (pH 6.5) | 4 | Hypothetical Value |

Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of pangamate salts using the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the human intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • Pangamate salts

  • Lucifer yellow (marker for monolayer integrity)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture Caco-2 cells in DMEM with 10% FBS. Seed cells onto Transwell® inserts and grow for 21-25 days to allow for differentiation.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence. Perform a Lucifer yellow permeability assay to confirm tight junction integrity.

  • Transport Studies (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the pangamate salt solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS. f. Collect a sample from the apical chamber at the end of the experiment.

  • Sample Analysis: Quantify the concentration of the pangamate salt in all samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Data Presentation:

Table 3: Caco-2 Permeability of Pangamate Salts

Pangamate Salt Direction Papp (x 10⁻⁶ cm/s)
Calcium Pangamate A -> B Hypothetical Value
Magnesium Pangamate A -> B Hypothetical Value
Propranolol (High Permeability Control) A -> B > 10

| Atenolol (Low Permeability Control) | A -> B | < 1 |

In Vivo Bioavailability Assessment (Animal Model)

This phase involves studying the pharmacokinetics of the pangamate salt in a living organism to determine its absolute bioavailability.

Protocol: Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of a pangamate salt after intravenous and oral administration to calculate key pharmacokinetic parameters, including bioavailability.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Pangamate salt

  • Vehicle for oral (e.g., water) and intravenous (e.g., saline) administration

  • Oral gavage needles and syringes

  • Catheters for blood collection (e.g., jugular vein cannulation)

  • K₂EDTA-coated collection tubes

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the study. Fast animals overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group (n=5): Administer the pangamate salt (e.g., 2 mg/kg) as a bolus injection via the tail vein.

    • Oral (PO) Group (n=5): Administer the pangamate salt (e.g., 20 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the pangamate salt in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t₁/₂, CL, Vd).

  • Calculate Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation:

Table 4: Pharmacokinetic Parameters of Pangamate Salts in Rats

Parameter Route Calcium Pangamate Magnesium Pangamate
Dose (mg/kg) IV 2 2
PO 20 20
AUC₀-t (ng*h/mL) IV Hypothetical Value Hypothetical Value
PO Hypothetical Value Hypothetical Value
Cmax (ng/mL) PO Hypothetical Value Hypothetical Value
Tmax (h) PO Hypothetical Value Hypothetical Value
t₁/₂ (h) IV Hypothetical Value Hypothetical Value

| F (%) | - | Hypothetical Value | Hypothetical Value |

Visualization of Workflows and Pathways

Overall Bioavailability Assessment Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis Solubility Solubility & Stability in Biorelevant Media Permeability Caco-2 Permeability Assay Solubility->Permeability PK_Study Animal Pharmacokinetic Study (IV & PO Dosing) Permeability->PK_Study Proceed if favorable in vitro profile Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Bioanalysis PK_Params Calculate PK Parameters (AUC, Cmax, etc.) Bioanalysis->PK_Params Bioavailability Calculate Absolute Bioavailability (F%) PK_Params->Bioavailability

Caption: Workflow for bioavailability assessment of pangamate salts.

Caco-2 Permeability Experimental Workflow

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Verify monolayer integrity (TEER & Lucifer Yellow) B->C D Add pangamate salt to Apical (donor) side C->D E Sample from Basolateral (receiver) side over time D->E F Quantify concentration by LC-MS/MS E->F G Calculate Papp value F->G

Caption: Caco-2 permeability assay workflow.

Hypothetical Metabolic Pathway of a Pangamate Salt

G cluster_products Potential Metabolites / Components Pangamate Pangamate Salt (e.g., Calcium Pangamate) Absorption Intestinal Absorption Pangamate->Absorption Metabolism Systemic Circulation & First-Pass Metabolism Absorption->Metabolism Cation Cation (e.g., Ca²⁺) Metabolism->Cation DMG Dimethylglycine (DMG) Metabolism->DMG Gluconate Gluconic Acid Metabolism->Gluconate

Caption: Potential dissociation and metabolism of a pangamate salt.

References

Troubleshooting & Optimization

Technical Support Center: Sodium Pangamate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific community has not reached a consensus on the chemical identity of "pangamic acid" or "Vitamin B15." The compound originally described by E.T. Krebs, 6-O-(N,N-dimethylglycinyl)-D-gluconic acid (sodium pangamate), has not been verifiably synthesized or isolated in a reproducible manner. Products marketed as "pangamic acid" or "Vitamin B15" have shown significant chemical variability and may contain a mixture of substances.

This technical support guide addresses the hypothetical synthesis of this compound based on its purported structure and the associated challenges. The information provided is for research and informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The greatest challenge is the lack of a scientifically validated and reproducible synthesis protocol. The original methods described by Krebs have not been successfully replicated. Furthermore, the target molecule, 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, is considered a hypothetical compound that has never been definitively isolated or synthesized.[1] Researchers attempting this synthesis are essentially navigating uncharted territory.

Q2: What is the proposed synthetic route for this compound?

A2: The most logical approach, based on the purported structure, is the Fischer esterification of D-gluconic acid with N,N-dimethylglycine, followed by conversion to the sodium salt. This reaction involves combining the carboxylic acid (N,N-dimethylglycine) and the alcohol (the C6 primary hydroxyl group of D-gluconic acid) in the presence of an acid catalyst.

Q3: Why are yields often low in attempts to synthesize this molecule via Fischer esterification?

A3: Low yields are a common problem in Fischer esterification for several reasons:

  • Reversible Reaction: The reaction is an equilibrium process, meaning the ester can be hydrolyzed back to the starting materials by the water produced during the reaction.[2]

  • Water Removal: Inefficient removal of water, a byproduct, will shift the equilibrium back towards the reactants, limiting the yield.[2][3][4]

  • Steric Hindrance: The bulky nature of both D-gluconic acid and N,N-dimethylglycine may sterically hinder the reaction.

  • Side Reactions: High temperatures and strong acid catalysts can lead to side reactions and decomposition of the starting materials or product.[2]

  • Starting Material Complexity: D-gluconic acid in solution exists in equilibrium with its lactone form (glucono-delta-lactone), which may complicate the esterification process at the desired hydroxyl group.[5][6]

Q4: What are the common impurities found in products labeled "pangamic acid"?

A4: Analysis of commercially available "pangamic acid" has revealed a variety of compositions. Impurities and primary components can include:

  • Unreacted starting materials: D-gluconic acid, calcium gluconate, and N,N-dimethylglycine.

  • Diisopropylamine dichloroacetate.

  • Mixtures containing dimethylamine.

  • Pharmacologically inert substances like lactose.

Q5: What analytical methods are recommended for characterizing the product of a this compound synthesis attempt?

A5: A combination of techniques is necessary to analyze the complex mixture that may result:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the different components in the reaction mixture. HPLC with UV or Mass Spectrometry (MS) detection is a powerful tool.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying the molecular weights of the components, which is crucial for determining if any of the desired ester was formed.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the compounds present, helping to identify the desired product and any side products.

Troubleshooting Guides

Issue 1: Low or No Ester Yield

This is the most common issue, often identified by HPLC or LC-MS analysis showing primarily unreacted starting materials.

Possible Cause Troubleshooting Steps
Equilibrium Limitation 1. Increase Reactant Excess: Use a large excess of one reactant (e.g., 10-fold excess of N,N-dimethylglycine) to shift the equilibrium towards the product.[4][10] 2. Remove Water: Employ a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to continuously remove water as it forms.[2][4] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[3]
Ineffective Catalyst 1. Catalyst Choice: Ensure a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is used.[2] 2. Catalyst Concentration: Use an appropriate catalytic amount (typically 1-5 mol%). Too much catalyst can promote side reactions.
Low Reaction Rate 1. Increase Temperature: Gently reflux the reaction mixture. Ensure the temperature is not excessively high to avoid degradation.[2] 2. Increase Reaction Time: Monitor the reaction by TLC or HPLC over a longer period (e.g., 8-24 hours) to determine if the reaction is simply slow.
Starting Material Issues 1. Purity of Reactants: Ensure high purity of both D-gluconic acid and N,N-dimethylglycine. Impurities in starting materials can inhibit the reaction. Check for salt contamination in N,N-dimethylglycine.[11] 2. Gluconolactone Formation: Consider reaction conditions that favor the open-chain form of gluconic acid. The presence of the lactone may prevent esterification at the C6 hydroxyl group.[5]
Issue 2: Difficulty in Product Purification and Isolation

After the reaction, separating the desired ester from a polar mixture of unreacted starting materials, catalyst, and byproducts is challenging.

Possible Cause Troubleshooting Steps
Product is Water Soluble 1. Solvent Extraction: Attempt extraction with a more polar organic solvent like ethyl acetate (B1210297) or a butanol isomer. Multiple extractions may be necessary. 2. Ion Exchange Chromatography: This may be a viable option to separate the ester from charged starting materials and the catalyst.
Emulsion Formation During Workup 1. Brine Wash: During aqueous workup, use a saturated NaCl solution (brine) to help break the emulsion by increasing the ionic strength of the aqueous layer. 2. Centrifugation: If a stable emulsion persists, centrifugation can aid in separating the layers.
Removal of Unreacted Starting Materials 1. Acid Removal: After extraction into an organic solvent, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst and any unreacted N,N-dimethylglycine.[12][13] 2. Alcohol Removal: Unreacted D-gluconic acid is highly polar and should preferentially partition into the aqueous layer during extraction. Washing with water or brine will help remove it.[14]
Product Instability 1. Avoid High Temperatures: Esters can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. Use lower temperatures for solvent removal (rotary evaporation under reduced pressure). 2. Neutralize Promptly: Do not let the reaction mixture sit for extended periods under strongly acidic or basic conditions after the reaction is complete.

Experimental Protocols

Note: The following is a hypothetical protocol for the attempted synthesis of 6-O-(N,N-dimethylglycinyl)-D-gluconic acid based on general Fischer esterification principles. Success is not guaranteed due to the aforementioned challenges.

Protocol 1: Attempted Fischer Esterification Synthesis
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add D-gluconic acid (1.0 eq) and a suitable solvent that forms an azeotrope with water (e.g., toluene, 10 mL per gram of gluconic acid).

  • Reactant Addition: Add N,N-dimethylglycine (5.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until no more water is collected.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer to a separatory funnel and wash with water (2x), followed by saturated sodium bicarbonate solution (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: HPLC-MS Analysis of Crude Product
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., water/methanol mixture). Filter through a 0.45 µm syringe filter.

  • Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS).

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is recommended.

  • Detection: Monitor at a suitable UV wavelength (e.g., 210 nm) and use the MS to scan for the expected mass of the protonated product (m/z = 282.12 for C10H19NO8 + H+).

  • Analysis: Compare the retention times and mass spectra of the peaks in the crude product to those of the starting material standards to assess conversion and identify potential products.

Visualizations

Caption: Mechanism of acid-catalyzed Fischer Esterification.

Synthesis_Purification_Workflow Start Combine Reactants & Catalyst (Gluconic Acid, DMG, p-TsOH) Reflux Heat under Reflux with Dean-Stark Trap Start->Reflux Monitor Monitor Reaction (TLC / HPLC) Reflux->Monitor Workup Aqueous Workup (Extraction & Washes) Monitor->Workup Reaction Complete Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify Purification (e.g., Chromatography) Crude_Product->Purify Pure_Product Characterization (HPLC, LC-MS, NMR) Purify->Pure_Product

Caption: General workflow for synthesis and purification.

Troubleshooting_Logic Start Low / No Yield Detected Check_Equilibrium Is water being removed effectively? Is there an excess of one reactant? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and in the correct concentration? Check_Equilibrium->Check_Catalyst Yes Action_Equilibrium Implement Dean-Stark trap. Increase reactant excess. Check_Equilibrium->Action_Equilibrium No Check_Conditions Is the temperature and reaction time sufficient? Check_Catalyst->Check_Conditions Yes Action_Catalyst Use fresh catalyst. Optimize concentration. Check_Catalyst->Action_Catalyst No Action_Conditions Increase temperature or time. Monitor reaction kinetics. Check_Conditions->Action_Conditions No

References

Navigating the Labyrinth of Pangamic Acid (Vitamin B15) Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering the significant reproducibility challenges inherent in pangamic acid (also known as "Vitamin B15") research. The historical and ongoing ambiguity of this substance's chemical identity is the primary source of these issues, making direct replication of many historical studies practically impossible. This guide offers troubleshooting advice, frequently asked questions, and standardized methodologies to help navigate this complex landscape.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the lack of reproducibility in pangamic acid research?

The most significant challenge is that "pangamic acid" does not have a single, universally accepted chemical identity.[1][2] Commercial preparations sold as "Vitamin B15" or "pangamic acid" have varied widely in composition over the decades and between suppliers.[3] This inconsistency in the test substance is the fundamental reason for the conflicting and often non-reproducible results in the scientific literature.

Q2: What are the different chemical compositions that have been marketed as "pangamic acid"?

Formulations have included a wide array of substances, often with little resemblance to the originally proposed structure of d-gluconodimethyl aminoacetic acid.[1][3] Analysis of products has revealed components such as dimethylglycine (DMG), diisopropylamine (B44863) dichloroacetate (B87207) (DIPA), calcium gluconate, glycine, and even inert fillers like lactose.[2][3][4] Some products claiming to be pangamic acid were found to contain no pangamic acid at all.

Q3: Is there a standardized, chemically pure form of pangamic acid available for research?

No, there is no universally recognized standard for pangamic acid. The original synthesis methods described by Krebs have been reported as non-reproducible.[2][3] Researchers must therefore be cautious when sourcing test materials and should not assume that different products labeled "pangamic acid" are chemically equivalent.

Q4: Are there safety concerns associated with "pangamic acid" and its components?

Yes. Some common components of "pangamic acid" formulations have raised safety concerns. For example, diisopropylamine dichloroacetate and dimethylglycine (when mixed with nitrites) have shown mutagenic properties in the Ames test, which raises concerns about their potential carcinogenicity.[2][3]

Q5: I am trying to replicate a study that used "pangamic acid." How can I proceed?

Direct replication is likely impossible without knowing the exact chemical composition of the substance used in the original study. The best approach is to:

  • Attempt to identify the specific components of the "pangamic acid" used in the original publication, if disclosed.

  • If the composition is unknown, you could test the individual, known components that have been associated with "pangamic acid" (e.g., DMG, DIPA) in your experimental model.

  • Clearly report the precise chemical identity and source of the substance you are using in your own research to ensure its reproducibility.

Troubleshooting Guide: Experimental Inconsistencies

This guide provides steps to identify and mitigate potential sources of error and inconsistency in your pangamic acid-related experiments.

Problem Potential Cause Troubleshooting Steps
Conflicting results between batches of "pangamic acid" The chemical composition of the batches is likely different.1. Do not assume batches are identical. 2. Perform analytical chemistry to identify and quantify the components of each batch. Recommended methods include HPLC, GC-MS, and NMR spectroscopy. 3. Source a chemically defined compound (e.g., pure dimethylglycine or diisopropylamine dichloroacetate) for your studies instead of a "pangamic acid" mixture.
Failure to replicate historical findings The original study may have used a different chemical entity, or the reported effects may not be robust. Many early studies were poorly controlled.1. Acknowledge the high probability of chemical differences between your test substance and the one used in the original study. 2. Focus on testing the individual, known components of various "pangamic acid" formulations. 3. Implement rigorous experimental controls (e.g., placebo, positive/negative controls) that may have been absent in the original research.
Observed toxicity or unexpected side effects The "pangamic acid" formulation may contain potentially mutagenic or toxic compounds like diisopropylamine dichloroacetate.1. Immediately cease use of the substance if unexpected toxicity is observed. 2. Analyze the chemical composition of the substance to identify potential toxins. 3. Consult safety data sheets (SDS) for any identified components.

Data Presentation: Reported Compositions of "Pangamic Acid"

The following table summarizes the various chemical entities that have been identified in or sold as "pangamic acid" or "Vitamin B15". This illustrates the fundamental challenge to reproducibility.

Reported Chemical Identity Notes Reference
d-gluconodimethylamino acetic acid The originally proposed structure by Krebs. Synthesis methods have been found to be not reproducible.[2][3]
Mixtures containing Dimethylglycine (DMG) A common component in many commercial "Vitamin B15" products.[1]
Diisopropylamine dichloroacetate (DIPA) An "analogue" patented by Krebs. Has been found in some formulations. Shows potential mutagenicity.[3]
Calcium Gluconate and/or Glycine Often found in combination with other active ingredients in commercial products.[1]
Lactose In at least one analyzed case, a sample of what was purported to be "pangamic acid" was found to be only lactose.[2][3]
Mixtures of various salts and amino acids Formulations can include sodium gluconate, calcium chloride, dicalcium phosphate, stearic acid, and cellulose.[1]

Experimental Protocols

Given the lack of a standard "pangamic acid," providing a protocol for a "key experiment" is problematic. Instead, we provide a standardized, hypothetical protocol for evaluating the potential effects of a component frequently associated with "pangamic acid," diisopropylamine dichloroacetate (DIPA), on cellular metabolism. This serves as an example of a reproducible methodology.

Experiment: Assessing the Effect of Diisopropylamine Dichloroacetate (DIPA) on Lactate (B86563) Production in Cancer Cell Lines

Objective: To determine if DIPA, a component of some "pangamic acid" formulations, can inhibit lactate production in cultured cancer cells, consistent with its proposed mechanism as a pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor.

Materials:

  • Diisopropylamine dichloroacetate (DADA/DIPA), analytical grade

  • Cancer cell line of interest (e.g., A549 non-small cell lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Spectrophotometer or fluorometer

Methodology:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • DIPA Treatment:

    • Prepare a stock solution of DIPA in sterile, deionized water.

    • Prepare serial dilutions of DIPA in complete culture medium to achieve final concentrations ranging from 0 mM (vehicle control) to 50 mM.

    • Remove the old medium from the cells and replace it with the DIPA-containing medium.

    • Incubate for 24 hours.

  • Lactate Measurement:

    • After the 24-hour incubation, collect the cell culture supernatant from each well.

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.

    • Briefly, this typically involves mixing the supernatant with a reaction mixture that produces a colored or fluorescent product in the presence of lactate.

    • Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Create a standard curve using the lactate standards provided in the kit.

    • Calculate the lactate concentration in each sample based on the standard curve.

    • Normalize the lactate concentration to the number of cells or total protein content in each well to account for any effects of DIPA on cell proliferation.

    • Plot lactate production as a function of DIPA concentration and determine the IC50 value if applicable.

Mandatory Visualizations

Logical Workflow for Investigating "Pangamic Acid"

The following diagram outlines a logical workflow for a researcher approaching the study of "pangamic acid," emphasizing the critical initial step of chemical identification.

G cluster_start Initial Phase cluster_decision Composition Determination cluster_pathways Experimental Pathways start Obtain 'Pangamic Acid' Sample analyze Chemical Analysis (HPLC, GC-MS, NMR) start->analyze is_defined Is the composition a single, known compound? analyze->is_defined is_mixture Is it a mixture? is_defined->is_mixture No proceed Proceed with experiments using the pure compound is_defined->proceed Yes test_components Test individual components of the mixture separately is_mixture->test_components Yes abandon Abandon use of the undefined mixture is_mixture->abandon No (composition unknown)

Caption: A logical workflow for the chemical analysis and subsequent experimental design when studying "pangamic acid".

Proposed Signaling Pathway for Diisopropylamine Dichloroacetate (DIPA)

This diagram illustrates the proposed mechanism of action for DIPA, a common component of some "pangamic acid" formulations, as an inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4).

G cluster_glycolysis Glycolysis cluster_pdh PDH Complex Regulation cluster_krebs TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH PDK4 PDK4 PDH_active Pyruvate Dehydrogenase (Active) PDK4->PDH_active phosphorylates PDH_inactive Pyruvate Dehydrogenase (Inactive) TCA TCA Cycle AcetylCoA->TCA DIPA DIPA DIPA->PDK4 inhibits

Caption: Proposed mechanism of DIPA as a PDK4 inhibitor, leading to increased activity of the Pyruvate Dehydrogenase (PDH) complex.

References

Technical Support Center: Degradation of Sodium Pangamate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium pangamate in solution. Given the limited specific literature on the degradation of this compound, this guide is based on established principles of drug degradation for molecules with similar functional groups (esters, tertiary amines).

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure, which contains an ester linkage and a tertiary amine, the two primary degradation pathways for this compound are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The ester bond is susceptible to cleavage, especially under acidic or basic conditions, yielding D-gluconic acid and N,N-dimethylglycine.[3][4] This is often the most significant degradation pathway in aqueous solutions.

  • Oxidation: The tertiary amine (dimethylamino group) is prone to oxidation, which can lead to the formation of an N-oxide derivative and other oxidative degradation products.[2][5] This can be initiated by dissolved oxygen, peroxide impurities, or exposure to light (photo-oxidation).[2][6]

Q2: My this compound solution is changing pH over time. Why is this happening?

A2: A change in the pH of an unbuffered this compound solution is a strong indicator of degradation. The hydrolysis of the ester linkage produces D-gluconic acid. The release of this acidic species will cause the pH of the solution to decrease over time. Monitoring pH can be a simple, preliminary way to track degradation.

Q3: I am observing a loss of the parent compound in my HPLC analysis, but no new peaks are appearing. What could be the issue?

A3: There are several possibilities when you observe a loss of the main peak without the appearance of new ones:

  • Degradation products are not retained: The degradation products (e.g., D-gluconic acid, N,N-dimethylglycine) might be too polar to be retained on your reversed-phase HPLC column under the current mobile phase conditions. They may be eluting in the solvent front.

  • Degradation products lack a chromophore: this compound's UV absorbance is primarily due to the carbonyl group in the ester. Some degradation products may lack a significant chromophore, making them undetectable by a UV detector.[7] In this case, using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) would be beneficial.[7][8]

  • Formation of polymers: Under certain conditions, degradation can lead to the formation of polymers, which may precipitate out of solution or be too large to elute from the column.[9]

  • Formation of volatile degradants: It is possible that some degradation products are volatile and are lost from the sample.

Q4: My solution has developed a yellow tint after storage. What is the likely cause?

A4: The development of a yellow color often suggests the formation of minor degradation products resulting from oxidative stress or photo-degradation.[10] These colored species, even at very low concentrations, can be visible. It is recommended to analyze the sample using a photodiode array (PDA) detector to see if any new absorption bands are appearing in the visible range. Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.[11]

Troubleshooting Guides

Issue 1: Unexpectedly Fast Degradation in a Neutral Solution
  • Symptom: Significant loss of this compound (>10%) within 24 hours in a pH 7 buffered solution at room temperature.

  • Possible Causes & Solutions:

    • Oxidation Catalysis: Trace metal ions (like Cu²⁺ or Fe³⁺) in your buffer or glassware can catalyze the oxidation of the dimethylamino group.[12]

      • Solution: Use high-purity water and reagents. Consider rinsing glassware with a dilute solution of a chelating agent like EDTA, followed by thorough rinsing with high-purity water. Adding a small amount of a chelating agent to the buffer can also help.

    • Peroxide Contamination: Solvents or excipients may contain peroxide impurities that initiate oxidative degradation.[2]

      • Solution: Use fresh, high-quality solvents. Test solvents for peroxides before use, especially if they have been stored for a long time.

    • Microbial Contamination: Although less common in simple buffer solutions, microbial growth can alter the local pH and introduce enzymes that may degrade the compound.

      • Solution: Filter-sterilize your solutions and work under aseptic conditions, especially for long-term studies.

Issue 2: Inconsistent Results in Photostability Studies
  • Symptom: High variability in the percentage of degradation between replicate samples exposed to the same light source.

  • Possible Causes & Solutions:

    • Inconsistent Light Exposure: The position of samples within the photostability chamber can affect the intensity of light they receive.

      • Solution: Use a calibrated photostability chamber with a turntable or ensure samples are rotated periodically to receive uniform light exposure.

    • Temperature Fluctuation: The light source can generate heat, leading to thermal degradation in addition to photodegradation.

      • Solution: Monitor the temperature of the samples during the study. Use a control sample wrapped in foil and placed next to the exposed samples to differentiate between thermal and photodegradation.[10]

    • Container Material: The type of container (e.g., quartz vs. borosilicate glass vs. plastic) can affect the transmission of UV light.

      • Solution: Use consistent, high-quality containers for all samples. Quartz cuvettes or vials are recommended for maximum UV transmission if that is the desired stress condition.

Data Presentation

Table 1: Illustrative Degradation of this compound (1 mg/mL) under Various Conditions after 7 Days. (Note: This data is hypothetical and for illustrative purposes only.)

ConditionTemperature (°C)% this compound RemainingPrimary Degradant(s) Observed
0.1 M HCl4065.4%D-gluconic acid, N,N-dimethylglycine
pH 4.5 Buffer4092.1%D-gluconic acid, N,N-dimethylglycine
Purified Water4095.8%D-gluconic acid
pH 7.4 Buffer4090.5%D-gluconic acid, N,N-dimethylglycine
0.1 M NaOH4058.2%D-gluconic acid, N,N-dimethylglycine
3% H₂O₂2585.3%N-oxide derivative
Photostability2591.7%N-oxide derivative, other minor species
Thermal (Solid)8098.9%Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation to identify potential degradants and establish a stability-indicating analytical method.[8][10][13]

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound in purified water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Store protected from light at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a vial and heat in an oven at 80°C for 7 days. Also, heat a 0.5 mg/mL aqueous solution at 80°C for 7 days.

  • Photostability: Expose a 0.5 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Place a control sample, wrapped in aluminum foil, alongside the exposed sample.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for analysis by HPLC.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes, then hold at 40% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a 0.1 mg/mL solution of this compound in purified water.

  • Sample Preparation: Dilute samples from the forced degradation study with purified water to an expected concentration of 0.1 mg/mL.

  • Analysis: Inject the standard and samples. The method should separate the main this compound peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended to confirm specificity.

Visualizations

cluster_main Hypothesized Degradation Pathways cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) cluster_oxidation Oxidation (Peroxides, Light, Metal Ions) SodiumPangamate This compound (6-O-(dimethylaminoacetyl)-D-gluconic acid, sodium salt) DGluconicAcid D-Gluconic Acid SodiumPangamate->DGluconicAcid Ester Cleavage NNDimethylglycine N,N-Dimethylglycine SodiumPangamate->NNDimethylglycine Ester Cleavage N_Oxide N-Oxide Derivative SodiumPangamate->N_Oxide N-Oxidation OtherOxidative Other Oxidative Products N_Oxide->OtherOxidative

Caption: Hypothesized degradation pathways of this compound in solution.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Timepoints stress->sampling prep Neutralize (if needed) & Dilute Sample sampling->prep analysis Analyze via Stability-Indicating HPLC-UV/MS Method prep->analysis data Identify Degradants & Determine Degradation Rate analysis->data

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting: Loss of Parent Compound start Loss of this compound Peak Observed in HPLC q1 Are new peaks visible in the chromatogram? start->q1 a1_yes Yes: Degradation is occurring. Proceed with peak identification (LC-MS, NMR). q1->a1_yes Yes q2 No new peaks observed. Is mass balance achieved? (Area % Parent + Area % Impurities ≈ 100%) q1->q2 No q2->a1_yes Yes a2_no No: Mass balance is poor. Consider the following: q2->a2_no No p1 Degradants are too polar (eluting in solvent front). a2_no->p1 p2 Degradants lack UV chromophore. a2_no->p2 p3 Polymer formation or precipitation. a2_no->p3 sol1 Solution: Modify HPLC method (e.g., use HILIC or change detector to MS/CAD). p1->sol1 p2->sol1 p3->sol1

Caption: Troubleshooting logic for loss of parent compound during analysis.

References

Technical Support Center: Interference in Analytical Detection of Pangamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analytical detection of pangamic acid. Given the ambiguous chemical identity of "pangamic acid" (also known as "Vitamin B15"), this guide focuses on the analysis of its most commonly cited chemical structure, d-gluconodimethylamino acetic acid, and its potential components, drawing on established analytical principles for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is pangamic acid ("Vitamin B15"), and why is its analysis challenging?

A1: Pangamic acid, often marketed as "Vitamin B15," does not have a standardized chemical identity.[1][2] It was originally described as d-gluconodimethylamino acetic acid.[2] However, commercial formulations have varied significantly, containing mixtures of substances such as sodium gluconate, calcium gluconate, glycine, diisopropylamine (B44863) dichloroacetate, and N,N-Dimethylglycine (DMG).[1][3] Some products have even been found to contain only lactose.[2] This lack of a consistent chemical entity is the primary challenge in developing and validating a standard analytical method.[4]

Q2: Are there validated analytical methods for pangamic acid in biological samples?

A2: There is a significant lack of modern, validated analytical methods, such as HPLC or LC-MS/MS, specifically for the quantification of d-gluconodimethylamino acetic acid in biological matrices like plasma or urine.[4] Older literature mentions chromatographic and spectrophotometric techniques, but these lack the specificity and sensitivity of current methods.[5] Analytical approaches must therefore be adapted from methods developed for its constituent parts or structurally similar molecules, like N,N-Dimethylglycine (DMG) and gluconic acid.

Q3: What are the primary sources of interference in the analysis of pangamic acid and related compounds?

A3: The primary sources of interference are:

  • Matrix Effects: These are caused by other components in the sample that can either suppress or enhance the analyte's signal in the mass spectrometer.[6][7][8] For amino acid derivatives like pangamic acid, common sources of matrix effects include salts, buffers (e.g., borate (B1201080) buffer), and endogenous compounds in plasma or urine.[6][7]

  • Co-eluting Substances: Compounds with similar chemical properties may elute from the chromatography column at the same time as the analyte, leading to overlapping peaks and inaccurate quantification.

  • Instability of the Analyte: Pangamic acid, as an ester, may be susceptible to hydrolysis (breaking down) in solution, depending on the pH and storage conditions.

  • Interference from Derivatization Reagents: If a derivatization step is used to improve detection, by-products or excess reagent can interfere with the analysis.[7]

Q4: What is the general approach to sample preparation for analyzing pangamic acid-like compounds in biological fluids?

A4: A typical sample preparation workflow involves steps to remove proteins and other interfering substances. Common techniques include:

  • Protein Precipitation: This is a simple and common first step where a solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid is added to the sample (e.g., plasma) to precipitate and remove the majority of proteins.[9][10]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This is a more selective clean-up method where the sample is passed through a cartridge containing a solid adsorbent that retains the analyte or the interferences. The analyte is then washed and eluted with an appropriate solvent.[11][12]

Troubleshooting Guides

Chromatography Issues

Q: I am observing poor peak shape (e.g., fronting, tailing, or split peaks). What are the possible causes and solutions?

A: Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Possible Cause 1: Inappropriate Sample Solvent.

    • Troubleshooting: The solvent used to dissolve the sample may be too strong, causing the analyte to spread out on the column before the mobile phase gradient begins.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the analyte is not soluble, use the weakest solvent possible that still provides good solubility.

  • Possible Cause 2: Column Overload.

    • Troubleshooting: Injecting too much sample onto the column can lead to broad and tailing peaks.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Possible Cause 3: Secondary Interactions with the Column.

    • Troubleshooting: The analyte may be interacting with active sites on the column packing material, especially if it has basic functional groups (like the dimethylamino group in pangamic acid).

    • Solution: Adjust the pH of the mobile phase. Adding a small amount of a competing agent, like triethylamine, or using a column with end-capping can help reduce these secondary interactions.

  • Possible Cause 4: Column Contamination or Degradation.

    • Troubleshooting: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Caption: Troubleshooting workflow for poor peak shape.
Mass Spectrometry (MS) Issues

Q: My analyte signal is inconsistent or lower than expected (ion suppression). How can I identify and mitigate this?

A: Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.

  • Identification:

    • Post-Column Infusion: Infuse a constant flow of a standard solution of your analyte into the MS source after the analytical column. Inject a blank (matrix) sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Analyte Spiking: Compare the signal intensity of a standard in a clean solvent to the signal of the same standard spiked into a prepared matrix sample. A lower signal in the matrix sample confirms ion suppression.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify your HPLC method (e.g., change the gradient, use a different column) to separate the analyte from the interfering compounds.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6][7] However, this may also reduce the analyte signal below the limit of quantification.

    • Enhance Sample Clean-up: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more of the matrix components before analysis.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same matrix effects as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be corrected.

Matrix_Effects cluster_0 Ion Source cluster_1 Observed Signal Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet GasPhase Gas Phase Ions Droplet->GasPhase Evaporation MS To Mass Analyzer GasPhase->MS Ideal Ideal Signal Suppression Ion Suppression (Lower Signal) Enhancement Ion Enhancement (Higher Signal) Ideal->Suppression Competition for charge or surface activity Ideal->Enhancement Improved ionization efficiency

Caption: Conceptual diagram of matrix effects in the ion source.

Quantitative Data Summary

Since direct quantitative data on interference for pangamic acid is not available, the following table summarizes matrix effects observed in the analysis of amino acids and organic acids, which are structurally related. This data illustrates the potential magnitude of signal suppression or enhancement that can be encountered.

Analyte ClassMatrix Component(s)Observed EffectMagnitude of EffectReference
Amino Acid Derivatives (GC-MS)Other amino acids in high concentrationSignal EnhancementUp to 380% recovery[8]
Organic Acids (GC-MS)Other organic acids in high concentrationSignal Suppression16% to 35% decrease in signal[8]
Amino Acids (LC-MS/MS with FMOC derivatization)Salts, buffers, surfactantsSignal SuppressionCan be significant; mitigated by up to 30x sample dilution[6]
Amino Acids (LC-MS/MS with DEEMM derivatization)Borate bufferSignal SuppressionPrimary source of suppression for this method[7]

Experimental Protocols

Hypothetical Protocol for Pangamic Acid Detection in Human Plasma by LC-MS/MS

This protocol is a suggested starting point based on methods for similar analytes and has not been validated. Method development and validation are required.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., d6-Pangamic Acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

Sample_Prep_Workflow Start Start: 100 µL Plasma Sample AddSolvent Add 300 µL Acetonitrile with Internal Standard Start->AddSolvent Vortex1 Vortex (1 min) AddSolvent->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Initial Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation.

2. LC-MS/MS Conditions

  • HPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: To be determined by infusing a standard of d-gluconodimethylamino acetic acid. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be identified.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

References

Technical Support Center: Optimizing Dosage for In Vivo Pangamate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. Pangamic acid, also referred to as "vitamin B15," is a controversial substance and is not recognized as a vitamin by scientific or regulatory bodies.[1][2] Its chemical identity is not standardized, and products marketed as pangamic acid can contain various substances.[1][3] The U.S. Food and Drug Administration (FDA) has classified pangamic acid and its products as unsafe for food and drug use.[4] Researchers should exercise extreme caution, conduct thorough safety and toxicity studies, and comply with all institutional and governmental regulations before conducting any in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is pangamate and what are its reported biological effects?

A1: Pangamate, or pangamic acid, was first described as a substance isolated from apricot kernels.[1] It has been historically promoted for a wide range of benefits, including improving exercise endurance, enhancing oxygenation of tissues, treating various medical conditions, and acting as an antioxidant.[3][5] Animal studies, primarily from Soviet-era research, have suggested that it may have a protective effect against hypoxia and liver damage, and could potentially lower cholesterol levels.[5][6] However, these studies were often conducted under conditions that may not meet modern experimental standards, and their findings have not been widely replicated or accepted by the international scientific community.[6]

Q2: What are the challenges in determining an appropriate in vivo dosage for pangamate?

A2: There are several significant challenges in determining an appropriate in vivo dosage for pangamate:

  • Lack of a Standardized Chemical Identity: Products labeled as "pangamic acid" or "vitamin B15" can vary significantly in their chemical composition.[3] Some formulations may contain D-gluconodimethyl aminoacetic acid, while others are mixtures of substances like calcium gluconate and dimethylglycine (DMG).[4] This lack of a consistent identity makes it difficult to compare results across studies and establish a reliable dosage.

  • Limited Modern Research: Most of the available dosage information comes from older studies that may lack the rigorous controls and detailed reporting of modern preclinical research.[6]

  • Safety Concerns: The safety of pangamic acid has been questioned, with some sources suggesting potential for adverse effects.[1] This necessitates a very cautious approach to dose selection, starting with extremely low doses and comprehensive toxicity monitoring.

Q3: What are some historical dosages of pangamate used in animal studies?

A3: Historical data, primarily from Russian research, provides some insight into previously used dosages. It is crucial to note that the exact composition of the "pangamate" used in these studies is often not clearly defined.[6] The following tables summarize some of the reported historical dosages.

Data Presentation

Table 1: Historical Pangamate Dosages in Animal Studies

Animal ModelDosage RangeAdministration RouteReported Effects/ObservationsReference(s)
Rats200 mg/kgSubcutaneous (s.c.)No toxic effects observed at this dose.[6]
Dogs7 mg/100g body weight (daily for 7-14 days)Enteral feedingDetails on specific effects not fully elaborated in the snippet.[7]

Table 2: Historical Pangamate Dosages in Human Studies

Subject GroupDosage RangeAdministration RouteReported Effects/ObservationsReference(s)
Athletes100 or 300 mg (for three days)Not specifiedLowered serum lactic acid and glucose after exercise.[6]
General Use50 to 150 mg per dayNot specifiedTypical therapeutic dose range mentioned in reviews of older literature.[5]

Troubleshooting Guide

Issue 1: No observable efficacy at the chosen dosage.

  • Potential Cause 1: Insufficient Dosage: The administered dose may be too low to elicit a biological response.

    • Recommended Solution: Conduct a dose-escalation study. Begin with a low, sub-therapeutic dose and incrementally increase the dose in different cohorts of animals. Monitor for both efficacy and any signs of toxicity at each dose level.

  • Potential Cause 2: Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared from the body.

    • Recommended Solution: Consider alternative routes of administration (e.g., intraperitoneal or subcutaneous injection instead of oral gavage) that may offer better bioavailability. If possible, conduct pharmacokinetic (PK) studies to determine the compound's half-life and peak plasma concentrations to inform the dosing schedule.

  • Potential Cause 3: Inactive Compound: The specific formulation of "pangamate" being used may not have the desired biological activity.

    • Recommended Solution: Ensure the chemical identity and purity of your test compound are well-characterized. If possible, test different sources or formulations of pangamate.

Issue 2: Animals are showing signs of toxicity (e.g., weight loss, lethargy, abnormal behavior).

  • Potential Cause 1: Dosage is too high: The administered dose is exceeding the maximum tolerated dose (MTD).

    • Recommended Solution: Immediately cease administration and reduce the dosage in subsequent experiments. Implement a dose-reduction strategy in your study design. It is critical to establish the MTD through a pilot study before proceeding with larger efficacy studies.

  • Potential Cause 2: Vehicle Toxicity: The solvent or vehicle used to dissolve or suspend the pangamate may be causing adverse effects.

    • Recommended Solution: Always include a "vehicle-only" control group in your experiments to differentiate between the effects of the compound and the vehicle. If the vehicle control group shows signs of toxicity, a different, more biocompatible vehicle should be selected.

  • Potential Cause 3: Contaminated Compound: The pangamate formulation may contain impurities that are causing toxicity.

    • Recommended Solution: Verify the purity of your compound through analytical methods such as HPLC-MS.

Issue 3: Difficulty in preparing a stable formulation for administration.

  • Potential Cause: Poor Solubility: Pangamate, depending on its specific chemical form, may have limited solubility in common vehicles.

    • Recommended Solution:

      • Solvent Selection: Test the solubility of your compound in a range of biocompatible solvents. For oral administration, aqueous solutions with suspending agents like carboxymethylcellulose (CMC) can be used. For injections, vehicles such as saline, phosphate-buffered saline (PBS), or solutions containing co-solvents like polyethylene (B3416737) glycol (PEG) or DMSO can be explored. Always start with a small amount of the compound and incrementally add the vehicle.

      • pH Adjustment: The solubility of some forms of pangamate may be pH-dependent. Cautious adjustment of the pH of the vehicle may improve solubility. However, ensure the final pH is within a physiologically tolerated range for the chosen route of administration.

      • Use of Excipients: Solubilizing agents or cyclodextrins can be used to enhance the solubility of poorly soluble compounds.

Experimental Protocols

Protocol 1: Pilot Dose-Finding and Tolerability Study for Pangamate in Rodents

Objective: To determine the maximum tolerated dose (MTD) and observe any preliminary efficacy signals of a pangamate formulation in a rodent model.

Materials:

  • Pangamate compound (with certificate of analysis for purity and identity)

  • Vehicle (e.g., sterile 0.9% saline, 0.5% CMC in sterile water)

  • Appropriate caging and environmental controls for the animals

  • Syringes and needles suitable for the chosen administration route

  • Animal scale and monitoring equipment

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Formulation Preparation:

    • Prepare a stock solution or suspension of the pangamate compound in the chosen vehicle.

    • Ensure the formulation is homogeneous before each administration. If it is a suspension, vortex or stir it immediately before drawing it into the syringe.

    • Prepare a sufficient volume of the vehicle alone to serve as a control.

  • Animal Grouping: Randomly assign animals to different groups (e.g., n=3-5 per group). Include a vehicle control group and at least 3-4 dose-level groups (e.g., 10 mg/kg, 50 mg/kg, 100 mg/kg, 200 mg/kg). The dose levels should be selected based on a thorough review of any available literature.

  • Administration:

    • Administer the pangamate formulation or vehicle to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).

    • The volume of administration should be based on the animal's most recent body weight.

  • Monitoring and Data Collection:

    • Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

    • Record all observations meticulously.

    • At the end of the study period (e.g., 7-14 days), collect blood samples for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination to identify any signs of organ toxicity.

  • Data Analysis:

    • Analyze the data to determine the MTD, which is the highest dose that does not cause significant toxicity.

    • Evaluate any preliminary efficacy data if relevant endpoints were measured.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase LitReview Literature Review & Dosage Selection Formulation Formulation & Vehicle Selection LitReview->Formulation PilotStudy Pilot Study (MTD) Formulation->PilotStudy AnimalAcclim Animal Acclimatization PilotStudy->AnimalAcclim Grouping Randomization & Grouping AnimalAcclim->Grouping Dosing Dosing Administration Grouping->Dosing Monitoring Monitoring & Data Collection Dosing->Monitoring Endpoint Endpoint Analysis (Efficacy & Toxicity) Monitoring->Endpoint PK_Analysis Pharmacokinetic Analysis (Optional) Monitoring->PK_Analysis DoseSelect Optimal Dose Selection Endpoint->DoseSelect PK_Analysis->DoseSelect

Caption: Experimental workflow for in vivo pangamate dose optimization.

Hypothetical_Signaling_Pathway Pangamate Pangamate (Hypothesized) AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) Pangamate->AntioxidantEnzymes Upregulates? Mitochondria Mitochondrial Respiration Pangamate->Mitochondria Enhances? ROS Reactive Oxygen Species (ROS) OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes->ROS Scavenges CellHealth Improved Cellular Function OxidativeStress->CellHealth Inhibits ATP ATP Production Mitochondria->ATP ATP->CellHealth

Caption: Hypothetical signaling pathway for pangamate's purported effects.

References

Navigating the Pangamate Puzzle: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of pangamate (also known as "Vitamin B15") research is fraught with conflicting findings, ambiguous terminology, and a lack of standardized methodology. This technical support center is designed to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate existing literature and design future studies with greater rigor.

Frequently Asked Questions (FAQs)

Q1: What is the precise chemical identity of pangamic acid?

A1: A significant challenge in pangamate research is the lack of a single, universally accepted chemical structure for "pangamic acid" or "Vitamin B15".[1][2][3][4] Products marketed under this name have been shown to contain a variety of substances, often in combination. This chemical ambiguity is a primary source of conflicting results in the literature.

Q2: Why do different studies on pangamate report contradictory outcomes?

A2: The conflicting outcomes in pangamate literature can be attributed to several factors:

  • Variable Composition of Test Materials: As the chemical identity of "pangamate" is not standardized, researchers in different studies have likely investigated entirely different compounds.[1]

  • Lack of Rigorous Controls: Much of the early research, particularly from the former Soviet Union, has been criticized for being anecdotal and lacking the robust controls of modern clinical trials.[1][5]

  • Publication Bias: Positive results may have been more likely to be published, creating a skewed perception of efficacy.

Q3: Are there any established signaling pathways for pangamate?

A3: Due to the inconsistent chemical nature of "pangamate," no definitive signaling pathways have been scientifically validated. While some literature suggests mechanisms related to improved oxygen utilization and transmethylation, these hypotheses are not substantiated by rigorous, reproducible evidence.[5] The claimed pathways are often speculative and tied to the purported effects of individual components found in various "pangamate" formulations, such as dimethylglycine (DMG).

Q4: What are the primary safety concerns associated with pangamate?

A4: Safety is a major concern. Some formulations sold as "pangamic acid" have been found to contain diisopropylamine (B44863) dichloroacetate (B87207) and diisopropylamine, which have shown mutagenic properties in the Ames test, indicating a potential cancer risk.[1][6][7] The U.S. Food and Drug Administration (FDA) considers pangamic acid and its products unsafe for use as a food or drug.[2][4]

Q5: What is the current regulatory status of pangamate?

A5: The FDA does not recognize pangamic acid as a vitamin or a legitimate dietary supplement.[1][5] It is classified as an unsafe food additive, and its importation and interstate shipment are restricted.[4] Similarly, its distribution is prohibited in Canada.[1]

Troubleshooting Experimental Discrepancies

Issue: Your experimental results with a "pangamate" compound are inconsistent with published data.

Troubleshooting Steps:

  • Verify the Chemical Composition: The first and most critical step is to determine the exact chemical composition of the "pangamate" you are using. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry should be employed. As one analysis of a sample provided by the original promoters of "pangamic acid" in the 1950s revealed it to be only lactose, verifying the substance is paramount.[1]

  • Source and Lot-to-Lot Variability: If possible, obtain the certificate of analysis for your compound. Be aware that different suppliers and even different lots from the same supplier may have varying compositions.

  • Re-evaluate the Cited Literature: Critically assess the methodology of the study you are trying to replicate. Pay close attention to their description of the "pangamate" used. If the chemical identity is not clearly defined, the results cannot be reliably compared.

  • Control for Individual Components: If your "pangamate" is a mixture (e.g., dimethylglycine and calcium gluconate), design experiments to test each component individually to understand their specific effects.

Data Presentation: Deconstructing "Pangamate"

Given the ill-defined nature of pangamate, a quantitative summary of conflicting results is challenging. Instead, the following table summarizes the various chemical identities that have been attributed to "pangamic acid" or "Vitamin B15".

Attributed Chemical Name/Mixture Key Components Noted In Literature/Products Reference
D-gluconodimethylamino acetic acidThe originally patented, but never successfully synthesized, compound.Krebs, 1951[1]
Dimethylglycine (DMG) with Calcium GluconateA common mixture sold as calcium pangamate.Russian research, various commercial products.[3][5]
Diisopropylamine DichloroacetateA component found in some "pangamate" formulations.Commercial products.[1][7]
LactoseFound in a sample provided by a co-worker of the original promoters.Analysis of an early sample.[1]
Various mixturesOften containing dimethylamine.Attempts to synthesize the original 1951 compound.[1]

The following table presents a simplified overview of a study that found no significant effect of a specific pangamate formulation on athletic performance, contrasting with the anecdotal claims of enhanced endurance.

Study Parameter Pangamate Group (Pre-Treatment) Pangamate Group (Post-Treatment) Placebo Group (Pre-Treatment) Placebo Group (Post-Treatment) P-value Reference
Maximal Heart Rate (bpm)183181194194> 0.05[8]
Treadmill Time (min)16.9917.2116.4916.83> 0.05[8]
Post-test Glucose (mg%)132.13138.88133.38139.13> 0.05[8]
Post-test Lactate (mg%)64.6370.8876.1366.58> 0.05[8]

Experimental Protocols

Due to the lack of standardized and validated protocols in pangamate research, this section will instead provide a recommended workflow for any new investigation into a purported "pangamate" compound.

experimental_workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Studies (if warranted) A Obtain 'Pangamate' Sample B Chemical Analysis (NMR, Mass Spec, etc.) A->B C Identify and Quantify All Components B->C D Toxicity Screening (e.g., Ames Test) C->D Proceed if composition is known E Cell-Based Assays for Hypothesized Activity D->E F Test Individual vs. Combined Components E->F G Animal Model Selection F->G Proceed if in vitro effects are validated and non-toxic H Dose-Response and Toxicity Studies G->H I Controlled Efficacy Studies H->I

Caption: Recommended workflow for rigorous investigation of "pangamate" compounds.

Visualizing the Ambiguity

The following diagram illustrates the logical problem at the core of pangamate research: the undefined nature of the primary substance.

Caption: The undefined nature of "pangamate" leads to conflicting research outcomes.

References

Technical Support Center: Troubleshooting Cell Viability Assays with Sodium Pangamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering issues when assessing cell viability in the presence of sodium pangamate. This compound, also known as Vitamin B15, is recognized for its antioxidant properties, which can interfere with common cell viability assays that rely on cellular redox potential. This guide offers troubleshooting advice, alternative assay protocols, and explanations of the underlying mechanisms of interference.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My MTT/XTT/MTS/Resazurin (B115843) assay is showing unexpectedly high cell viability, or a dose-dependent increase in signal, after treatment with this compound. What is the likely cause?

A1: This is a common issue when working with antioxidant compounds like this compound. The tetrazolium salts (MTT, XTT, MTS) and resazurin used in these assays are redox indicators. In viable cells, mitochondrial and cytosolic reductases reduce these dyes, leading to a colorimetric or fluorescent signal that is proportional to the number of living cells. However, strong antioxidants can directly, in a cell-free manner, reduce the assay reagent, leading to a false-positive signal and an overestimation of cell viability.[1][2]

Q2: How can I confirm that this compound is directly interfering with my redox-based viability assay?

A2: A simple cell-free control experiment can confirm this interference.

Protocol: Cell-Free Interference Test

  • Prepare a multi-well plate with the same concentrations of this compound you are using in your experiment, diluted in cell culture medium but without any cells.

  • Include a "medium only" control (no cells, no this compound).

  • Add the MTT, XTT, MTS, or resazurin reagent to each well, following the manufacturer's protocol.

  • Incubate the plate for the same duration as your cellular experiment.

  • Observe the wells. If you see a color change (e.g., purple for MTT, orange for XTT) or an increase in fluorescence in the wells containing this compound compared to the "medium only" control, this confirms direct chemical reduction of the reagent by your compound.

Q3: Can I modify my existing MTT assay to use it with this compound?

A3: While some modifications can be attempted, they may not completely eliminate the interference. One common approach is to wash the cells with phosphate-buffered saline (PBS) after the this compound treatment and before adding the MTT reagent. This aims to remove any extracellular compound. However, if this compound is internalized by the cells, it can still interfere with the assay. Given the high potential for misleading results, switching to an alternative assay is strongly recommended.[3]

Q4: What are the best alternative cell viability assays to use with an antioxidant compound like this compound?

A4: The best alternatives are assays that do not rely on measuring the cellular reducing potential. Recommended assays include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a key indicator of metabolic activity. This method is generally not affected by the redox potential of test compounds.[4]

  • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assays: These assays measure the release of LDH from damaged cells into the culture medium. It is an indicator of cytotoxicity or cell death, rather than viability.

  • Crystal Violet Assay: This simple and cost-effective method stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.

Q5: Are there any other factors I should consider when working with this compound in cell culture?

A5: Yes, consider the following:

  • Compound Stability: The stability of this compound in your cell culture medium over the course of your experiment can influence the results. It is advisable to prepare fresh solutions for each experiment.

  • Purity of this compound: Commercial preparations of "pangamic acid" or "vitamin B15" can have inconsistent compositions. Ensure you are using a well-characterized source of this compound for reproducible results.

  • Off-Target Effects: Be aware that this compound may have other biological activities besides its antioxidant effects that could influence cell health and proliferation.

Summary of Alternative Cell Viability Assays

Assay TypePrincipleDetection MethodAdvantagesDisadvantages
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels in metabolically active cells using a luciferase reaction.LuminescenceHigh sensitivity, simple "add-mix-read" protocol, not susceptible to interference from antioxidants.[1]Requires a luminometer, endpoint assay (cells are lysed).
LDH Cytotoxicity Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.Colorimetric or FluorometricMeasures cytotoxicity directly, can be multiplexed with other assays.Indirect measure of viability, timing is critical as LDH can degrade in the medium.
Crystal Violet Stains the DNA and proteins of adherent cells.ColorimetricInexpensive, simple, and robust for adherent cells.Less sensitive than other methods, not suitable for suspension cells, requires multiple washing steps.[2]

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (using a kit like CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period.

  • Reagent Preparation: Reconstitute the lyophilized substrate with the buffer provided in the kit to prepare the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature before use.[5]

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the number of viable cells.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well clear, flat-bottom plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound and controls. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., Triton X-100) and a "spontaneous LDH release" control (untreated cells).

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: a. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. b. Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically contains a substrate and a dye). c. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: a. Incubate the plate at room temperature for up to 30 minutes, protected from light. b. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.

Protocol 3: Crystal Violet Cell Viability Assay
  • Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat cells with this compound and controls for the desired duration.

  • Fixation: a. Gently wash the cells twice with PBS. b. Add 100 µL of 4% paraformaldehyde or ice-cold methanol (B129727) to each well and incubate for 15-20 minutes at room temperature.[6]

  • Staining: a. Discard the fixative and wash the plate gently with water. b. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[6]

  • Washing: Carefully wash the plate with running tap water until the water runs clear. Invert the plate on a paper towel to dry completely.

  • Solubilization: a. Add 100 µL of a solubilization solution (e.g., 1% SDS or methanol) to each well.[6] b. Place the plate on an orbital shaker for 15-30 minutes to ensure the dye is fully dissolved.

  • Measurement: Measure the absorbance at a wavelength between 570-590 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable, adherent cells.

Visualizing Workflows and Pathways

Experimental_Workflow_Troubleshooting cluster_assay Redox-Based Viability Assay (e.g., MTT) cluster_troubleshooting Troubleshooting Steps cluster_action Corrective Actions A Perform MTT Assay with this compound B Unexpectedly High Viability Signal? A->B Observe Results C Run Cell-Free Control B->C Initiate Troubleshooting D Interference Confirmed C->D Yes E No Interference Observed C->E No F Switch to Alternative Assay: - ATP-Based (CellTiter-Glo) - LDH Cytotoxicity - Crystal Violet D->F G Investigate Other Experimental Variables (e.g., cell seeding, contamination) E->G

Troubleshooting workflow for viability assays with this compound.

Signaling_Pathways cluster_nrf2 Antioxidant Response Pathway cluster_ampk Cellular Energy Sensing Pathway Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription AMP_ATP_Ratio Increased AMP/ATP Ratio (Cellular Stress) AMPK AMPK Activation AMP_ATP_Ratio->AMPK Energy_Production Increased ATP Production AMPK->Energy_Production Energy_Consumption Decreased ATP Consumption AMPK->Energy_Consumption Sodium_Pangamate This compound (Antioxidant) Sodium_Pangamate->Nrf2_Keap1 Potential Activation Sodium_Pangamate->AMP_ATP_Ratio Potential Modulation caption *Potential signaling pathways modulated by antioxidant compounds.

Potential signaling pathways influenced by antioxidants.

References

"improving extraction efficiency of pangamic acid from natural sources"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pangamic Acid (Vitamin B15)

Disclaimer: The information provided herein is for educational and research purposes only. "Pangamic Acid," also known as "Vitamin B15," is not a scientifically recognized vitamin or a single, defined chemical compound.[1][2][3] The U.S. Food and Drug Administration (FDA) has identified products labeled as pangamic acid as unsafe and has not established an identity for such a substance.[1][4] The methods and data described below are based on historical claims and anecdotal reports, which have not been scientifically validated or reproduced.[1] Researchers should exercise extreme caution and critical evaluation when exploring this topic.

Frequently Asked Questions (FAQs)

Q1: What is Pangamic Acid (Vitamin B15)?

A1: Pangamic acid is a name given to a substance first claimed to be isolated from apricot kernels in the 1940s by Ernst T. Krebs, Sr., and promoted as "Vitamin B15".[1][3] However, it is not a true vitamin as there is no evidence it is a nutrient required by the body.[1] The term "pangamic acid" does not refer to a single, identifiable compound.[2][3][4] Products sold under this name have been shown to contain a wide variety of substances, including D-gluconodimethylamino acetic acid (the composition originally described but never proven to be synthesized), diisopropylamine (B44863) dichloroacetate, dimethylglycine, or even inert substances like lactose.[1][2]

Q2: Why is the identity of pangamic acid considered ambiguous?

A2: The ambiguity arises because the original isolation and synthesis methods patented by Krebs have not been successfully reproduced by other researchers.[1] Subsequent analyses of products marketed as "pangamic acid" have revealed inconsistent and varied chemical compositions.[1] The FDA considers it "not an identifiable substance" due to this lack of a standard chemical identity.[1]

Q3: What are the purported natural sources of pangamic acid?

A3: Historically, pangamic acid has been reportedly found in apricot kernels, brewer's yeast, whole brown rice, rice bran, and pumpkin and sesame seeds.[2][5][6][7] However, without a defined chemical structure, it is impossible to verify its presence or concentration in these or any other sources.

Q4: What is the legal and safety status of pangamic acid?

A4: The FDA has deemed pangamic acid and its products unsafe for use as a food or drug and has recommended seizing any such chemicals.[1][4] Some compounds found in formulations of pangamic acid, such as diisopropylamine dichloroacetate, may be mutagenic and can hydrolyze into toxic components.[1] Therefore, it is considered unsafe for human consumption.[2][3][8]

Troubleshooting Guide for Extraction from Natural Sources

Attempting to extract an ill-defined substance like "pangamic acid" presents significant challenges. This guide addresses issues that may arise during such an experimental process, based on general phytochemical extraction principles from relevant source materials.

Problem / Observation Potential Cause Suggested Solution
Low or No Yield of Target Compound The target compound does not exist in the source material or exists at undetectable levels.Re-evaluate the scientific basis of the experiment. Consider targeting a known, verifiable compound from the source material instead.
Inefficient extraction solvent or parameters.Perform small-scale solvent screening with varying polarities (e.g., water, ethanol (B145695), hexane (B92381), ethyl acetate). Optimize temperature and time, but be aware that heat can degrade many compounds.
Inconsistent Results Between Batches The starting material (e.g., apricot kernels, rice bran) has high natural variability in its chemical composition.Source certified and standardized botanical materials if possible. Perform thorough characterization of each new batch of raw material.
Lack of a reliable analytical standard for "pangamic acid" makes quantification impossible.Develop a method to quantify a marker compound that is known to exist in the source material to standardize the process, even if it is not the target. Use high-resolution analytical techniques (e.g., LC-MS, NMR) to characterize the extract's chemical profile instead of targeting a single peak.
Extract is Oily and Difficult to Handle High lipid content in the source material (e.g., apricot kernels, rice bran).Perform a pre-extraction (de-fatting) step with a non-polar solvent like hexane to remove lipids before the main extraction.
Degradation of Extract During Processing The source material contains active enzymes (e.g., lipases in rice bran) that degrade components after grinding.Stabilize the raw material immediately after harvesting/milling. For rice bran, this can involve heat treatment or microwave stabilization to deactivate enzymes.
Difficulty in Purifying the Final Product The extract is a complex mixture of numerous compounds with similar chemical properties.Employ multi-step purification strategies. Use chromatographic techniques like column chromatography, preparative HPLC, or centrifugal partition chromatography. Be aware that without a pure standard, it is impossible to confirm the identity of the isolated fractions.

Example of a Historically Described Extraction Procedure

Important Note: The following protocol is a conceptual reconstruction based on historical descriptions, such as the Krebs patent of 1949, which claimed to extract pangamic acid from apricot kernels.[1] This method is not scientifically validated and is provided for informational purposes only. The efficiency, yield, and identity of the final product are not verified.

Objective: To conceptually outline the steps for isolating a water-soluble fraction from apricot kernels, as historically associated with "pangamic acid."

Materials:

  • Dried, de-fatted apricot kernel meal

  • Distilled water

  • Ethanol

  • Activated charcoal

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Methodology:

  • Preparation of Material: Grind dried apricot kernels to a fine powder. Perform a Soxhlet extraction with hexane to remove the bulk of the oils and obtain a de-fatted meal. Air-dry the meal to remove residual hexane.

  • Aqueous Extraction: Macerate the de-fatted kernel meal in distilled water (e.g., at a 1:10 solid-to-liquid ratio) at room temperature for 12-24 hours with continuous stirring.

  • Filtration: Separate the aqueous extract from the solid residue by vacuum filtration.

  • Clarification: Treat the aqueous extract with activated charcoal (e.g., 1-2% w/v) to remove pigments and other impurities. Stir for 30-60 minutes and then filter to remove the charcoal.

  • Concentration: Reduce the volume of the clarified extract using a rotary evaporator at a low temperature (e.g., < 50°C) to avoid thermal degradation.

  • Precipitation/Isolation: Add ethanol to the concentrated aqueous extract to precipitate water-soluble compounds. The ratio of ethanol to concentrate would need to be determined empirically (e.g., starting at 4:1).

  • Collection and Drying: Collect the resulting precipitate by filtration or centrifugation. Wash the precipitate with a small amount of cold ethanol and dry under a vacuum.

Visualizations

Logical Workflow for Investigating an Ill-Defined Compound

A Define Target Compound (Chemical Structure, Properties) B Scientific Literature Review (Validated Sources) A->B C Target Compound Defined? B->C D Proceed with Validated Extraction & Analysis Method C->D  Yes E STOP: Unfeasible to Target an Unknown Substance C->E  No F Characterize Extract Profile (e.g., LC-MS, NMR) E->F Alternative Approach G Isolate and Identify Novel Compounds F->G

Caption: Workflow for phytochemical research, highlighting the critical step of defining the target compound.

Conceptual Diagram of a Historical Extraction Claim

cluster_0 Preparation cluster_1 Extraction & Clarification cluster_2 Isolation Source Apricot Kernels Defat De-fatting (Hexane) Source->Defat Meal Kernel Meal Defat->Meal Aqueous Aqueous Maceration Meal->Aqueous Filter1 Filtration Aqueous->Filter1 Charcoal Charcoal Treatment Filter1->Charcoal Filter2 Filtration Charcoal->Filter2 Concentrate Concentration (Rotovap) Filter2->Concentrate Precipitate Ethanol Precipitation Concentrate->Precipitate Final Crude Precipitate (Undefined) Precipitate->Final

Caption: Conceptual flow of a non-validated, historical method for isolating a fraction from apricot kernels.

References

Technical Support Center: Method Validation for Pangamic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for pangamic acid analysis. Given the ambiguous identity of "pangamic acid," this guide focuses on the validation of analytical methods for D-gluconodimethylamino acetic acid, the originally proposed chemical structure, and addresses the challenges arising from the variable composition of commercial products.

Frequently Asked Questions (FAQs)

Q1: What is pangamic acid ("Vitamin B15"), and why is its analysis and method validation so challenging?

A1: Pangamic acid, often marketed as "Vitamin B15," is not a scientifically recognized vitamin.[1][2][3] The primary challenge in its analysis is the lack of a consistent chemical identity.[2][4] Products sold as pangamic acid have been found to contain a variety of substances, including the originally proposed D-gluconodimethylamino acetic acid, but also diisopropylamine (B44863) dichloroacetate, dimethylglycine, calcium gluconate, or even just lactose.[1][4] The U.S. FDA has stated that no identity has been established for a substance called pangamic acid and is unaware of a suitable specific analytical method for its determination.[4] This ambiguity means that a validated method for one "pangamic acid" product may not be applicable to another.

Q2: What analytical techniques are most suitable for the analysis of pangamic acid?

A2: Given its polar nature, High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher specificity and sensitivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most appropriate techniques. Early methods described paper chromatography and colorimetric determination, but these lack the specificity required for modern analytical standards.[5][6] LC-MS/MS is particularly well-suited as it can distinguish the target analyte from other components in complex matrices like dietary supplements.[7][8]

Q3: Where can a certified reference standard for pangamic acid be obtained?

A3: Obtaining a certified reference standard is a significant hurdle. Because "pangamic acid" is not a single, well-defined compound, a universal certified reference standard does not exist.[1][4][9] Researchers must first define the specific molecule they intend to quantify, such as D-gluconodimethylamino acetic acid (CAS No. 20858-86-0), and then source a reference standard of known purity and identity from a reputable chemical supplier.[10][11] The certificate of analysis for this standard is crucial for the validation process.

Q4: What are the key parameters that must be evaluated during method validation for pangamic acid analysis?

A4: According to the International Council for Harmonisation (ICH) guidelines, a quantitative analytical method must be validated for several key performance characteristics to ensure it is fit for its intended purpose.[12][13][14] These include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components (e.g., excipients, impurities).

  • Linearity: A proportional relationship between the analyte concentration and the instrument's response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly (evaluated as repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under specific storage and processing conditions.[15]

Q5: What are common matrix effects when analyzing pangamic acid in dietary supplements or biological samples?

A5: Matrix effects, particularly ion suppression or enhancement in LC-MS/MS, are a common challenge. In dietary supplements, excipients like cellulose, stearic acid, and various salts can interfere with analyte ionization.[16] In biological matrices like plasma, phospholipids (B1166683) and salts are major sources of interference. To mitigate these effects, a robust sample preparation procedure (e.g., protein precipitation followed by solid-phase extraction) and the use of a stable isotope-labeled internal standard are highly recommended.[17][18]

Data Presentation

Table 1: Reported Chemical Compositions of Products Labeled "Pangamic Acid" or "Vitamin B15"

Reported CompositionReference(s)Notes
D-gluconodimethylamino acetic acid[1][19]The originally proposed structure, though synthesis methods have been contested.
Diisopropylamine dichloroacetate[1]An "analogue" patented by the promoters of pangamic acid; hydrolyzes to toxic compounds.
Dimethylglycine (DMG) with other compounds[4]Often mixed with calcium gluconate.
Lactose[1][19]Found in at least one sample analyzed by researchers.
Mixtures of various inert materials[1][20]Products often have inconsistent and variable compositions.

Table 2: Typical Method Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

ParameterAcceptance Criteria (Typical)
Specificity No significant interference at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.995.
Range Typically 80% to 120% of the test concentration.
Accuracy % Recovery within 98.0% to 102.0% for drug substance; 95.0% to 105.0% for drug product.
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; %RSD and Accuracy should meet predefined limits.
Robustness %RSD of results should remain within acceptable limits after small variations in method parameters (e.g., pH, mobile phase composition).

Experimental Protocols & Visualizations

General Analytical Method Validation Workflow

The following diagram outlines the typical workflow for developing and validating a new analytical method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting Dev Method Development & Optimization (e.g., Column, Mobile Phase, MS parameters) Prep Sample Preparation Development (e.g., Extraction, Dilution) Dev->Prep Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOQ LOQ Protocol->LOQ Stab Stability Protocol->Stab Rob Robustness Protocol->Rob Report Validation Summary Report (Document Results & Deviations) Rob->Report SOP Finalize Method SOP Report->SOP

Caption: A typical four-phase workflow for analytical method development and validation.

Hypothetical Protocol: LC-MS/MS Method Validation for Pangamic Acid

This protocol describes the validation of a method for quantifying D-gluconodimethylamino acetic acid in a dietary supplement powder.

1. Objective: To validate a selective and accurate LC-MS/MS method for the determination of D-gluconodimethylamino acetic acid.

2. Materials and Reagents:

  • Reference Standard: D-gluconodimethylamino acetic acid (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled D-gluconodimethylamino acetic acid-d6

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Formic acid (LC-MS grade)

  • Matrix: Placebo dietary supplement powder (without the analyte)

3. Sample Preparation:

  • Accurately weigh 100 mg of dietary supplement powder into a centrifuge tube.

  • Add 10 mL of extraction solvent (Methanol:Water 80:20 v/v).

  • Spike with internal standard solution.

  • Vortex for 5 minutes, then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial.

4. LC-MS/MS Conditions:

  • LC System: UPLC System

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Pangamic Acid: Precursor ion > Product ion (To be determined during method development)

    • IS: Precursor ion-d6 > Product ion-d6 (To be determined during method development)

5. Validation Experiments:

  • Specificity: Analyze blank matrix, matrix spiked with analyte and IS, and potential interfering substances.

  • Linearity: Prepare a calibration curve with at least 6 non-zero concentration levels.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on three different days (n=6 per level per day).

  • Stability: Evaluate analyte stability in the stock solution and in the matrix after short-term storage (bench-top), long-term storage (frozen), and after freeze-thaw cycles.[15]

Troubleshooting Guides

The Ambiguous Identity of Pangamic Acid

The diagram below illustrates the core issue in analyzing "pangamic acid": the label does not refer to a single, defined chemical entity. Any analytical method must first target a specific, known compound from the list of possibilities.

G cluster_0 Potential Chemical Compositions Product Commercial Product 'Pangamic Acid / Vitamin B15' C1 D-gluconodimethylamino acetic acid (Original Claim) Product->C1 Could be... C2 Diisopropylamine dichloroacetate Product->C2 Could be... C3 Dimethylglycine (DMG) + Calcium Gluconate Product->C3 Could be... C4 Lactose Product->C4 Could be... C5 Other / Unknown Product->C5 Could be... Decision Which compound to target? C1->Decision C2->Decision C3->Decision C4->Decision C5->Decision Analysis Analytical Method Validation Decision->Analysis

Caption: The challenge of validating a method for the undefined substance "Pangamic Acid".

Troubleshooting HPLC Peak Tailing

Peak tailing is a common issue in HPLC, especially for basic compounds like amines. It can compromise resolution and integration accuracy.

Q: My analyte peak is tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues outside the column. Follow this troubleshooting logic:

G cluster_extra_column Troubleshoot Extra-Column Effects cluster_chemical Troubleshoot Chemical Interactions Start Problem: Peak Tailing Observed Q1 Does it affect all peaks? Start->Q1 A1_Yes Likely Extra-Column Issue Q1->A1_Yes Yes A1_No Likely Chemical Interaction (Analyte-Specific) Q1->A1_No No EC1 Check for void at column inlet A1_Yes->EC1 C1 Is analyte basic? (e.g., amine group) A1_No->C1 EC2 Check for leaking fittings EC1->EC2 EC3 Ensure sample solvent matches mobile phase strength EC2->EC3 Result Peak Shape Improved EC3->Result C2 Secondary interaction with silanols likely C1->C2 C3 Solution: Lower mobile phase pH (e.g., pH 2.5-3.0 with formic acid) to protonate silanols C2->C3 C4 Solution: Add competing base (e.g., triethylamine) - less common now C2->C4 C5 Solution: Use a high-purity, end-capped column designed for basic compounds C2->C5 C3->Result C4->Result C5->Result

References

Validation & Comparative

A Comparative Analysis of Sodium Pangamate and Dimethylglycine (DMG) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available scientific evidence for two compounds often associated with enhanced athletic performance and physiological benefits.

The compounds sodium pangamate, often marketed as "Vitamin B15," and N,N-Dimethylglycine (DMG) have both been promoted for their potential to improve physical performance, enhance oxygen utilization, and support overall health. However, a thorough review of the scientific literature reveals a significant disparity in the quality and volume of evidence supporting the efficacy and safety of these two substances. This guide provides a detailed comparison based on available experimental data, methodologies, and the current scientific consensus.

Executive Summary

Dimethylglycine (DMG) is a naturally occurring amino acid derivative with a defined chemical structure.[1][2] It is an intermediate metabolite in the choline (B1196258) cycle.[1][3] Research, although not uniformly conclusive, has explored its role in enhancing immune response and athletic performance, with some studies providing quantitative data on its effects.[4][5][6] In contrast, "this compound" or "pangamic acid" lacks a standardized chemical identity.[7][8][9] Formulations have been found to contain a variety of substances, including dimethylglycine, but also potentially harmful compounds.[7][10][11] The claims of its efficacy largely stem from older, often poorly controlled studies, and its use is associated with safety concerns.[7][8][9][10] Many sources suggest that the purported biological activity of pangamic acid is, in fact, due to DMG.[12]

Dimethylglycine (DMG): Efficacy and Experimental Data

DMG is a derivative of the amino acid glycine (B1666218) and is found in foods like beans, brown rice, and liver.[1] It is proposed to act as a metabolic enhancer, improving oxygen utilization, reducing lactic acid buildup, and modulating the immune system.[1][4][13]

Quantitative Data on DMG Efficacy

The following tables summarize quantitative findings from various studies on DMG.

Table 1: Human Athletic Performance Studies

Parameter Measured Study Population Dosage Result Citation
VO2 MaxTrack & Field AthletesNot Specified27.5% increase compared to placebo[13]
Time to ExhaustionTrack & Field AthletesNot Specified23.6% increase compared to placebo[13]
Blood Lactate (B86563)Youth Elite Basketball Players400 mg/kgNo significant change[14]
Physiological Response & PerformanceTrained RunnersNot SpecifiedNo significant beneficial effects[15]
Disability, Fatigue, Cognition, GaitPatients with Progressive Multiple Sclerosis125 mg/day for 1 yearNo significant improvement compared to placebo[16]

Table 2: Immune Response Studies

Parameter Measured Study Population/Model Result Citation
Antibody Response to Pneumococcal Vaccine20 Human Volunteers4-fold increase in antibody titer in DMG group vs. control[5][6]
Lymphocyte Proliferative ResponseRabbits10-fold increase in DMG group vs. control[12]
Antibody ProductionRabbits4-fold increase in antibody production in DMG group vs. control[5]
Experimental Protocols

Immunomodulation Study in Humans (Graber et al., 1981)

  • Objective: To evaluate the effect of DMG on immune response in humans.

  • Design: A double-blind, placebo-controlled study.

  • Participants: 20 healthy human volunteers.

  • Intervention: The experimental group received DMG orally, while the control group received a placebo. All participants were administered a pneumococcal vaccine to challenge their immune systems.

  • Key Parameters Measured: Antibody titers in response to the vaccine and leukocyte inhibitory factor production.

  • Results: The DMG group demonstrated a statistically significant fourfold increase in antibody response compared to the control group.[6]

Athletic Performance Study in Horses (Greene et al., 1996)

  • Objective: To assess the effect of DMG on athletic performance at altitude in horses and mules.

  • Design: Experimental study.

  • Participants: Seven horses and four mules.

  • Intervention: The experimental group received 2.2 g of DMG twice daily for four days.

  • Key Parameters Measured: Blood lactate concentrations and heart rates during exercise bouts at different altitudes.

  • Results: When data were pooled, DMG was found to reduce blood lactate levels (0.60 ± 0.03 mM vs. 0.74 ± 0.06 mM, p=0.03).[17]

Signaling and Metabolic Pathways

DMG is an intermediate in the choline cycle and plays a role in transmethylation reactions. It can be synthesized from betaine (B1666868) and is metabolized to sarcosine (B1681465) and then glycine.[18] Through this pathway, DMG can act as an indirect methyl donor.[5]

DMG_Metabolic_Pathway cluster_transmethylation Transmethylation Cycle Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG Dimethylglycine (DMG) Betaine->DMG BHMT Sarcosine Sarcosine DMG->Sarcosine DMGDH Methyl_Groups Provides Methyl Groups DMG->Methyl_Groups Glycine Glycine Sarcosine->Glycine SARDH

Fig. 1: Simplified metabolic pathway of Dimethylglycine (DMG).

This compound ("Vitamin B15"): Efficacy and Scientific Scrutiny

Pangamic acid was first described as a substance isolated from apricot kernels.[7][19] However, there is no universally accepted chemical identity for pangamic acid or this compound.[7][9] Products marketed under this name have been found to contain various substances, including calcium gluconate, glycine, diisopropylamine (B44863) dichloroacetate, and DMG itself.[7][11]

Claims and Lack of Evidence

Claims for pangamic acid, largely originating from Russian research, include improved exercise endurance, enhanced oxygenation of tissues, and treatment for a variety of conditions from asthma to heart disease.[7][20] However, these studies are often criticized for lacking rigorous controls.[14][19]

Subsequent, more controlled studies have largely failed to substantiate these claims. For instance, a double-blind study on male track athletes found that ingestion of pangamic acid (a mix of calcium gluconate and N,N-Dimethylglycine) produced no significant changes in short-term maximal treadmill performance.[21]

Safety Concerns

A significant concern with pangamic acid products is their safety. Because there is no standard formulation, the contents can be variable.[8] Some compounds found in these products, such as diisopropylamine dichloroacetate, and dimethylglycine mixed with sodium nitrite, have raised concerns about potential carcinogenicity based on mutagenicity tests.[10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) do not recognize pangamic acid as a vitamin and have raised safety concerns.[22]

Quantitative Data on Pangamic Acid Efficacy

The available quantitative data is sparse and generally from studies that did not find a significant effect.

Table 3: Human Athletic Performance Studies on Pangamic Acid

Parameter Measured Study Population Dosage Result Citation
Maximal Treadmill Performance (HR, time, lactate)16 Male Track Athletes300 mg/day (calcium gluconate & DMG)No significant differences between groups[21]
Oxygen Kinetics, Heart Rate, Blood Lactate8 Volunteer Subjects2.4 g/day (calcium gluconate & DMG)No metabolic or circulatory advantages[14]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a double-blind, placebo-controlled clinical trial, a standard methodology for evaluating the efficacy of supplements like DMG or pangamic acid for athletic performance.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Participant_Recruitment Participant Recruitment (e.g., Trained Athletes) Baseline_Testing Baseline Performance Testing (e.g., VO2 Max, Treadmill Time) Participant_Recruitment->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Group_A Group A (Receives Supplement) Randomization->Group_A Double-Blind Group_B Group B (Receives Placebo) Randomization->Group_B Double-Blind Post_Testing Post-Intervention Performance Testing Group_A->Post_Testing Group_B->Post_Testing Data_Analysis Statistical Analysis (Comparison of Groups) Post_Testing->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Fig. 2: Workflow for a typical athletic performance clinical trial.

Conclusion

When comparing dimethylglycine (DMG) and this compound, it is crucial to distinguish between a defined chemical entity and a poorly defined marketing term.

  • Dimethylglycine (DMG): Is a specific, naturally occurring molecule. The scientific evidence for its efficacy is mixed.[1] While some studies, particularly in the realm of immune response, show positive effects, athletic performance studies have yielded inconsistent results.[1][5][14][15] More rigorous, large-scale clinical trials are needed to definitively establish its benefits.

  • This compound: Is not a recognized vitamin and lacks a standard chemical identity.[7][8][9] The historical claims of its benefits are not supported by modern, controlled scientific research.[14][21] Furthermore, the variable composition of products sold as "pangamic acid" poses potential safety risks.[7][10]

For researchers, scientists, and drug development professionals, the focus should be on well-characterized compounds. While DMG presents a subject for further investigation, this compound or "Vitamin B15" represents a historical artifact with unsubstantiated claims and safety concerns, making it an unsuitable candidate for therapeutic development. The biological activity attributed to pangamic acid is likely due to the presence of DMG in some formulations.[12]

References

The Ambiguous Identity of Pangamic Acid: A Comparative Analysis of Its Constituent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the scientific literature reveals that "pangamic acid," often marketed as vitamin B15, does not possess a standardized chemical identity. Products sold under this name vary significantly in their composition, making a direct comparative analysis of different "pangamic acid formulations" scientifically untenable. Research and chemical analysis have shown that these commercial products can be a mixture of various substances, including the originally purported D-gluconodimethyl aminoacetic acid, N,N-Dimethylglycine (DMG), Diisopropylamine (B44863) dichloroacetate (B87207) (DIPA), or in some cases, inert substances like lactose.[1][2]

This guide, therefore, pivots from a comparison of ill-defined "formulations" to a detailed comparative analysis of the two most frequently cited active components found in these products: N,N-Dimethylglycine (DMG) and Diisopropylamine dichloroacetate (DIPA) . We will delve into their distinct mechanisms of action, present available experimental data on their physiological effects, and provide detailed experimental protocols where the literature allows. This approach offers a more precise and scientifically grounded comparison for researchers, scientists, and drug development professionals.

Comparative Overview of Active Components

FeatureN,N-Dimethylglycine (DMG)Diisopropylamine Dichloroacetate (DIPA/DADA)
Primary Mechanism Methyl donor in one-carbon metabolism; potential immunomodulator and antioxidant.[3][4]Inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), shifting metabolism from glycolysis to oxidative phosphorylation.[5][6]
Key Purported Effects Enhanced oxygen utilization, reduced lactate (B86563) accumulation, improved immune response, and support for neurological function.[7][8][9]Restoration of mitochondrial function, anti-cancer effects, treatment of chronic liver conditions, and potential therapy for metabolic disorders.[6][10][11]
Scientific Consensus Mixed and often conflicting evidence for many of its purported benefits, particularly in athletic performance.[7][12]A clearer, more researched mechanism of action, with growing preclinical and some clinical evidence for its metabolic effects.[5][10][11]
Safety Profile Generally considered safe with minimal side effects.[13]Potential for side effects such as peripheral neuropathy has been noted with its parent compound, dichloroacetate (DCA).[14]

N,N-Dimethylglycine (DMG): The Methyl Donor

N,N-Dimethylglycine is a derivative of the amino acid glycine (B1666218) and a naturally occurring intermediate in the metabolism of choline.[7] Its primary proposed mechanism of action is its role as a methyl donor in the one-carbon metabolic cycle.[3][4]

Mechanism of Action and Signaling Pathway

DMG participates in the methionine cycle, where it can be converted from betaine (B1666868) (trimethylglycine). In this pathway, betaine donates a methyl group to homocysteine to regenerate methionine, with DMG being a byproduct.[15][16] This process is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions, including DNA methylation and the synthesis of neurotransmitters and phospholipids.[16] By supporting the regeneration of methionine, DMG is thought to help maintain the body's pool of methyl groups, which is vital for cellular function and detoxification.[4]

DMG_Methylation_Pathway cluster_cycle Methionine Cycle choline Choline betaine Betaine (Trimethylglycine) choline->betaine Oxidation dmg DMG (Dimethylglycine) betaine->dmg BHMT homocysteine Homocysteine betaine->homocysteine Donates Methyl Group methionine Methionine homocysteine->methionine BHMT sam S-adenosylmethionine (SAM) methionine->sam MAT methylation Methylation Reactions (DNA, proteins, etc.) sam->methylation Methyltransferases

DMG's role in the Methionine Cycle.
Experimental Data on DMG's Effects

The evidence for DMG's efficacy, particularly in enhancing athletic performance, is mixed. Some studies suggest benefits, while others show no significant effects compared to a placebo.

Table 1: Selected Experimental Data on N,N-Dimethylglycine (DMG)

ParameterStudy DesignSubjectsDosageKey FindingsReference
Aerobic Performance Double-blind, placebo-controlledCollege athletesNot specified23.6% increase in time to exhaustion compared to placebo.[12]
Aerobic Performance Double-blind, placebo-controlledHealthy adults100-200 mg/dayNo conclusive benefits on measured physiological variables.[12]
Lactate Levels Exercise studyHorses and mules2.2 g twice daily for 4 daysReduced blood lactate levels when data was pooled for species and altitude.[17]
Immune Response In vivo studyRabbitsNot specifiedEnhanced antibody response to a typhoid vaccine.[3]
Immune Response In vitro studyHuman blood samplesNot specifiedIncreased T-lymphocyte population.[3]

Diisopropylamine Dichloroacetate (DIPA/DADA): The Metabolic Regulator

Diisopropylamine dichloroacetate is a salt composed of diisopropylamine and dichloroacetic acid (DCA). Its mechanism of action is primarily attributed to the dichloroacetate component.

Mechanism of Action and Signaling Pathway

DIPA's main therapeutic action is the inhibition of pyruvate dehydrogenase kinase (PDK).[5][6] In many pathological conditions, such as cancer and severe infections, cells shift their energy metabolism towards glycolysis, even in the presence of oxygen (the Warburg effect). PDK plays a key role in this shift by phosphorylating and thereby inactivating the pyruvate dehydrogenase (PDH) complex. The PDH complex is the gatekeeper enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.

By inhibiting PDK, DIPA prevents the inactivation of the PDH complex. This promotes the flow of pyruvate into the mitochondria for oxidative phosphorylation, restoring normal cellular respiration and ATP production.[5][11] This metabolic switch has been shown to have anti-tumor effects and can ameliorate metabolic disorders in conditions like severe influenza.[10][11]

DIPA_Mechanism cluster_mito Mitochondrion glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis lactate Lactate pyruvate->lactate Anaerobic Metabolism acetylcoa Acetyl-CoA pyruvate->acetylcoa Active tca TCA Cycle & Oxidative Phosphorylation acetylcoa->tca atp ATP tca->atp pdk PDK4 pdh PDH Complex pdk->pdh Inhibits (Phosphorylation) dipa DIPA (DADA) dipa->pdk Inhibits

DIPA's inhibition of PDK and its metabolic effect.
Experimental Data on DIPA's Effects

Research on DIPA has provided more consistent and quantitative results compared to DMG, particularly in preclinical models.

Table 2: Selected Experimental Data on Diisopropylamine Dichloroacetate (DIPA/DADA)

ParameterStudy DesignModelDosageKey FindingsReference
PDK Inhibition In vitro kinase assayRecombinant human PDK2 & PDK4N/AIC50 values of 636.0 µM for PDK2 and 50.9 µM for PDK4.[11][14]
Anti-tumor Effect In vivo xenograft modelMDA-MB-231 breast cancer cells in mice100 mg/kg DADASignificantly smaller tumor volumes (267.6 ± 57.2 mm³) compared to control (1,575.7 ± 253.3 mm³).[10]
Anti-tumor Effect In vitro cell viability assayMDA-MB-231 breast cancer cellsN/AIC50 of 7.1 ± 1.1 mmol/L.[10]
Metabolic Restoration In vivo influenza modelH1N1-infected mice50 mg/kg orally every 12hSignificantly restored PDH activity and ATP levels in various organs.[18][19]
Viral Replication In vivo influenza modelH1N1-infected mice50 mg/kg orally every 12hSignificant reduction in the copy number of the viral NS-1 RNA gene in the lungs.[14]

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive. Below is a summarized methodology for key experiments to provide insight into how the data was generated.

Protocol 1: In Vitro PDK Inhibition Assay (Summarized from[11][14])
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of DIPA against PDK isoforms.

  • Materials: Recombinant human PDK2 and PDK4, DIPA, dichloroacetate (DCA) as a positive control, appropriate buffers and kinase assay reagents.

  • Method:

    • A kinase reaction is set up containing the recombinant PDK enzyme, a substrate peptide, and ATP.

    • Varying concentrations of DIPA are added to the reaction wells.

    • The reaction is incubated to allow for phosphorylation of the substrate.

    • The amount of phosphorylated substrate is quantified using an off-chip mobility shift assay.

    • The percentage of inhibition is calculated for each DIPA concentration relative to a no-inhibitor control.

    • The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Tumor Xenograft Study (Summarized from[10])
  • Objective: To evaluate the anti-tumor efficacy of DIPA in a breast cancer model.

  • Materials: MDA-MB-231 human breast adenocarcinoma cells, immunodeficient mice, DIPA, control vehicle, calipers for tumor measurement.

  • Method:

    • MDA-MB-231 cells are subcutaneously injected into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment groups (e.g., control, DIPA-treated).

    • DIPA is administered orally (gavage) at a predetermined dose and schedule (e.g., 100 mg/kg daily).

    • Tumor volume is measured regularly (e.g., every 3 days) using calipers.

    • At the end of the study period, mice are euthanized, and tumors are excised and weighed.

    • Statistical analysis is performed to compare tumor growth and final tumor weight between the treatment and control groups.

Conclusion

The term "pangamic acid" is a misnomer for a variety of chemical formulations that lack a standard identity. A scientifically rigorous comparison requires an analysis of its individual, known active components. This guide has focused on the two most prominent of these: N,N-Dimethylglycine (DMG) and Diisopropylamine dichloroacetate (DIPA).

DMG acts as a methyl donor within the crucial one-carbon metabolism pathway, though evidence for its purported performance-enhancing effects remains inconclusive. In contrast, DIPA has a well-defined mechanism as a PDK inhibitor, which shifts cellular metabolism from glycolysis towards more efficient oxidative phosphorylation. This action is supported by more consistent preclinical data, particularly in the contexts of oncology and metabolic disorders.

For researchers and drug development professionals, it is critical to move beyond the ambiguous label of "pangamic acid" and focus on the distinct pharmacology of its constituent compounds. Future research should clearly define the chemical entity under investigation to ensure reproducibility and contribute meaningfully to the scientific understanding of these molecules. Safety profiles, particularly for long-term use of DIPA and its parent compound DCA, also warrant further investigation.

Analytical Workflow for "Pangamic Acid" Formulations

Given the variability of commercial "pangamic acid" products, a logical workflow for their analysis is essential for any research endeavor.

Analytical_Workflow start Pangamic Acid Product hplc High-Performance Liquid Chromatography (HPLC) start->hplc separation Separation of Components hplc->separation mass_spec Mass Spectrometry (MS) identification Component Identification mass_spec->identification nmr Nuclear Magnetic Resonance (NMR) Spectroscopy nmr->identification separation->mass_spec separation->nmr quantification Quantification of Components identification->quantification result Identified Components: - DMG? - DIPA? - Glycine? - Gluconic Acid? - Other? quantification->result

Workflow for analyzing "Pangamic Acid" products.

References

Lack of Evidence from Placebo-Controlled Studies on Sodium Pangamate Impedes Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant absence of rigorous, placebo-controlled clinical studies on the effects of sodium pangamate, also known as "pangamic acid" or "Vitamin B15." This scarcity of credible research makes it impossible to create a comparative guide based on robust experimental data as requested by the scientific and drug development community.

This compound, a substance promoted for a wide range of therapeutic benefits, lacks a consistent chemical identity in commercially available products[1][2][3]. Formulations have been found to contain various compounds, from dimethylglycine and calcium gluconate to potentially harmful substances, and in some cases, inert ingredients like lactose[3]. This ambiguity in its composition is a fundamental barrier to systematic scientific investigation.

Status of Clinical Research

Much of the research cited in support of pangamic acid's efficacy originates from the former Soviet Union. However, these studies are largely described as anecdotal or lacking the rigorous, controlled methodologies—such as placebo groups and double-blinding—that are standard in modern clinical trials[3][4]. Reviews in Western scientific literature have highlighted these methodological flaws, concluding that the therapeutic claims are not supported by credible evidence[4][5]. Consequently, the substance has been labeled a "quack remedy"[3][5].

The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin or a legitimate drug[6]. The agency has stated that there is no established scientific evidence for its nutritional properties and has taken regulatory action against products making unsubstantiated health claims[6].

Inability to Fulfill Core Requirements

Due to the lack of verifiable, placebo-controlled trial data, the core requirements for a comparative guide cannot be met:

  • Data Presentation: No quantitative data from placebo-controlled trials exists to be summarized into comparative tables.

  • Experimental Protocols: Without published, peer-reviewed, and reproducible placebo-controlled studies, there are no detailed experimental methodologies to report.

Request Request for Placebo-Controlled Data on this compound Search Comprehensive Literature Search (PubMed, ClinicalTrials.gov, etc.) Request->Search Initiates Analysis Analysis of Search Results Search->Analysis Yields NoData Finding: No credible placebo-controlled studies exist. Analysis->NoData Reveals Conclusion Conclusion: Comparison guide cannot be created due to lack of scientific evidence. NoData->Conclusion Leads to

Diagram: Information workflow leading to the conclusion about the lack of data.

References

A Comparative Toxicological Assessment of "Sodium Pangamate" and Its Constituents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the toxicological data available for "sodium pangamate" and its commonly identified chemical constituents. The term "this compound," also marketed as vitamin B15, does not refer to a single, standardized chemical entity.[1][2][3] Formulations sold under this name have been found to contain a variety of substances, including diisopropylamine (B44863) dichloroacetate (B87207) (DADA), dimethylglycine, glycine (B1666218), and calcium gluconate.[3] This lack of a consistent chemical identity presents a significant challenge in assessing its toxicity.[1] Therefore, this guide will focus on the toxicological profiles of its primary, identifiable components.

Executive Summary

The primary toxicological concern associated with some "this compound" formulations stems from the presence of diisopropylamine dichloroacetate (DADA) and its components, diisopropylamine and dichloroacetate.[2][4] DADA has demonstrated mutagenic potential in the Ames test, which raises concerns about its possible carcinogenicity.[2][4] In contrast, other components, such as glycine and gluconic acid, are generally considered to have low toxicity.[5][6]

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for the key components of "this compound" and a related compound, N-acetylglycine, for comparison.

CompoundTest SpeciesRoute of AdministrationAcute Toxicity (LD50)Repeated Dose Toxicity (NOAEL)Reference(s)
Diisopropylamine Dichloroacetate (DADA)MiceOral1700 mg/kgData not available[7]
GlycineRatsOral7930 mg/kg≥ 2000 mg/kg/day (4-week study)[5][8]
N-acetylglycineRatsOral> 2000 mg/kg898.9 mg/kg/day (males), 989.9 mg/kg/day (females) (28-day study)[9]
Gluconic Acid & Sodium Gluconate--Very low toxicity"Acceptable Daily Intake not specified" by JECFA[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols for key experiments cited in this guide.

Ames Test for Mutagenicity of Diisopropylamine Dichloroacetate (DADA)

The mutagenicity of DADA and its component, diisopropylamine, was evaluated using the Ames Salmonella/mammalian microsome mutagenicity test.[4]

  • Objective: To assess the potential of a substance to induce mutations in the DNA of a test organism.

  • Test Organism: Salmonella typhimurium strains engineered with mutations in the histidine operon, rendering them unable to synthesize histidine (his-).

  • Methodology:

    • The tester strains are exposed to the test substance (DADA or diisopropylamine) at various concentrations, both with and without a mammalian metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic. DADA and diisopropylamine both tested positive in this assay.[4]

4-Week Repeated Dose Oral Toxicity Study of Glycine in Rats

This study aimed to evaluate the potential toxicity of glycine following repeated oral administration.[5][8]

  • Test Species: Male Sprague-Dawley (SD) rats.[8]

  • Dosage Groups: 0 (vehicle control), 500, 1000, and 2000 mg/kg/day.[8]

  • Route of Administration: Oral gavage, once daily for 4 weeks.[8]

  • Parameters Monitored:

    • Clinical signs and mortality

    • Body weight, food and water consumption

    • Hematology and blood chemistry

    • Urinalysis

    • Organ weights

    • Gross pathology and histopathology

  • Results: No toxicologically significant changes were observed in any of the glycine-treated groups. The no-observed-adverse-effect level (NOAEL) was determined to be at least 2000 mg/kg/day.[5][8]

Visualizing Toxicological Relationships and Workflows

Logical Relationship of "this compound" and its Byproducts

The following diagram illustrates the breakdown of the ambiguous term "this compound" into its potential components and their associated toxicological findings.

Caption: Breakdown of "this compound" into components and their toxicological profiles.

Experimental Workflow for an Ames Test

This diagram outlines the general workflow for conducting an Ames test to assess the mutagenicity of a chemical compound.

AmesTestWorkflow start Start: Prepare Test Compound and Bacterial Strains prepare_s9 Prepare S9 Metabolic Activation Mix start->prepare_s9 exposure_without_s9 Incubate Bacteria with Test Compound - S9 Mix start->exposure_without_s9 exposure_with_s9 Incubate Bacteria with Test Compound + S9 Mix prepare_s9->exposure_with_s9 plate Plate on Histidine-Deficient Media exposure_with_s9->plate Metabolic Activation exposure_without_s9->plate Direct Mutagenicity incubate Incubate Plates (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls count->analyze end Conclusion: Mutagenic or Non-Mutagenic analyze->end

Caption: Generalized workflow for the Ames mutagenicity test.

Discussion and Alternatives

The primary toxicological concern with "this compound" is the potential for mutagenicity and, by extension, carcinogenicity, due to the presence of DADA and diisopropylamine in some formulations.[2][4] For professionals in research and drug development, it is crucial to recognize that "this compound" is not a standardized substance and its use may carry risks associated with its variable composition.

Alternatives to "this compound" would depend on the intended application. Given that it has been marketed for a wide range of unproven health benefits, scientifically validated compounds with well-defined safety profiles should be considered. For instance, if the intended use is related to cellular energy metabolism, compounds with established mechanisms of action and comprehensive toxicological data would be more appropriate for investigation.

Conclusion

The toxicological profile of "this compound" is ill-defined due to its inconsistent composition. The presence of mutagenic components like diisopropylamine dichloroacetate in some formulations is a significant safety concern. In contrast, other potential ingredients like glycine and gluconic acid have a well-established history of safe use. Researchers and drug development professionals should exercise extreme caution and prioritize the use of well-characterized compounds with comprehensive and favorable toxicological data over ambiguously defined substances like "this compound."

References

A Comparative Analysis of the Metabolic Effects of Pangamic Acid and Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of metabolic modulators is vast and varied, with compounds ranging from well-characterized endogenous molecules to substances with ill-defined identities and purported benefits. This guide provides a detailed, evidence-based comparison of the metabolic effects of two such compounds: pangamic acid and gluconic acid. While often mentioned in overlapping contexts, their scientific standing, chemical nature, and metabolic impacts differ significantly.

"Pangamic acid," often erroneously referred to as "vitamin B15," is not a scientifically recognized vitamin and lacks a standardized chemical identity. Commercial preparations sold under this name have been shown to be variable mixtures, commonly containing N,N-Dimethylglycine (DMG) and sometimes Diisopropylammonium Dichloroacetate (DIPA), often in combination with calcium gluconate. Due to this ambiguity, this guide will focus on the metabolic effects of its principal purported active components—DMG and Dichloroacetate (DCA, the active moiety of DIPA)—in comparison to the well-defined metabolic intermediate, gluconic acid.

Gluconic acid, a mild organic acid derived from glucose, is a natural constituent of various foods and a product of physiological glucose metabolism. Its metabolic role is primarily linked to the pentose (B10789219) phosphate (B84403) pathway, a critical route for NADPH and nucleotide precursor synthesis.

This guide aims to provide an objective comparison based on available experimental data, detailing the metabolic pathways influenced by these compounds, presenting quantitative data from relevant studies, and outlining the experimental protocols used to derive these findings.

Comparative Metabolic Effects: A Tabular Summary

Due to the lack of direct comparative studies, the following tables summarize quantitative data from separate investigations into Dimethylglycine (DMG), Dichloroacetate (DCA), and Gluconic Acid. It is crucial to note that experimental conditions, subjects, and methodologies vary between these studies, and therefore, direct comparisons of the absolute values should be made with caution.

Table 1: Effects on Exercise Performance and Related Metabolic Parameters

ParameterDimethylglycine (DMG)Dichloroacetate (DCA)Gluconic Acid
Blood Lactate (B86563) In one study on horses and mules exercising at altitude, DMG supplementation (2.2 g twice daily for 4 days) was associated with a reduction in blood lactate (0.60 ± 0.03 mM vs. 0.74 ± 0.06 mM for placebo)[1]. However, a study on thoroughbred horses undergoing incremental treadmill exercise found no significant effect of DMG (1.2 mg/kg twice daily for 5 days) on blood or muscle lactate concentrations[2][3]. Another study on youth elite basketball players also found no significant effect of DMG (400 mg/kg body weight) on blood lactate after a Wingate test[4].In developing rats, DCA administration (100 mg/kg) led to a 35% average decrease in brain lactate levels[5]. In cultured astroglia, DCA stimulated lactate oxidation by 36%[6].Data on the direct effects of gluconic acid supplementation on exercise-induced lactate levels is limited in the available literature.
Oxygen Consumption (VO2) A study on track and field athletes reported a 27.5% increase in VO2 Max with DMG supplementation[7][8]. However, a double-blind, randomized crossover clinical trial in children with cytochrome c oxidase deficiency found that DMG treatment did not substantially change oxygen consumption (VO2)[9]. Similarly, a study on thoroughbred horses showed no significant effect of DMG on VO2 during incremental exercise[2][3].DCA shifts metabolism towards oxidative phosphorylation by inhibiting pyruvate (B1213749) dehydrogenase kinase, which would theoretically increase oxygen consumption for a given workload. However, direct quantitative data on whole-body or muscle-specific VO2 changes during exercise following DCA administration is not readily available in the reviewed literature.Specific studies on the effect of gluconic acid supplementation on VO2 during exercise are not prevalent in the reviewed literature.
Time to Exhaustion One report mentioned a 23.6% increase in time to exhaustion in athletes taking DMG compared to a placebo group[7][8].By promoting more efficient aerobic metabolism, DCA could potentially delay the onset of fatigue and increase time to exhaustion, though direct quantitative evidence from athletic performance studies is scarce.Information on the effect of gluconic acid supplementation on time to exhaustion is not well-documented in the available scientific literature.

Table 2: Effects on Glucose and Lipid Metabolism

ParameterDimethylglycine (DMG)Dichloroacetate (DCA)Gluconic Acid
Blood Glucose One study noted that lower circulating levels of DMG were associated with lower insulin (B600854) sensitivity and higher fasting glucose[10].In diabetic ob/ob mice, a single dose of DCA lowered plasma glucose levels, and a three-week treatment decreased fructosamine (B8680336) levels[11]. In normal rats, a single dose of DCA decreased plasma glucose levels only in the fasting state[11]. In developing rats, DCA treatment led to higher blood glucose levels, which was attributed to an increased brain glycolytic rate secondary to enhanced pyruvate and lactate metabolism[5].Gluconic acid is a product of glucose oxidation. Its direct effect on blood glucose levels when administered as a supplement is not extensively studied in the context of metabolic regulation during exercise.
Glucose Utilization DCA increased glucose utilization rates in all studied brain regions of developing rats by an average of 41%[5]. In cultured astroglia, DCA stimulated glucose oxidation by 34%[6].Gluconic acid can be phosphorylated to 6-phosphogluconate and enter the pentose phosphate pathway, thus contributing to glucose metabolism. Quantitative flux analysis in Bacillus megaterium showed that glucose catabolism occurs through the gluconate pathway, connecting to the pentose phosphate pathway[12][13].
Lipid Metabolism

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for understanding how the presented data were obtained.

Incremental Exercise Test with Blood Lactate Measurement
  • Objective: To assess the effect of a supplement on metabolic responses to exercise of increasing intensity.

  • Protocol:

    • Subject Preparation: Subjects are typically instructed to arrive at the laboratory in a rested and hydrated state, having abstained from strenuous exercise and caffeine (B1668208) for a specified period (e.g., 24-48 hours). A standardized pre-test meal may be provided[5].

    • Baseline Measurement: A baseline blood sample is collected from a fingertip or earlobe to measure resting blood lactate concentration using a portable lactate analyzer[14][15].

    • Warm-up: The subject performs a light warm-up on a cycle ergometer or treadmill for a defined duration (e.g., 10-15 minutes)[14][16].

    • Incremental Stages: The exercise intensity is increased in stages of a fixed duration (e.g., 3-5 minutes). For cycling, this is achieved by increasing the power output (Watts)[16]. For running, the treadmill speed or incline is increased[17].

    • Data Collection during Exercise: At the end of each stage, heart rate and ratings of perceived exertion (RPE) are recorded. A blood sample is taken in the final 30 seconds of each stage to measure lactate concentration[15][17].

    • Test Termination: The test continues until the subject reaches voluntary exhaustion or when a significant and sustained increase in blood lactate is observed[14].

    • Data Analysis: Blood lactate concentration is plotted against exercise intensity (work rate or speed) to determine the lactate threshold, the point at which lactate begins to accumulate in the blood.

Measurement of Mitochondrial Oxygen Consumption
  • Objective: To determine the rate of oxygen consumption in isolated mitochondria in response to various substrates and inhibitors.

  • Protocol (using a Clark-type oxygen electrode): [18][19]

    • Mitochondrial Isolation: Mitochondria are isolated from tissue samples (e.g., liver, muscle) through a process of homogenization and differential centrifugation in a specific isolation buffer.

    • Respirometry Setup: A Clark-type oxygen electrode is calibrated and placed in a sealed, temperature-controlled chamber containing a respiration buffer.

    • Baseline Measurement: A stable baseline of oxygen concentration in the buffer is established.

    • Addition of Substrates: A specific substrate for the electron transport chain (e.g., glutamate (B1630785) and malate (B86768) for Complex I, or succinate (B1194679) for Complex II) is added to the chamber.

    • Initiation of Respiration: A known amount of isolated mitochondria is added to the chamber, and the rate of oxygen consumption (State 2 respiration) is recorded.

    • State 3 Respiration: A controlled amount of ADP is added to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption (State 3 respiration).

    • State 4 Respiration: Once the added ADP is phosphorylated to ATP, the rate of oxygen consumption decreases to a slower rate (State 4 respiration).

    • Uncoupled Respiration: An uncoupling agent (e.g., FCCP) can be added to measure the maximal respiratory capacity, independent of ATP synthesis.

    • Data Analysis: The rates of oxygen consumption in different respiratory states are calculated from the slope of the oxygen concentration trace over time.

Assessment of Metabolic Flux through the Pentose Phosphate Pathway (PPP)
  • Objective: To quantify the proportion of glucose that is metabolized through the PPP compared to glycolysis.

  • Protocol (using ¹³C-labeled glucose and Mass Spectrometry): [20][21][22]

    • Cell Culture and Labeling: Cells are cultured in a medium where the standard glucose is replaced with a ¹³C-labeled glucose isotope (e.g., [1,2-¹³C₂]glucose) until an isotopic steady state is reached.

    • Metabolite Extraction: The metabolic activity of the cells is rapidly quenched (e.g., with liquid nitrogen), and intracellular metabolites are extracted using a cold solvent (e.g., 80% methanol).

    • Sample Preparation and Analysis: The extracted metabolites are prepared for analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

    • Mass Isotopomer Distribution Analysis: The mass spectrometer is used to determine the distribution of mass isotopomers for key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, lactate).

    • Flux Calculation: The mass isotopomer distribution data, along with measurements of extracellular flux rates (e.g., glucose consumption and lactate production), are used in a computational model to calculate the intracellular metabolic fluxes through the PPP and other related pathways.

Signaling Pathways and Metabolic Mechanisms

The metabolic effects of pangamic acid's components and gluconic acid are mediated through distinct biochemical pathways.

Gluconic Acid and the Pentose Phosphate Pathway

Gluconic acid can be shunted into the pentose phosphate pathway (PPP) following its phosphorylation to 6-phosphogluconate by the enzyme gluconokinase[7]. The PPP is a crucial metabolic pathway that runs parallel to glycolysis and has two main branches: the oxidative and non-oxidative phases[13][23]. The oxidative phase generates NADPH, which is essential for reductive biosynthesis and antioxidant defense, and produces pentose sugars, which are precursors for nucleotide synthesis[13][23]. The non-oxidative phase allows for the interconversion of these pentose sugars back into glycolytic intermediates. By entering the PPP, gluconate can contribute to the cellular pool of NADPH and biosynthetic precursors.

Gluconic_Acid_Pathway cluster_extra Extracellular cluster_cyto Cytosol Gluconic Acid_ext Gluconic Acid Gluconic Acid_int Gluconic Acid Gluconic Acid_ext->Gluconic Acid_int Transport 6_Phosphogluconate 6-Phosphogluconate Gluconic Acid_int->6_Phosphogluconate ATP -> ADP Ribulose_5_P Ribulose-5-Phosphate 6_Phosphogluconate->Ribulose_5_P CO2 NADP NADP+ PPP_Intermediates Other PPP Intermediates Ribulose_5_P->PPP_Intermediates NADPH_gen NADPH NADP->NADPH_gen Gluconokinase Gluconokinase 6PGD 6-Phosphogluconate Dehydrogenase Glycolysis Glycolysis Intermediates PPP_Intermediates->Glycolysis DMG_Transmethylation Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG Dimethylglycine (DMG) Betaine->DMG -CH3 Homocysteine Homocysteine Sarcosine Sarcosine DMG->Sarcosine -CH3 Glycine Glycine Sarcosine->Glycine -CH3 Methionine Methionine Homocysteine->Methionine +CH3 (from Betaine) SAM S-adenosylmethionine (SAM) Methionine->SAM Methyl_Acceptor Methyl Acceptor (e.g., for Creatine synthesis) SAM->Methyl_Acceptor -CH3 Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product DCA_Mechanism cluster_glycolysis Glycolysis cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Lactate Lactate Pyruvate->Lactate PDC_active Pyruvate Dehydrogenase Complex (Active) Pyruvate_mito->PDC_active PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) PDC_active->PDC_inactive Phosphorylation Acetyl_CoA Acetyl-CoA PDC_active->Acetyl_CoA PDC_inactive->PDC_active Dephosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active Inhibits (by phosphorylation) DCA Dichloroacetate (DCA) DCA->PDK Inhibits TCA_Cycle TCA Cycle & Oxidative Phosphorylation Acetyl_CoA->TCA_Cycle

References

An Evidence-Based Review of Pangamic Acid: Therapeutic Claims vs. Scientific Reality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an evidence-based review of the therapeutic claims associated with pangamic acid, often marketed as "Vitamin B15." Despite a history of use in certain alternative medicine circles, particularly in the former Soviet Union, pangamic acid's efficacy and safety remain unsubstantiated by rigorous scientific evidence. This comparison guide will objectively evaluate the available data for pangamic acid, juxtaposing it with an evidence-based alternative for a key therapeutic claim, and will detail the experimental protocols of pivotal studies to allow for critical appraisal.

Pangamic Acid: A Substance in Search of a Function

Pangamic acid is a controversial substance with no universally accepted chemical identity.[1][2] Formulations have been found to contain a variety of compounds, including D-gluconodimethyl aminoacetic acid, glycine, and diisopropylamine (B44863) dichloroacetate.[3][4] It is not recognized as a vitamin by any major regulatory body, as there is no evidence to suggest it is a required nutrient for the human body.[5][6]

Therapeutic claims for pangamic acid are wide-ranging and include the treatment of:

  • Asthma

  • High cholesterol

  • Alcoholism

  • Heart disease

  • Enhancement of athletic performance[1][6][7]

However, these claims are largely unsupported by robust clinical trials.[1][6][7] Much of the research cited in support of pangamic acid originates from the former Soviet Union and is considered anecdotal or lacking in rigorous, controlled experimental design.[5]

Safety Concerns

The use of pangamic acid is not without risk. Some formulations have been found to contain chemicals that may be carcinogenic.[6][7] The U.S. Food and Drug Administration (FDA) has classified pangamic acid and its products as unsafe for food and drug use and has recommended their seizure.[5] Given the lack of a standard chemical identity and the potential for harmful contaminants, its use is strongly discouraged.

Comparative Analysis: Athletic Performance

One of the most persistent claims for pangamic acid is its ability to enhance athletic performance. To evaluate this claim, we will compare the evidence for pangamic acid with that of a well-established ergogenic aid: creatine (B1669601) monohydrate.

Pangamic Acid and Athletic Performance: A Lack of Evidence

A key study investigating the effect of pangamic acid on athletic performance was a double-blind, placebo-controlled trial conducted on male track athletes. The study found no significant differences between the pangamic acid and placebo groups in maximal heart rate, treadmill time, or blood glucose and lactate (B86563) levels.[8]

ParameterPangamic Acid Group (Post-Treatment)Placebo Group (Post-Treatment)p-value
Maximal Heart Rate (bpm)181194> 0.05
Treadmill Time (min)17.2116.83> 0.05
Post-Test Glucose (mg%)138.88139.13> 0.05
Post-Test Lactate (mg%)70.8866.58> 0.05

Data adapted from Gray ME, Titlow LW. Med Sci Sports Exerc. 1982;14(6):424-7.[8]

  • Study Design: Double-blind, placebo-controlled trial.

  • Participants: 16 male track athletes.

  • Intervention: The experimental group ingested six 50-mg pangamic acid tablets daily for three weeks. The control group ingested six identical-looking placebo tablets daily for the same duration.

  • Testing Protocol: Subjects were tested before and after the treatment period using the Bruce treadmill protocol. The Bruce protocol involves incremental increases in treadmill speed and incline every three minutes.[1][3][5][8][9]

  • Parameters Measured: Maximal heart rate (HR), total treadmill time (TM), and pre- and post-test blood glucose and lactate levels.

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the post-treatment data between the two groups.[8]

Creatine Monohydrate: An Evidence-Based Alternative for Athletic Performance

In stark contrast to pangamic acid, creatine monohydrate is one of the most extensively studied and scientifically validated ergogenic aids. Numerous studies have demonstrated its efficacy in improving high-intensity exercise performance, increasing muscle strength and power, and enhancing training adaptations.

Performance OutcomeEffect Size (Standardized Mean Difference - SMD)95% Confidence Interval (CI)p-value
Anaerobic Performance (Soccer Players)1.230.55 to 1.91< 0.001
Aerobic Performance (Soccer Players)-0.05-0.37 to 0.280.78
Strength & Power (General)Consistently positive and significantVaries by study and muscle groupGenerally < 0.05

Data from Mielgo-Ayuso J, et al. Nutrients. 2019;11(4):757 and other meta-analyses.

  • Study Design: Typically a randomized, double-blind, placebo-controlled trial.

  • Participants: Varies by study, but often includes athletes or recreationally trained individuals.

  • Intervention: A common protocol involves a "loading phase" of 20-25 grams of creatine monohydrate per day (split into 4-5 doses) for 5-7 days, followed by a "maintenance phase" of 3-5 grams per day. The control group receives a placebo (e.g., maltodextrin).

  • Testing Protocol: Performance is assessed using a variety of tests relevant to the specific athletic domain being studied, such as Wingate tests for anaerobic power, 1-repetition maximum (1RM) for strength, and repeated sprint tests.

  • Parameters Measured: Performance metrics (e.g., peak power, total work), body composition (e.g., lean body mass), and muscle biopsies to measure intramuscular creatine stores.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare changes in performance and physiological parameters between the creatine and placebo groups.

Proposed Mechanisms of Action: Speculation vs. Established Science

Pangamic Acid: Unproven Hypotheses

Due to the lack of a consistent chemical identity, the mechanism of action for pangamic acid is unknown.[6] Some speculative mechanisms proposed in older, primarily Soviet-era literature, include:

  • Methyl Donation: It has been suggested that pangamic acid may act as a methyl donor, participating in various metabolic processes.

  • Stimulation of Oxidative Metabolism: Some proponents claim it enhances cellular respiration and oxygen utilization.[1]

These proposed mechanisms lack robust scientific validation and a clear biochemical basis.

Hypothetical (Unproven) Mechanism of Pangamic Acid Pangamic Acid Pangamic Acid Methyl Group Donor Methyl Group Donor Pangamic Acid->Methyl Group Donor Hypothesized Role Stimulation of Oxidative Metabolism Stimulation of Oxidative Metabolism Pangamic Acid->Stimulation of Oxidative Metabolism Hypothesized Role Therapeutic Claims Therapeutic Claims Methyl Group Donor->Therapeutic Claims Enhanced Cellular Respiration Enhanced Cellular Respiration Stimulation of Oxidative Metabolism->Enhanced Cellular Respiration Improved Oxygen Utilization Improved Oxygen Utilization Stimulation of Oxidative Metabolism->Improved Oxygen Utilization Enhanced Cellular Respiration->Therapeutic Claims Improved Oxygen Utilization->Therapeutic Claims

Caption: A diagram illustrating the hypothetical and unproven mechanisms of action of pangamic acid.

Creatine: A Well-Established Mechanism

The primary mechanism of action for creatine is well-understood and revolves around the phosphocreatine (B42189) (PCr) energy system. During high-intensity, short-duration exercise, adenosine (B11128) triphosphate (ATP) is rapidly depleted. Creatine, stored in muscle as phosphocreatine, donates a phosphate (B84403) group to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP, thereby providing energy for muscle contractions.

Established Mechanism of Action for Creatine Creatine Supplementation Creatine Supplementation Increased Intramuscular Creatine Stores Increased Intramuscular Creatine Stores Creatine Supplementation->Increased Intramuscular Creatine Stores Increased Phosphocreatine (PCr) Increased Phosphocreatine (PCr) Increased Intramuscular Creatine Stores->Increased Phosphocreatine (PCr) ADP + PCr -> ATP + Cr ADP + PCr -> ATP + Cr Increased Phosphocreatine (PCr)->ADP + PCr -> ATP + Cr Rapid ATP Regeneration Rapid ATP Regeneration Enhanced High-Intensity Exercise Performance Enhanced High-Intensity Exercise Performance Rapid ATP Regeneration->Enhanced High-Intensity Exercise Performance ADP + PCr -> ATP + Cr->Rapid ATP Regeneration

Caption: The established mechanism of action for creatine in enhancing athletic performance.

Evidence-Based Evaluation Workflow

The case of pangamic acid serves as a valuable illustration of the importance of a rigorous, evidence-based approach to evaluating the therapeutic claims of any substance. The following workflow outlines a logical process for such an evaluation.

Evidence-Based Evaluation of a Therapeutic Claim Therapeutic Claim Therapeutic Claim Systematic Literature Review Systematic Literature Review Therapeutic Claim->Systematic Literature Review Identification of Clinical Trials Identification of Clinical Trials Systematic Literature Review->Identification of Clinical Trials Evaluation of Study Quality Evaluation of Study Quality Identification of Clinical Trials->Evaluation of Study Quality High-Quality (e.g., RCT, Double-Blind) High-Quality (e.g., RCT, Double-Blind) Evaluation of Study Quality->High-Quality (e.g., RCT, Double-Blind) Yes Low-Quality (e.g., Anecdotal, Poorly Controlled) Low-Quality (e.g., Anecdotal, Poorly Controlled) Evaluation of Study Quality->Low-Quality (e.g., Anecdotal, Poorly Controlled) No Analysis of Results Analysis of Results High-Quality (e.g., RCT, Double-Blind)->Analysis of Results Inconsistent or No Significant Effect Inconsistent or No Significant Effect Low-Quality (e.g., Anecdotal, Poorly Controlled)->Inconsistent or No Significant Effect Consistent, Significant Positive Effect Consistent, Significant Positive Effect Analysis of Results->Consistent, Significant Positive Effect Analysis of Results->Inconsistent or No Significant Effect No Evidence-Based Recommendation Evidence-Based Recommendation Consistent, Significant Positive Effect->Evidence-Based Recommendation Yes Inconsistent or No Significant Effect->Evidence-Based Recommendation

Caption: A workflow for the evidence-based evaluation of a therapeutic claim for a given substance.

Conclusion

The therapeutic claims made for pangamic acid ("Vitamin B15") are not supported by credible scientific evidence. The lack of a standard chemical identity, coupled with safety concerns, makes its use inadvisable. In the context of athletic performance, pangamic acid has been shown to be ineffective in a controlled clinical trial. In contrast, substances like creatine monohydrate have a substantial body of evidence supporting their efficacy and a well-understood mechanism of action. This comparative analysis underscores the critical importance of relying on high-quality, peer-reviewed research and a systematic, evidence-based approach when evaluating the therapeutic potential of any compound. For researchers, scientists, and drug development professionals, pangamic acid serves as a cautionary tale of a substance with unsubstantiated claims that has not withstood scientific scrutiny.

References

A Cross-Study Examination of Pangamic Acid (Vitamin B15) Research: Performance Claims and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pangamic acid, often referred to as vitamin B15, has been a subject of scientific curiosity and debate for decades. While lauded in some circles for its potential ergogenic and therapeutic effects, its chemical identity and physiological roles remain poorly defined and contentious within the broader scientific community. This guide provides a comparative analysis of key research findings on pangamic acid, presenting available quantitative data, detailing experimental methodologies, and visualizing proposed mechanisms of action to offer a clear and objective overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Performance Metrics

The ergogenic effects of pangamic acid, particularly its influence on athletic performance, have been a primary focus of investigation. However, a critical evaluation of the available literature reveals a scarcity of robust, controlled clinical trials with detailed quantitative data. One of the few studies providing specific metrics is a double-blind experiment conducted by Gray and Titlow (1982) on the effects of pangamic acid on maximal treadmill performance in male track athletes.

Parameter Pangamic Acid Group (n=8) Placebo Group (n=8) P-value Study
Pre-Treatment Gray & Titlow (1982)[1]
Maximal Heart Rate (bpm)183194> 0.05Gray & Titlow (1982)[1]
Treadmill Time (min)16.9916.49> 0.05Gray & Titlow (1982)[1]
Post-Test Blood Glucose (mg%)132.13133.38> 0.05Gray & Titlow (1982)[1]
Post-Test Blood Lactate (B86563) (mg%)64.6376.13> 0.05Gray & Titlow (1982)[1]
Post-Treatment (3 weeks) Gray & Titlow (1982)[1]
Maximal Heart Rate (bpm)181194> 0.05Gray & Titlow (1982)[1]
Treadmill Time (min)17.2116.83> 0.05Gray & Titlow (1982)[1]
Post-Test Blood Glucose (mg%)138.88139.13> 0.05Gray & Titlow (1982)[1]
Post-Test Blood Lactate (mg%)70.8866.58> 0.05Gray & Titlow (1982)[1]

Table 1: Comparison of physiological parameters in male track athletes before and after a three-week supplementation with pangamic acid or placebo. The multivariate analysis of variance (MANOVA) revealed no significant differences (P > 0.05) between the groups after treatment.[1]

While some earlier, particularly Soviet-era, studies reported positive effects on athletic performance, including reduced lactate levels and improved oxygen metabolism, these findings are often presented in summaries or reviews without the detailed quantitative data and rigorous experimental controls necessary for a definitive cross-study comparison.[2]

Experimental Protocols

To facilitate the critical appraisal of the cited research, the following is a detailed methodology for the key study presented in this guide.

Gray & Titlow (1982): The Effect of Pangamic Acid on Maximal Treadmill Performance
  • Study Design: A double-blind, placebo-controlled experiment.

  • Participants: Sixteen male track athletes were randomly assigned to either an experimental group (n=8) or a control group (n=8).

  • Intervention: The experimental group ingested six 50-mg pangamic acid tablets (a formulation of calcium gluconate and N,N-Dimethylglycine) daily for three weeks. The control group received six identical-looking placebo tablets daily for the same duration.[1]

  • Testing Protocol:

    • Treadmill Test: Subjects were tested using the Bruce treadmill protocol before and after the three-week treatment period. The Bruce protocol is a maximal exercise test where the treadmill speed and incline are increased every three minutes.

    • Physiological Parameters Measured:

      • Maximal heart rate (HR) was recorded.

      • Total treadmill time (TM) was measured.

      • Recovery heart rate was monitored at 1 and 3 minutes post-exercise.

      • Blood samples were taken before and after the treadmill test to measure blood glucose and lactate levels.[1]

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to determine if there were any significant differences between the experimental and control groups after the treatment period.[1]

Proposed Mechanisms of Action

The purported biological effects of pangamic acid are often attributed to two primary mechanisms: its role in transmethylation processes and its antioxidant properties.

Transmethylation Pathway

One of the proposed mechanisms for pangamic acid's action is through the involvement of its component, dimethylglycine (DMG), in transmethylation. This metabolic process is crucial for the synthesis of numerous important molecules in the body. The diagram below illustrates a simplified overview of the transmethylation cycle and the potential involvement of DMG.

Transmethylation_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Acceptor Homocysteine Homocysteine SAH->Homocysteine H2O Homocysteine->Methionine Homocysteine->Methionine THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF Serine -> Glycine MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->Homocysteine MeTHF->THF Homocysteine -> Methionine Choline (B1196258) Choline Betaine Betaine Choline->Betaine Betaine->Homocysteine DMG Dimethylglycine (DMG) Betaine->DMG Homocysteine -> Methionine Sarcosine Sarcosine DMG->Sarcosine

Caption: Simplified overview of the transmethylation pathway.

Dimethylglycine (DMG), a component of some pangamic acid formulations, is an intermediate in the choline oxidation pathway and can donate a methyl group for the remethylation of homocysteine to methionine.[3] This process is vital for maintaining cellular methylation potential.

Antioxidant Activity

Pangamic acid and its components have also been suggested to possess antioxidant properties, which could protect cells from damage caused by free radicals. The diagram below illustrates a general experimental workflow for assessing in-vitro antioxidant activity.

Antioxidant_Assay_Workflow cluster_prep Sample Preparation cluster_assay In-Vitro Antioxidant Assay cluster_analysis Data Analysis A Pangamic Acid (or component) B Prepare solutions of varying concentrations A->B C Mix sample solution with a stable free radical (e.g., DPPH) B->C D Incubate for a specific time C->D E Measure the absorbance using a spectrophotometer D->E F Calculate the percentage of free radical scavenging activity E->F G Compare with a standard antioxidant (e.g., Vitamin C) F->G

Caption: General experimental workflow for in-vitro antioxidant assays.

In-vitro studies are necessary to quantify the free-radical scavenging activity of a compound.[4][5][6][7] These assays typically involve reacting the substance with a stable free radical and measuring the reduction in its concentration, often through a change in color that can be quantified spectrophotometrically. While the antioxidant potential of pangamic acid has been proposed, detailed studies with quantitative data are not widely available in the peer-reviewed literature.

Conclusion

The scientific literature on pangamic acid presents a complex and often contradictory picture. While early research, primarily from the Soviet Union, suggested significant benefits for athletic performance and various health conditions, more recent and rigorously controlled studies have largely failed to replicate these findings. The lack of a standardized chemical identity for "pangamic acid" further complicates the interpretation of existing research.

For researchers, scientists, and drug development professionals, a critical and cautious approach is warranted. The available quantitative data from controlled trials is limited and does not currently support the claims of ergogenic effects. The proposed mechanisms of action, while plausible from a biochemical standpoint, require more direct experimental evidence to substantiate the role of pangamic acid. Future research should focus on utilizing standardized compounds in well-designed, placebo-controlled clinical trials with detailed reporting of methodologies and quantitative outcomes to definitively elucidate the physiological effects, if any, of pangamic acid. Additionally, further investigation into its potential mutagenicity is crucial for a comprehensive safety assessment.[8]

References

Navigating the Ambiguous Landscape of Sodium Pangamate Interactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the available scientific literature reveals a significant and overriding challenge in detailing the interactions of sodium pangamate with other compounds: "this compound," often marketed as "Vitamin B15," is not a scientifically defined chemical entity. The United States Food and Drug Administration (FDA) has stated that there is no established identity for a substance called pangamic acid or "vitamin B-15" and considers such products unsafe for food and drug use.[1] Products sold under this name have been found to contain a variety of substances, including calcium gluconate, dimethylglycine, and diisopropylammonium dichloroacetate, or sometimes no pangamic acid at all.[2][3][4] This lack of a consistent chemical identity makes it impossible to provide definitive, quantitative data on its interactions, as the effects would vary depending on the actual composition of the product .

Therefore, this guide provides a summary of potential interactions based on components that have been associated with products labeled as "pangamic acid." This information should be interpreted with extreme caution by researchers, scientists, and drug development professionals. The absence of robust, peer-reviewed experimental data and clearly defined experimental protocols for a standardized "this compound" compound means that the following information is largely based on general pharmacological principles and limited case reports.

Potential Interactions with Components Found in "Pangamic Acid" Formulations

Given that some formulations of pangamic acid contain calcium, potential interactions with cardiovascular medications have been noted.[5] It is crucial to recognize that these are not interactions with a specific "this compound" molecule but rather with the calcium salts sometimes included in the product.

Interacting Compound ClassPotential EffectMechanism of Interaction (Hypothesized)
Digoxin (B3395198) (Lanoxin) Increased effects and side effects of digoxin.[5]Calcium can affect the heart, and its co-administration with digoxin may potentiate the drug's cardiac effects.[5]
Calcium Channel Blockers Decreased effectiveness of these antihypertensive medications.[5]Formulations containing calcium might interfere with the mechanism of action of calcium channel blockers, which work by regulating calcium influx into cells.[5]
Thiazide Diuretics Increased risk of hypercalcemia (excessive calcium in the blood).[5]Some "water pills" increase calcium retention in the body. Concomitant use with calcium-containing products could lead to dangerously high calcium levels, potentially causing kidney problems.[5]

The Absence of Standardized Experimental Data

A comprehensive search of the scientific literature did not yield specific, reproducible experimental protocols or quantitative data from controlled studies on the interaction of a defined this compound compound with other substances. The primary reasons for this are:

  • Lack of a Chemical Standard: Without a universally recognized chemical structure and purity standard for this compound, meaningful and reproducible research is not feasible.[1][3]

  • Safety Concerns and Regulatory Status: Pangamic acid was outlawed in the 1970s due to unproven claims and safety concerns, including positive results in mutagenicity tests for some compounds found in these preparations.[2][3] This has limited legitimate research into its properties.

  • Focus on Individual Components: Research has occasionally focused on the individual components found in "pangamic acid" products, such as dimethylglycine, but not on a specific, consistent "this compound" entity.[2][4]

Due to this lack of foundational research, it is not possible to provide detailed methodologies for key experiments or to create diagrams of specific signaling pathways involving this compound.

Conceptual Framework: Drug Metabolism and Potential Interactions

While specific data for this compound is absent, it is useful for researchers to consider the general principles of how xenobiotics (foreign substances) can interact with metabolic pathways. The diagram below illustrates a generalized workflow for assessing potential drug-drug interactions, a process that would be necessary if a standardized form of this compound were ever to be developed and studied.

References

Comparative Gene Expression Analysis After Pangamate Treatment: A Review of Current Evidence and a Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pangamate, often marketed as "vitamin B15," is a substance with a controversial and ill-defined history. Originally described as 6-O-(dimethylaminoacetyl)-D-gluconic acid, commercially available products have been found to contain a variety of substances, including gluconic acid, glycine, and diisopropylammonium dichloroacetate[1]. Due to this lack of a standardized chemical identity, comprehensive studies on its biological effects, particularly on gene expression, are absent from peer-reviewed scientific literature.

This guide provides a summary of the existing research on the primary active component often associated with pangamate, N,N-Dimethylglycine (DMG), and its metabolic enzyme, Dimethylglycine Dehydrogenase (DMGDH). Furthermore, we present a hypothetical framework for conducting a comparative gene expression analysis of a pangamate-containing compound, offering a roadmap for future investigations in this area.

Dimethylglycine (DMG) and the DMGDH Gene

DMG is an intermediate in the metabolism of choline. The key enzyme in its catabolism is Dimethylglycine Dehydrogenase (DMGDH), which catalyzes the oxidative demethylation of DMG to form sarcosine[2]. This process occurs in the mitochondrial matrix[2][3]. The human DMGDH gene is located on chromosome 5q12.2-q12.3[2].

While no studies have performed a global gene expression analysis following pangamate or DMG treatment, research has focused on the expression of the DMGDH gene itself, particularly in the context of cancer.

Data Presentation: DMGDH Gene Expression in Disease

Research has highlighted significant changes in the expression of the DMGDH gene in hepatocellular carcinoma (HCC).

Condition Tissue Observed Change in DMGDH Expression Associated Outcome Reference
Hepatocellular Carcinoma (HCC)Tumor vs. Normal TissueDecreasedSuppression of metastasis through the Akt signaling pathway[4]

This data indicates that DMGDH may act as a tumor suppressor in HCC, with its downregulation being a significant factor in cancer progression and metastasis[4].

Experimental Protocols: A Hypothetical Framework for Pangamate Gene Expression Analysis

To rigorously assess the effects of a pangamate compound on gene expression, a standardized experimental protocol is required. Below is a detailed methodology for a hypothetical in vitro study.

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant human cell line (e.g., HepG2 for liver metabolism studies).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Pangamate Compound Preparation: Characterize the chemical composition of the pangamate product to be tested using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Prepare a stock solution in a suitable solvent (e.g., sterile PBS).

  • Treatment: Plate cells and allow them to adhere for 24 hours. Treat cells with various concentrations of the pangamate compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for a specified time (e.g., 24 hours).

2. RNA Isolation and Quality Control:

  • RNA Extraction: Isolate total RNA from treated and control cells using a TRIzol-based method or a commercial RNA extraction kit.

  • Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). An RNA Integrity Number (RIN) > 8 is recommended.

3. Library Preparation and RNA Sequencing (RNA-Seq):

  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control of Reads: Use tools like FastQC to assess the quality of raw sequencing reads.

  • Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the pangamate-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways and functions enriched in the list of differentially expressed genes.

Mandatory Visualizations

G cluster_wet_lab In Vitro Experiment cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis cell_culture Cell Culture (e.g., HepG2) treatment Treatment with Pangamate Compound and Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data_qc Raw Read Quality Control sequencing->raw_data_qc alignment Alignment to Reference Genome raw_data_qc->alignment quantification Gene Expression Quantification alignment->quantification diff_exp Differential Expression Analysis quantification->diff_exp pathway_analysis Pathway & Functional Enrichment diff_exp->pathway_analysis final_report Identification of Affected Signaling Pathways pathway_analysis->final_report

Caption: Hypothetical workflow for comparative gene expression analysis of a pangamate compound.

G cluster_metabolism Choline Catabolism Pathway (Mitochondrial Matrix) Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Betaine Betaine Betaine_Aldehyde->Betaine DMG Dimethylglycine (DMG) Betaine->DMG DMGDH DMGDH DMG->DMGDH Sarcosine Sarcosine Glycine Glycine Sarcosine->Glycine DMGDH->Sarcosine Oxidative Demethylation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sodium Pangamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of sodium pangamate, also known as Vitamin B15, adhering to standard laboratory safety protocols.

I. Understanding the Chemical Profile of this compound

This compound is the sodium salt of pangamic acid.[1] A thorough understanding of its chemical and physical properties is the first step toward safe disposal. While it is not classified as a hazardous material for transportation, it is categorized as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈NNaO₈
Molecular Weight 303.24 g/mol [1][3]
Appearance Solid
Solubility Water-soluble[1][4]
Melting Point 167–168°C (with decomposition)[1][4]
Storage Keep container tightly closed in a dry and well-ventilated place.[4][5]

II. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is crucial to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection : Wear safety glasses with side-shields or a face shield.[2]

  • Hand Protection : Handle with chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after.[2]

  • Body Protection : A laboratory coat is required.

  • Respiratory Protection : If there is a risk of dust formation, use a NIOSH-approved respirator.[2]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[2][6]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.

Step 1: Preparation

  • Ensure all necessary PPE is worn correctly.

  • Designate a specific area for the disposal process, away from incompatible materials.

  • Have a clearly labeled, closed waste container ready.[2][6]

Step 2: Spill Management

  • In the event of a spill, avoid creating dust.[2]

  • For small spills, carefully sweep up the solid material and place it into the designated waste container.[2][5]

  • For larger spills, use a shovel to collect the material into a suitable disposal container.[5]

  • Clean the spill area with water and a cloth, and dispose of the cleaning materials as contaminated waste.[5]

Step 3: Waste Collection

  • Carefully transfer the this compound waste into a suitable, labeled, and closed container to await disposal.[2]

  • Do not mix with other chemical waste unless compatibility is confirmed.

Step 4: Final Disposal

  • Dispose of the waste container through a licensed professional waste disposal service.[2]

  • Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[5]

  • Do not discharge this compound into drains or the environment.[2][7]

IV. Emergency Procedures

In case of accidental exposure:

  • After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • After Skin Contact : Wash off with soap and plenty of water.[6]

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • After Ingestion : Rinse mouth with water. Do not induce vomiting.[6]

In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.[2]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill 2. Assess Situation: Spill or Routine Disposal? ppe->assess_spill spill_procedure 3a. Spill Procedure: - Avoid dust - Sweep/shovel into container assess_spill->spill_procedure Spill routine_disposal 3b. Routine Disposal: - Transfer to waste container assess_spill->routine_disposal Routine clean_up 4. Clean Spill Area (if applicable) spill_procedure->clean_up container_prep 5. Securely Close & Label Waste Container routine_disposal->container_prep clean_up->container_prep professional_disposal 6. Contact Licensed Waste Disposal Service container_prep->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.